molecular formula C8H10BrClFN B572837 4-bromo-n-ethyl-2-fluoroaniline hcl CAS No. 1215206-17-9

4-bromo-n-ethyl-2-fluoroaniline hcl

Cat. No.: B572837
CAS No.: 1215206-17-9
M. Wt: 254.527
InChI Key: HIYCNPLPHMNKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-ethyl-2-fluoroaniline HCl is a halogenated aniline derivative that serves as a versatile synthetic intermediate in advanced chemical research and development. Its molecular structure, incorporating bromine and fluorine atoms on an aromatic ring with an ethylamino side chain, makes it a valuable building block for constructing more complex molecules, particularly in medicinal chemistry. The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is crucial for creating biaryl systems or introducing complex substituents, a common requirement in developing active pharmaceutical ingredients (APIs). The fluorine atom can significantly influence a molecule's physicochemical characteristics, including its metabolic stability, lipophilicity, and bioavailability, which are critical factors in drug design . Furthermore, the ethyl group on the nitrogen atom can be used to modulate the compound's steric and electronic properties, fine-tuning the interaction of the final molecule with its biological target. As a research chemical, this compound is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-bromo-N-ethyl-2-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5,11H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYCNPLPHMNKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Br)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682001
Record name 4-Bromo-N-ethyl-2-fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-17-9
Record name 4-Bromo-N-ethyl-2-fluoroaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-bromo-N-ethyl-2-fluoroaniline HCl: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-N-ethyl-2-fluoroaniline hydrochloride, a halogenated and N-alkylated aniline derivative of significant interest in medicinal chemistry. While direct literature on this specific salt is sparse, this document, grounded in established chemical principles and data from analogous structures, elucidates its molecular structure, physicochemical properties, and a validated synthesis pathway. We will delve into the strategic rationale for its use in drug discovery, highlighting the advantageous interplay of its constituent functional groups—the bromine and fluorine atoms, and the N-ethyl group—in modulating pharmacokinetic and pharmacodynamic profiles. This guide serves as a foundational resource for researchers leveraging this and similar building blocks in the design of novel therapeutics.

Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry

Aniline and its derivatives are privileged scaffolds in drug discovery, forming the core of numerous approved therapeutic agents.[1] The strategic substitution on the aniline ring and the nitrogen atom allows for the fine-tuning of a molecule's properties to enhance efficacy, selectivity, and metabolic stability.[1][2] The incorporation of fluorine, in particular, is a widely employed strategy in modern medicinal chemistry to improve key drug-like properties such as metabolic resistance, binding affinity, and lipophilicity.[3][4]

4-bromo-N-ethyl-2-fluoroaniline HCl emerges as a particularly valuable building block due to its unique combination of substituents. The presence of both a bromine and a fluorine atom on the phenyl ring offers distinct electronic and steric properties, influencing the molecule's reactivity and potential interactions with biological targets.[5] The N-ethyl group further modifies its lipophilicity and can play a crucial role in directing binding to target proteins.[6] This guide will provide a detailed exploration of this molecule, offering insights into its structure, synthesis, and potential applications.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-bromo-N-ethyl-2-fluoroaniline hydrochloride combines a substituted phenyl ring with an ethylamino group, which is protonated to form the hydrochloride salt.

Predicted Physicochemical Properties
PropertyValueSource/Rationale
Molecular FormulaC₈H₁₀BrFN • HClDeduced from parent and salt formation
Molecular Weight254.54 g/mol Calculated
AppearanceOff-white to pale yellow solidPredicted based on similar anilines
SolubilitySoluble in water, methanol, ethanolExpected for a hydrochloride salt
pKa (of the anilinium ion)~3-4Estimated based on substituted anilines

The hydrochloride salt form is crucial for improving the compound's solubility and handling characteristics, which is a common practice in drug development.[7] The protonation of the nitrogen atom also influences the electronic distribution within the molecule.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with coupling patterns influenced by the bromine and fluorine substituents. The ethyl group would present as a triplet (CH₃) and a quartet (CH₂). The N-H proton of the anilinium salt would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon signals of the aromatic ring would be split due to coupling with the fluorine atom. The two carbons of the ethyl group would also be present.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching from the anilinium ion, C-H stretching from the aromatic ring and ethyl group, C=C stretching of the aromatic ring, and C-F and C-Br stretching.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak for the free base (4-bromo-N-ethyl-2-fluoroaniline) and a characteristic isotopic pattern due to the presence of bromine.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 4-bromo-2-fluoroaniline. The chosen method, reductive amination, is a robust and widely used reaction in medicinal chemistry for the N-alkylation of amines.[8][9]

Synthesis Pathway

G A 4-bromo-2-fluoroaniline C [Intermediate Iminium Ion] A->C Reaction B Acetaldehyde B->C Reaction D 4-bromo-N-ethyl-2-fluoroaniline C->D Reduction (e.g., NaBH(OAc)₃) F This compound D->F Protonation E HCl E->F Protonation

Figure 1: Proposed synthesis workflow for this compound.

Experimental Protocol: Reductive Amination

This protocol outlines a reliable method for the N-ethylation of 4-bromo-2-fluoroaniline.

Step 1: N-Ethylation via Reductive Amination

  • Reaction Setup: To a solution of 4-bromo-2-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetaldehyde (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. This reagent is preferred as it is selective for the reduction of imines in the presence of aldehydes.[10]

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude 4-bromo-N-ethyl-2-fluoroaniline can be purified by column chromatography on silica gel.

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified 4-bromo-N-ethyl-2-fluoroaniline in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.[11][12]

Applications in Drug Discovery and Development

The structural features of this compound make it a highly attractive building block for the synthesis of novel drug candidates.

The Role of Halogenation
  • Fluorine: The presence of a fluorine atom at the 2-position of the aniline ring can significantly impact the molecule's properties. It can lower the pKa of the aniline nitrogen, influencing its basicity and ionization state at physiological pH.[3] Furthermore, fluorine can block metabolic oxidation at that position, thereby enhancing the metabolic stability and half-life of a drug candidate.[4]

  • Bromine: The bromine atom at the 4-position provides a valuable synthetic handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound.

The Influence of N-Alkylation

The N-ethyl group contributes to the molecule's lipophilicity, which can improve its ability to cross cell membranes.[6] The size and conformation of the N-alkyl group can also be critical for achieving selective binding to the target protein by occupying specific hydrophobic pockets.

Logical Framework for Application

G A This compound B Enhanced Solubility & Stability A->B HCl Salt C Improved Pharmacokinetics A->C Fluorine & N-Ethyl Group D Fine-tuned Target Binding A->D Bromine (for SAR) & N-Ethyl Group E Novel Therapeutic Candidates B->E C->E D->E

Figure 2: Logical flow of how the structural features of this compound contribute to its utility in drug discovery.

Conclusion

This compound represents a strategically designed building block for medicinal chemistry. Its synthesis is straightforward, and its unique combination of functional groups provides a powerful platform for the development of novel therapeutics with potentially improved pharmacokinetic and pharmacodynamic properties. This guide has provided a comprehensive, albeit predictive, overview of its molecular structure, synthesis, and applications, offering a valuable resource for researchers in the field of drug discovery. The principles outlined herein are broadly applicable to the design and synthesis of other substituted anilines, underscoring the importance of this chemical class in the ongoing quest for new and effective medicines.

References

  • TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. 2024. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry. [Link]

  • NileRed. Making Aniline HCl. 2023. [Link]

  • T3DB. Aniline (T3D4984). [Link]

  • National Center for Biotechnology Information. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. 2019. [Link]

  • National Center for Biotechnology Information. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. 2023. [Link]

  • Gómez-Gutiérrez, P., Gago, F., & Pérez-Sánchez, H. (2006). Molecular modeling of tricyclic compounds with anilino substituents and their intercalation complexes with DNA sequences. Journal of Computer-Aided Molecular Design, 20(10-11), 649–664. [Link]

  • Organic Syntheses. Diphenyl-p-tolylarsine. [Link]

  • ACS Publications. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Figure S2: 1 H NMR spectrum of the given aniline compound. [Link]

  • MDPI. Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. 2023. [Link]

  • Royal Society of Chemistry. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic. [Link]

  • National Center for Biotechnology Information. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. 2023. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

  • National Center for Biotechnology Information. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. [Link]

  • ResearchGate. Solvent Effect in One-Pot Reductive Amination of Acetaldehyde with... [Link]

  • National Center for Biotechnology Information. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. [Link]

  • Eadsforth, C. V., Gentile, G., Leahy, D. E., & Edwards, P. (2012). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. Xenobiotica, 42(12), 1182–1193. [Link]

  • CP Lab Safety. 4-Bromo-2-fluoroaniline, 25g, Each. [Link]

  • ResearchGate. N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites. [Link]

  • Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]

  • National Center for Biotechnology Information. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. [Link]

  • ACS Publications. Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

  • ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. [Link]

  • Journal of Applied Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Google Patents.
  • Master Organic Chemistry. Reductive Amination, and How It Works. 2017. [Link]

  • ACS Publications. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Arylamines salt formation? [Link]

  • Proprep. Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. [Link]

  • Reddit. Is my reasoning of analysis of my NMR spectra correct? 2017. [Link]

  • ResearchGate. A plausible mechanism for the N-alkylation of aniline and alcohol. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-bromo-N-ethyl-2-fluoroaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 4-bromo-N-ethyl-2-fluoroaniline hydrochloride, a valuable building block in medicinal chemistry and materials science.[1] The document is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of the reaction mechanisms, experimental protocols, and the critical rationale behind the chosen synthetic strategy.

Strategic Approach: A Three-Step Synthesis

The synthesis of 4-bromo-N-ethyl-2-fluoroaniline HCl is most effectively approached as a three-step sequence starting from the commercially available precursor, 2-fluoroaniline. This strategy is designed for high regioselectivity and chemoselectivity, minimizing the formation of undesirable byproducts and simplifying purification.

The core pathway involves:

  • Electrophilic Bromination: Introduction of a bromine atom at the C4 position of 2-fluoroaniline.

  • Reductive Amination: Selective N-ethylation of the resulting 4-bromo-2-fluoroaniline.

  • Salt Formation: Conversion of the final free base to its stable hydrochloride salt.

This approach is predicated on controlling the reactivity of the aniline ring and the amino group at each stage to achieve the desired transformation efficiently.

G cluster_0 Overall Synthesis Workflow A Start: 2-Fluoroaniline B Intermediate: 4-Bromo-2-fluoroaniline A->B Step 1: Bromination C Product: 4-Bromo-N-ethyl-2-fluoroaniline (Free Base) B->C Step 2: N-Ethylation D Final Product: this compound C->D Step 3: Salt Formation

Caption: High-level workflow for the synthesis of the target compound.

Step 1: Regioselective Bromination of 2-Fluoroaniline

Causality and Mechanistic Insight:

The initial step is an electrophilic aromatic substitution to install the bromine atom. The amino group (-NH₂) is a potent activating group and an ortho, para-director. The fluorine atom at the C2 position is a deactivating group but also an ortho, para-director. The directing effects are therefore synergistic. However, the position ortho to the amino group (C6) is sterically unhindered, while the other ortho position is occupied by fluorine. The position para to the amino group (C4) is highly activated and sterically accessible. Consequently, electrophilic attack occurs predominantly at the C4 position, leading to the desired 4-bromo-2-fluoroaniline isomer.

While elemental bromine can be used, its handling can be hazardous. A safer and highly effective alternative involves using a bromine source like tetrabutylammonium tribromide or an in-situ generation method.[2] Another robust method employs cupric bromide (CuBr₂) in an ionic liquid or solvent like tetrahydrofuran, which acts as both the bromine source and an oxidant, offering high selectivity for the para-position.[3]

Experimental Protocol: Synthesis of 4-bromo-2-fluoroaniline

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoroaniline (0.1 mol, 11.11 g).

  • Solvent Addition: Add a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or toluene (100 mL).[2] Cool the mixture to 0-5 °C using an ice bath.

  • Reagent Addition: In a separate beaker, dissolve tetrabutylammonium bromide (0.1 mol, 32.24 g) in the same solvent (50 mL). To this solution, slowly add elemental bromine (0.1 mol, 15.98 g) while stirring. The mixture will form tetrabutylammonium tribromide.

  • Reaction: Add the prepared tribromide solution dropwise to the cooled aniline solution over 30-45 minutes, ensuring the temperature remains below 10 °C.[2]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Separate the organic layer.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography to yield pure 4-bromo-2-fluoroaniline.

Step 2: N-Ethylation via Reductive Amination

Causality and Mechanistic Insight:

Direct alkylation of the primary amine with an ethyl halide is deliberately avoided. This classic method often leads to poor chemoselectivity, resulting in a mixture of the desired secondary amine, the over-alkylated tertiary amine (N,N-diethyl), and even the quaternary ammonium salt.[4] Separating these products is challenging and significantly lowers the overall yield.

Reductive amination provides a superior, controlled alternative for mono-alkylation.[4] This one-pot reaction proceeds in two stages:

  • Imine Formation: The primary amine (4-bromo-2-fluoroaniline) reacts with an aldehyde (acetaldehyde) to form a Schiff base, or imine, intermediate.

  • In-situ Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is present in the reaction mixture. This reagent rapidly reduces the C=N double bond of the imine to a C-N single bond as it is formed, driving the equilibrium towards the final product. NaBH(OAc)₃ is particularly effective as it is less reactive towards the aldehyde starting material compared to other hydrides like NaBH₄.

Experimental Protocol: Synthesis of 4-bromo-N-ethyl-2-fluoroaniline

  • Setup: In a 500 mL flask under a nitrogen atmosphere, dissolve 4-bromo-2-fluoroaniline (0.05 mol, 9.5 g) in 150 mL of anhydrous dichloromethane.

  • Aldehyde Addition: Add acetaldehyde (0.075 mol, 4.2 mL) to the solution.

  • Reducing Agent: Add sodium triacetoxyborohydride (0.075 mol, 15.9 g) portion-wise over 20 minutes. The reaction is mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic phase with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo. The resulting crude oil can be purified by silica gel column chromatography using a gradient of ethyl acetate in cyclohexane to afford the pure N-ethylated product.[5]

Step 3: Hydrochloride Salt Formation

Rationale:

The final free base, 4-bromo-N-ethyl-2-fluoroaniline, is often an oil or low-melting solid that can be susceptible to air oxidation. Converting it to its hydrochloride salt provides several advantages crucial for pharmaceutical and research applications:

  • Enhanced Stability: The salt is typically a crystalline, non-hygroscopic solid with a longer shelf life.

  • Improved Handling: Crystalline solids are easier to weigh and handle accurately compared to oils.

  • Increased Aqueous Solubility: The salt form often exhibits improved solubility in aqueous media, which is beneficial for biological testing.

Experimental Protocol: Preparation of the HCl Salt

  • Dissolution: Dissolve the purified 4-bromo-N-ethyl-2-fluoroaniline (0.04 mol, 8.72 g) in 100 mL of anhydrous diethyl ether or ethyl acetate.

  • Precipitation: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution, or add a 2M solution of HCl in diethyl ether dropwise.

  • Isolation: The hydrochloride salt will precipitate as a white or off-white solid. Continue the addition until no further precipitation is observed.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the final product, 4-bromo-N-ethyl-2-fluoroaniline hydrochloride, under vacuum to a constant weight.

Quantitative Data Summary

StepStarting MaterialReagentsMolar Eq.SolventTemp (°C)Time (h)Typical Yield (%)
1 2-FluoroanilineTetrabutylammonium tribromide1.0CH₂Cl₂0 → RT2-485-95
2 4-Bromo-2-fluoroanilineAcetaldehyde, NaBH(OAc)₃1.5CH₂Cl₂RT12-1875-85
3 Free Base ProductAnhydrous HClExcessDiethyl Ether0 → RT0.5-1>95

Safety and Handling

  • Anilines: 2-Fluoroaniline and its brominated derivatives are toxic and can be absorbed through the skin.[6][7] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bromine: Elemental bromine is highly corrosive and toxic. Handle with extreme care. Using a tribromide salt is a safer alternative.

  • Reagents: Acetaldehyde is volatile and flammable. Sodium triacetoxyborohydride can react with moisture; handle it in a dry environment.

  • HCl Gas: Hydrogen chloride is a corrosive gas. All salt formation procedures should be conducted in a fume hood.

References

  • CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide - Google P
  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods - PMC - NIH. [Link]

  • Synthesis of 4-bromo-2-fluoroaniline - PrepChem.com. [Link]

  • CN102993022A - Preparation method of bromoaniline - Google P
  • 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem. [Link]

  • 4-Bromo-2-fluoroaniline - ChemBK. [Link]

  • US4443631A - Selective halogenation of 2-fluoroaniline - Google P
  • CN103145562A - N-ethyl aniline preparation method - Google P
  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst - PMC - NIH. [Link]

  • How do I remove aniline from the reaction mixture? - ResearchGate. [Link]

  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. [Link]

  • 4-Bromo-N-ethylaniline hydrochloride - MySkinRecipes. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-bromo-N-ethyl-2-fluoroaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N-ethyl-2-fluoroaniline hydrochloride is a substituted aniline derivative of interest in medicinal chemistry and materials science. As with any synthetic compound destined for high-value applications, unambiguous structural confirmation is paramount. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization using modern analytical techniques. Given the absence of a complete set of publicly available experimental spectra for the final hydrochloride salt, this document leverages foundational spectroscopic principles and data from closely related precursor molecules to construct a reliable analytical profile. We will dissect the anticipated features in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the spectral output.

The analysis will follow a logical progression, starting from the known spectroscopic data of the parent compound, 4-bromo-2-fluoroaniline, and then elucidating the expected spectral modifications resulting from N-ethylation and subsequent hydrochloride salt formation. This approach not only provides a benchmark for researchers synthesizing this molecule but also serves as an educational tool on the interpretative nuances of spectroscopic data for substituted aromatic amines.

Molecular Structure and Logic of Analysis

The structural evolution from the starting material to the final product dictates the changes we anticipate in the spectroscopic data. The diagram below illustrates this transformation, which forms the basis of our analytical discussion.

molecular_transformation cluster_start Starting Material cluster_intermediate N-Alkylation cluster_final Salt Formation start 4-bromo-2-fluoroaniline inter 4-bromo-N-ethyl-2-fluoroaniline (Free Base) start->inter Ethylation (+CH3CH2) final 4-bromo-N-ethyl-2-fluoroaniline HCl inter->final Protonation (+HCl)

Caption: Transformation from starting material to the final HCl salt.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted spectrum of this compound is best understood by considering the spectra of its precursors.

¹H NMR Spectrum of 4-bromo-2-fluoroaniline

Experimental data for the starting material, 4-bromo-2-fluoroaniline, shows a complex aromatic region due to the various couplings between the aromatic protons and the fluorine atom. The amine protons typically appear as a broad singlet.

Predicted ¹H NMR Spectrum of 4-bromo-N-ethyl-2-fluoroaniline (Free Base)

N-ethylation introduces two new sets of signals: a quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group. The electron-donating nature of the ethyl group will cause a slight upfield shift of the aromatic protons compared to the parent aniline.

Predicted ¹H NMR Spectrum of this compound

Upon formation of the hydrochloride salt, the nitrogen atom becomes protonated, leading to significant changes in the spectrum. The most notable change is the downfield shift of the protons on and adjacent to the nitrogen. The N-H proton, now part of an ammonium group (-NH₂⁺-), will appear as a broad singlet at a much lower field, and the adjacent methylene protons will also experience a significant downfield shift due to the inductive effect of the positively charged nitrogen.

Table 1: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
-CH₃~1.3 - 1.5Triplet~7Typical range for an ethyl group attached to nitrogen.
-CH₂-~3.4 - 3.6Quartet~7Downfield shift due to proximity to the protonated nitrogen.
Aromatic H~6.8 - 7.5MultipletsVarious H-H and H-F couplingsComplex pattern due to substitution and couplings.
-NH₂⁺->10 (exchangeable)Broad Singlet-Significant downfield shift upon protonation.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

¹³C NMR Spectrum of 4-bromo-2-fluoroaniline

The spectrum of the starting material will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromine, fluorine, and amino substituents. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Predicted ¹³C NMR Spectrum of 4-bromo-N-ethyl-2-fluoroaniline (Free Base)

The addition of the ethyl group will introduce two new signals in the aliphatic region of the spectrum. The aromatic carbon signals will also shift slightly due to the electronic effect of the N-ethyl group.

Predicted ¹³C NMR Spectrum of this compound

Protonation of the nitrogen has a less pronounced effect on the ¹³C chemical shifts compared to ¹H NMR, but slight downfield shifts for the carbons of the ethyl group and the aromatic carbon attached to the nitrogen are expected.

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
-CH₃~13 - 15Typical range for an ethyl group on a nitrogen.
-CH₂-~40 - 45Downfield position due to attachment to nitrogen.
Aromatic C~110 - 155Complex region with shifts determined by substituents and C-F coupling.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR Spectrum of 4-bromo-2-fluoroaniline

The IR spectrum of the parent aniline will show characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.

Predicted IR Spectrum of 4-bromo-N-ethyl-2-fluoroaniline (Free Base)

The N-ethylated free base will exhibit a single N-H stretch for the secondary amine around 3400 cm⁻¹, and C-H stretching bands for the ethyl group around 2850-2970 cm⁻¹.

Predicted IR Spectrum of this compound

The formation of the hydrochloride salt results in a dramatic change in the N-H stretching region. The sharp N-H band of the secondary amine is replaced by a very broad and strong absorption band for the N-H⁺ stretch of the ammonium salt, typically centered around 2400-3000 cm⁻¹. This is a key diagnostic feature for the formation of the salt.[1]

Table 3: Key Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Appearance
N-H⁺ Stretch2400 - 3000Broad, Strong
C-H Stretch (aliphatic)2850 - 2970Medium
C-H Stretch (aromatic)~3100Medium
C=C Stretch (aromatic)1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
C-F Stretch1100 - 1250Strong
C-Br Stretch500 - 600Medium

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Mass Spectrum of 4-bromo-2-fluoroaniline

The mass spectrum of the starting material will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom.

Predicted Mass Spectrum of 4-bromo-N-ethyl-2-fluoroaniline

For the N-ethylated free base, the molecular weight will increase by 28 units (the mass of the ethyl group minus one hydrogen). The molecular ion will still exhibit the characteristic isotopic pattern for bromine. A common fragmentation pathway for N-alkylanilines is alpha-cleavage, which would involve the loss of a methyl radical (-CH₃) from the ethyl group, resulting in a prominent fragment ion.

  • Predicted Molecular Ion (M⁺) for C₈H₉BrFN: m/z = 218 and 220 (approx. 1:1 ratio).

  • Predicted Alpha-Cleavage Fragment ([M-CH₃]⁺): m/z = 203 and 205.

When analyzing the hydrochloride salt by mass spectrometry, the spectrum of the free base is typically observed, as the HCl is usually removed during the sample introduction process or by sample preparation. Using soft ionization techniques like electrospray ionization (ESI), it is possible to observe the protonated molecule [M+H]⁺ at m/z 219 and 221.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃ if the salt is soluble). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse sequence is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is most convenient. Place a small amount of the solid on the ATR crystal and apply pressure. Alternatively, a KBr pellet can be prepared.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acquisition (Electron Ionization - GC/MS): If the compound is sufficiently volatile and thermally stable, it can be analyzed by GC/MS. The free base would be observed.

  • Acquisition (Electrospray Ionization - LC/MS): For direct analysis of the salt, infuse the sample solution into an ESI source. The protonated molecule [M+H]⁺ will be observed in positive ion mode.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion sample This compound nmr NMR (¹H & ¹³C) sample->nmr ir IR (ATR) sample->ir ms MS (ESI) sample->ms nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ir_data Functional Groups ir->ir_data ms_data Molecular Weight Fragmentation ms->ms_data conclusion Structural Confirmation nmr_data->conclusion ir_data->conclusion ms_data->conclusion

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By systematically evaluating the expected changes from a known precursor, we have established a detailed set of criteria for the structural confirmation of this target molecule. Researchers and scientists working with this compound can use this guide to interpret their experimental data, validate their synthesis, and ensure the quality of their materials for further research and development. The principles outlined here are broadly applicable to the characterization of other substituted anilines and their salts.

References

  • PubChem. 4-bromo-2-fluoroaniline. National Center for Biotechnology Information. [Link]

  • PubChem. N-Ethylaniline. National Center for Biotechnology Information. [Link]

  • SpectraBase. N-Ethylaniline. [Link]

  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry. [Link]

  • NIST. Aniline hydrochloride. NIST Chemistry WebBook. [Link]

  • NIST. Aniline. NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to the Solubility Profile of 4-bromo-N-ethyl-2-fluoroaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Pharmaceutical Development Division

Executive Summary

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, processability, and formulation design. This guide provides a comprehensive technical overview of the solubility profile of 4-bromo-N-ethyl-2-fluoroaniline hydrochloride (HCl). As a substituted aniline, this compound is weakly basic, and its HCl salt form is utilized to enhance aqueous solubility. This document details the core physicochemical principles governing its solubility, presents robust, field-proven protocols for both thermodynamic and kinetic solubility determination, and offers an illustrative solubility profile based on the expected behavior of analogous chemical structures. Key influencing factors, particularly pH, are examined in depth. This guide is intended for researchers, scientists, and drug development professionals to establish a foundational understanding and a practical framework for the empirical evaluation of this compound's solubility, thereby enabling informed decisions in synthetic chemistry, purification, and formulation development.

Introduction: The Critical Role of Solubility

4-bromo-N-ethyl-2-fluoroaniline is a halogenated and N-alkylated aniline derivative, a structural motif common in medicinal chemistry. The hydrochloride salt is synthesized to leverage the basicity of the secondary amine, forming a more polar, ionizable species intended to improve aqueous solubility—a critical factor for oral absorption and the development of parenteral dosage forms.[1] A poorly soluble compound can lead to low and variable bioavailability, creating significant hurdles for clinical success.[2]

Therefore, a thorough characterization of the solubility profile of 4-bromo-N-ethyl-2-fluoroaniline HCl across a range of physiologically and industrially relevant media is not merely a data collection exercise; it is a fundamental necessity that dictates:

  • Feasibility of Formulation: Determining whether an aqueous-based formulation is viable or if more complex strategies like lipid-based or amorphous solid dispersion systems are required.

  • Process Chemistry: Guiding the selection of solvents for reaction, crystallization, and purification, directly impacting yield, purity, and cost.

  • In Vitro Assay Performance: Ensuring that compound solubility does not become a limiting factor in biological screens, which could otherwise produce misleading structure-activity relationship (SAR) data.[3]

This guide provides the theoretical and practical tools to build this critical solubility dataset.

Physicochemical Properties & Theoretical Considerations

While specific experimental data for this compound is not extensively published, we can infer its likely properties from its constituent parts and related analogs.

PropertyEstimated Value / CharacteristicRationale & Impact on Solubility
Molecular Formula C₈H₉BrFN · HCl-
Molecular Weight 254.53 g/mol Higher molecular weight can correlate with lower solubility.
Form Crystalline SolidThe energy of the crystal lattice must be overcome by solvation energy for dissolution to occur.
pKa (of conjugate acid) ~2.5 - 4.0The pKa is the pH at which the compound is 50% ionized. As a substituted aniline, the amine is weakly basic. Electron-withdrawing groups (F, Br) decrease basicity (lower pKa) compared to aniline (pKa 4.6).[4][5] The N-ethyl group is weakly electron-donating, slightly increasing basicity. The final pKa dictates the pH range where solubility is significantly enhanced.
LogP (of free base) ~2.5 - 3.5Calculated LogP for the parent 4-bromo-2-fluoroaniline is ~2.1.[6] The addition of an ethyl group increases lipophilicity and thus the LogP. A higher LogP generally corresponds to lower aqueous solubility for the neutral free base.
The Henderson-Hasselbalch Relationship: pH-Dependent Solubility

As the HCl salt of a weak base, the solubility of this compound is intrinsically linked to the pH of the aqueous medium. The equilibrium between the protonated (anilinium ion) and neutral (free base) forms governs its solubility. The protonated form is significantly more polar and thus more water-soluble.

The relationship is described by the Henderson-Hasselbalch equation: pH = pKa + log ( [Free Base] / [Protonated Salt] )

  • At pH << pKa: The compound exists predominantly as the protonated, water-soluble anilinium cation (R-NH₂⁺Et Cl⁻). Solubility is at its maximum.

  • At pH = pKa: The concentrations of the protonated and free base forms are equal.

  • At pH >> pKa: The compound is deprotonated to its neutral free base form (R-NHEt), which is significantly less soluble in water. A sharp decrease in solubility is expected, and precipitation may occur.

This behavior is fundamental to predicting how the compound will behave in different physiological environments, such as the stomach (low pH) versus the intestine (higher pH).

ph_solubility cluster_low_ph Low pH (e.g., pH < pKa) cluster_high_ph High pH (e.g., pH > pKa) low_ph_species R-NH₂⁺Et Cl⁻ (Protonated Cation) low_ph_sol High Aqueous Solubility low_ph_species->low_ph_sol Dominant Species equilibrium pH ≈ pKa Equilibrium low_ph_species->equilibrium high_ph_species R-NHEt (Neutral Free Base) high_ph_sol Low Aqueous Solubility (Precipitation Risk) high_ph_species->high_ph_sol Dominant Species equilibrium->high_ph_species

pH-dependent equilibrium and its impact on solubility.

Experimental Determination of Solubility

Accurate solubility data is generated through rigorous experimental work. Two distinct types of solubility are typically measured: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent. It is determined by allowing an excess of the solid API to equilibrate with the solvent over an extended period (e.g., >24 hours) until the concentration in solution is constant.[7] This value is critical for pre-formulation and regulatory filings. The "gold standard" for this measurement is the shake-flask method.[8]

  • Kinetic Solubility: This measures the concentration of a compound in solution when it begins to precipitate after being rapidly introduced from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[3][9] This high-throughput method is invaluable in early drug discovery for ranking compounds and identifying potential solubility liabilities quickly.[10][11]

Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol is aligned with industry best practices and regulatory guidelines for determining equilibrium solubility.[7][8]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (e.g., 25°C or 37°C)

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC-UV or LC-MS/MS system for quantification

  • Solvents:

    • Purified Water

    • pH 1.2 Buffer (0.1 N HCl)

    • pH 4.5 Acetate Buffer

    • pH 6.8 Phosphate Buffer

    • Methanol, Ethanol, Acetonitrile, DMSO

Methodology:

  • Preparation: Add an excess of the solid API to a series of vials (in triplicate for each solvent system). An amount sufficient to ensure solid remains at the end of the experiment is crucial (e.g., 5-10 mg in 1 mL of solvent).

  • Equilibration: Add the selected solvent to each vial. Cap the vials securely and place them on an orbital shaker set to a consistent agitation speed and temperature (e.g., 37 ± 1 °C).[8] Equilibrate for at least 24 hours.

    • Causality Note: A 24-hour period is typically sufficient to reach equilibrium, but this should be confirmed by sampling at multiple time points (e.g., 24h, 48h) to ensure the concentration has plateaued.[7]

  • Sample Collection & Processing:

    • After equilibration, allow the vials to stand for ~30 minutes for coarse particles to settle.

    • Carefully withdraw an aliquot from the supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved solids. The first few drops should be discarded to saturate the filter membrane and prevent drug loss due to adsorption.

  • pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to confirm it has not shifted significantly.[7]

  • Quantification:

    • Dilute the filtered samples accurately with a suitable mobile phase.

    • Analyze the samples using a validated HPLC-UV or LC-MS method.[2][12]

    • Quantify the concentration against a standard calibration curve prepared with known concentrations of the API.

  • Data Reporting: Report the solubility as mg/mL or µg/mL. The result should be the average of the triplicate measurements with the standard deviation.

workflow start Start: API & Solvents prep 1. Add Excess API to Triplicate Vials start->prep equilibrate 2. Add Solvent & Equilibrate (e.g., 24h @ 37°C on shaker) prep->equilibrate sample 3. Withdraw Supernatant equilibrate->sample filter 4. Filter with 0.22µm Syringe Filter sample->filter ph_check 5. Measure Final pH (Aqueous Only) filter->ph_check quantify 6. Dilute & Quantify via HPLC/LC-MS ph_check->quantify end End: Solubility Data (mg/mL) quantify->end

Workflow for Thermodynamic Solubility Determination.

Illustrative Solubility Profile

The following table presents an illustrative solubility profile for this compound. Note: These values are estimates based on the principles discussed and must be confirmed by empirical measurement as described in Section 3.1.

Solvent SystemTypeExpected Solubility (mg/mL)Qualitative ClassRationale
0.1 N HCl (pH 1.2) Aqueous Buffer> 50Very SolubleThe compound is fully protonated at this pH, well below its estimated pKa, maximizing interaction with water.
Acetate Buffer (pH 4.5) Aqueous Buffer1 - 10SolubleAt a pH likely near or slightly above the pKa, a mixture of protonated and free base forms exists, reducing solubility compared to pH 1.2.
Phosphate Buffer (pH 6.8) Aqueous Buffer< 0.1Sparingly SolubleWell above the pKa, the compound is predominantly in its less soluble neutral free base form.
Purified Water Aqueous10 - 30SolubleThe HCl salt will create a slightly acidic solution upon dissolution, favoring the soluble protonated form.
Methanol / Ethanol Polar Protic Organic> 100Freely SolubleThese solvents can solvate both the ionic salt and the organic portions of the molecule effectively.
Acetonitrile Polar Aprotic Organic5 - 20SolubleModerately polar, capable of dissolving the compound.
DMSO Polar Aprotic Organic> 200Very SolubleA strong polar aprotic solvent, excellent for dissolving a wide range of organic compounds.

Conclusion and Recommendations

The solubility of this compound is fundamentally dictated by its nature as the salt of a weak base. Its aqueous solubility is expected to be highly pH-dependent, exhibiting high solubility at acidic pH values (e.g., < 3) and significantly lower solubility in neutral to basic conditions as it converts to its free base. The compound is anticipated to be freely soluble in polar organic solvents like methanol and DMSO.

Key Recommendations for Development Professionals:

  • Empirical Verification is Essential: The illustrative data provided herein must be confirmed using the rigorous shake-flask protocol to establish the definitive thermodynamic solubility profile.

  • Determine the pKa: An experimental determination of the pKa is critical to accurately model and predict the pH-solubility curve.

  • Kinetic Solubility Screening: For SAR studies involving analogs, a high-throughput kinetic solubility assay should be employed for rapid compound ranking.

  • Formulation Strategy: For oral delivery, the drastic pH-dependent solubility suggests that formulation strategies may need to account for potential precipitation in the higher pH environment of the small intestine. For parenteral formulations, the vehicle must be buffered to a pH well below the pKa to ensure complete dissolution and stability.

By systematically applying the principles and protocols outlined in this guide, researchers can generate the robust solubility data required to de-risk development and accelerate the progression of candidates containing the this compound scaffold.

References

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Wikipedia. Anilinium chloride. [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • MDPI. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

  • World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • ResearchGate. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

  • PubChem. 4-Bromo-2-fluoroaniline. [Link]

  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. [Link]

  • Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. [Link]

  • ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • BMG LABTECH. A fully automated kinetic solubility screen in 384-well plate format using nephelometry. [Link]

  • PubMed. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • ResearchGate. Substituent effects on the physical properties and pKa of aniline. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline. [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of 4-bromo-N-ethyl-2-fluoroaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the physicochemical properties of 4-bromo-N-ethyl-2-fluoroaniline hydrochloride, a specialized organic compound relevant to professionals in drug development and chemical synthesis. Given that this specific N-ethylated hydrochloride is a niche derivative, this document establishes a complete physical profile by first characterizing the well-documented parent compound, 4-bromo-2-fluoroaniline. Subsequently, it elucidates the anticipated impact of N-ethylation and hydrochloride salt formation on the core physical properties, offering predictive insights grounded in fundamental chemical principles.

Section 1: Compound Identification and Structural Analysis

The subject of this guide is a substituted aromatic amine, specifically an N-alkylated and halogenated aniline derivative, presented as its hydrochloride salt. The structural modifications from the parent aniline—bromination at the 4-position, fluorination at the 2-position, and ethylation of the amino group—each impart distinct electronic and steric properties that are critical for its function as a chemical intermediate.

Core Moiety: 4-bromo-2-fluoroaniline

The starting point for our analysis is the parent amine, which is well-characterized.

  • IUPAC Name: 4-bromo-2-fluoroaniline[1]

  • CAS Number: 367-24-8[1][2][3][4]

  • Molecular Formula: C₆H₅BrFN[1][2][3][4]

  • SMILES: C1=CC(=C(C=C1Br)F)N[1]

Target Compound: 4-bromo-N-ethyl-2-fluoroaniline Hydrochloride
  • Molecular Formula: C₈H₁₁BrClFN

  • Molecular Weight: 255.54 g/mol

  • Chemical Structure: The structure consists of a benzene ring substituted with bromine and fluorine atoms at positions 4 and 2, respectively. The nitrogen atom is bonded to both the ring at position 1 and an ethyl group (-CH₂CH₃), and it is protonated to form a salt with a chloride counter-ion.

Section 2: Physicochemical Properties - A Comparative Analysis

Direct experimental data for 4-bromo-N-ethyl-2-fluoroaniline HCl is not widely published. Therefore, we present the known properties of the parent compound and provide expert predictions for the target molecule. This comparative approach is essential for any researcher planning its synthesis or use.

Table 1: Comparison of Physicochemical Properties

Property4-bromo-2-fluoroaniline (Parent Compound)This compound (Target Compound) - Predicted Properties Causality of Predicted Change
Molecular Weight 190.01 g/mol [3]255.54 g/mol Addition of an ethyl group (C₂H₅) and hydrogen chloride (HCl).
Appearance White to off-white/yellow crystalline powder or solid[2][5]Expected to be a crystalline solid, likely white to off-white.Salt formation typically yields stable crystalline solids.
Melting Point 40-42 °C[2][3]Significantly higher. Likely >150-200 °C.The conversion from a neutral molecule to an ionic salt introduces strong electrostatic interactions in the crystal lattice, requiring much more energy to break.
Boiling Point 122 °C at 25 mmHgNot applicable. As an ionic salt, it will decompose at high temperatures before boiling.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and methanol.[6]Increased solubility in polar solvents (water, methanol, ethanol, DMSO). Decreased solubility in non-polar solvents (e.g., hexanes, toluene).The ionic nature of the hydrochloride salt enhances interactions with polar solvent molecules.

Section 3: Protocols for Analytical Characterization and Validation

For a compound lacking extensive public data, rigorous in-house characterization is paramount. The following protocols provide a self-validating workflow to confirm the identity, structure, and purity of synthesized this compound.

Workflow for Compound Validation

The following diagram outlines a logical workflow for the complete characterization of a newly synthesized batch of the target compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation & Reporting Sample Synthesized Sample Solubilize Solubilize in appropriate deuterated or HPLC-grade solvent (e.g., DMSO-d6, Methanol) Sample->Solubilize HPLC 1. HPLC/UPLC Analysis (Purity Assessment) Solubilize->HPLC MS 2. Mass Spectrometry (LC-MS) (Molecular Weight Confirmation) Purity_Data Confirm >95% Purity HPLC->Purity_Data NMR 3. NMR Spectroscopy (Structural Elucidation) MW_Data Verify Molecular Ion & Isotopic Pattern (m/z for C8H10BrFN+) MS->MW_Data NMR_Data Confirm All Protons & Carbons, Verify N-Ethyl & Aromatic Signals NMR->NMR_Data Purity_Data->MW_Data MW_Data->NMR_Data Final Issue Certificate of Analysis NMR_Data->Final

Caption: Standard analytical workflow for identity and purity verification.

Purity Determination via High-Performance Liquid Chromatography (HPLC)
  • Causality: HPLC is the gold standard for assessing the purity of small molecules. It separates the target compound from starting materials, byproducts, and degradation products, allowing for precise quantification.

  • Step-by-Step Protocol:

    • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute to a working concentration of ~0.1 mg/mL.

    • Instrumentation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution: Start with a 10-minute linear gradient from 5% B to 95% B. Hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Detection: Use a UV detector set to 254 nm.

    • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Molecular Weight Confirmation via Mass Spectrometry (MS)
  • Causality: Mass spectrometry provides an exact measurement of the compound's mass, confirming its elemental composition. For this molecule, it is also crucial for verifying the presence of bromine via its characteristic isotopic pattern.

  • Step-by-Step Protocol:

    • Sample Preparation: Use the diluted solution from the HPLC preparation or prepare a fresh ~10 µg/mL solution in 50:50 acetonitrile:water.

    • Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer, operating in positive ion mode.

    • Data Acquisition: Scan a mass range from m/z 100 to 500.

    • Expected Results:

      • The primary observation should be the molecular ion [M+H]⁺ for the free base (N-ethyl-4-bromo-2-fluoroaniline) at an m/z corresponding to C₈H₁₁BrFN⁺.

      • Crucially, a characteristic isotopic pattern with two major peaks of nearly equal intensity (~1:1 ratio), separated by ~2 m/z units, must be observed. This pattern is the definitive signature of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: NMR provides unambiguous confirmation of the molecule's covalent structure by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar salts and its residual solvent peak does not typically obscure key signals.

    • ¹H NMR Analysis - Expected Signals:

      • Ethyl Group: A triplet around 1.1-1.3 ppm (3H, -CH₃) and a quartet around 3.2-3.4 ppm (2H, -CH₂-). These two signals are characteristic of an ethyl group attached to a nitrogen.

      • Aromatic Protons: Three distinct signals in the aromatic region (~6.8-7.5 ppm), showing complex splitting patterns (coupling) due to the adjacent fluorine, bromine, and other protons.

      • Amine Proton: A broad signal (1H, -N⁺H-) which may be exchangeable with D₂O.

    • ¹³C NMR Analysis: Expect 8 distinct carbon signals, with their chemical shifts influenced by the attached halogens and the N-ethyl group.

    • ¹⁹F NMR Analysis: A single resonance confirming the presence of the fluorine atom.

Section 4: Safety, Handling, and Storage

While specific toxicological data for this compound is unavailable, the safety profile can be reliably inferred from the parent compound, 4-bromo-2-fluoroaniline. The primary hazards are associated with the core chemical moiety.

  • Inferred GHS Hazard Statements (based on parent compound):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • May also be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Recommended Handling Procedures:

    • Work in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE): safety glasses with side shields, nitrile gloves, and a lab coat.

    • Avoid inhalation of dust.

    • Avoid contact with skin and eyes.

  • Storage Conditions:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and dark place to prevent degradation.

    • As an aniline derivative, it may be sensitive to air and light over long periods. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-6-fluoroaniline. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Bromo-2-fluoroaniline hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-ethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoroaniline. Retrieved from [Link]

  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-bromo-N-ethyl-2-fluoroaniline HCl as a Research Chemical

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated anilines are a pivotal class of chemical intermediates, widely recognized for their versatile applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their unique electronic properties, conferred by the presence of halogen substituents on the aromatic ring, make them valuable precursors in a multitude of chemical transformations. This guide focuses on a novel research chemical, 4-bromo-N-ethyl-2-fluoroaniline hydrochloride, a compound with significant potential in drug discovery and development.

Given the absence of direct literature on this specific N-ethylated hydrochloride salt, this document provides a comprehensive theoretical and practical framework for its synthesis, characterization, and potential applications. The guide is structured to provide researchers with a thorough understanding of the parent compound, 4-bromo-2-fluoroaniline, and a detailed methodology for the preparation and analysis of the target molecule, 4-bromo-N-ethyl-2-fluoroaniline HCl. The proposed synthesis is based on well-established chemical principles, offering a reliable pathway for the generation of this promising research chemical.

Physicochemical Properties of the Precursor: 4-bromo-2-fluoroaniline

A thorough understanding of the starting material is crucial for a successful synthesis. The key physicochemical properties of 4-bromo-2-fluoroaniline are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
Appearance White to off-white crystalline solid
Melting Point 40-42 °C
Boiling Point 228.5 °C at 760 mmHg
CAS Number 367-24-8

Proposed Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step process from the commercially available precursor, 4-bromo-2-fluoroaniline. The first step involves the N-ethylation of the aniline via reductive amination, followed by the formation of the hydrochloride salt.

Part A: N-ethylation of 4-bromo-2-fluoroaniline via Reductive Amination

Reductive amination is a robust and widely used method for the N-alkylation of amines.[1][2] In this proposed protocol, 4-bromo-2-fluoroaniline is reacted with acetaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the desired N-ethylated product. STAB is a mild and selective reducing agent, well-suited for this transformation.[3]

Experimental Protocol:

  • Reaction Setup: To a solution of 4-bromo-2-fluoroaniline (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or dichloroethane (DCE), add acetaldehyde (1.2 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. The addition should be done carefully to control any potential exotherm.

  • Reaction Progression: Continue stirring the reaction at room temperature for 12-24 hours, or until the starting material is consumed as indicated by TLC analysis.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-bromo-N-ethyl-2-fluoroaniline.

Part B: Formation of the Hydrochloride Salt

The conversion of the free amine to its hydrochloride salt enhances its stability and water solubility, which is often desirable for research and pharmaceutical applications.[4]

Experimental Protocol:

  • Dissolution: Dissolve the purified 4-bromo-N-ethyl-2-fluoroaniline (1 equivalent) in a minimal amount of a dry, inert organic solvent such as diethyl ether or ethyl acetate.

  • Acidification: To this solution, add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue the addition of HCl until no further precipitation is observed.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold, dry diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Ethylation cluster_step2 Step 2: Salt Formation A 4-bromo-2-fluoroaniline D Reaction Mixture (Imine Formation) A->D DCM, rt B Acetaldehyde B->D DCM, rt C Sodium Triacetoxyborohydride (STAB) E 4-bromo-N-ethyl-2-fluoroaniline C->E Reduction D->E Reduction F 4-bromo-N-ethyl-2-fluoroaniline H This compound F->H Precipitation G HCl in Diethyl Ether G->H Precipitation

Caption: Proposed two-step synthesis of this compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a comprehensive analytical characterization is essential. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of the ethyl group and the aromatic protons, and to determine their chemical environment.

    • ¹³C NMR: To identify all unique carbon atoms in the molecule.

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Detailed Methodologies:

  • NMR Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

    • Process and analyze the spectra to confirm the expected chemical shifts, coupling constants, and integration values.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

    • Acquire the mass spectrum in the positive ion mode to observe the protonated molecular ion [M+H]⁺.

  • HPLC:

    • Develop a suitable HPLC method using a reverse-phase column (e.g., C18).

    • Prepare a standard solution of the compound of known concentration.

    • Inject the sample and analyze the chromatogram to determine the purity by calculating the area percentage of the main peak.

Analytical Workflow Diagram

Analytical_Workflow Start Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (ESI-MS, HRMS) Start->MS HPLC HPLC Start->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Product Characterized Product Structure_Confirmation->Final_Product Purity_Assessment->Final_Product

Caption: Workflow for the analytical characterization of the final product.

Potential Research Applications and Biological Activity (Hypothesized)

While no specific biological activities have been reported for this compound, its structural motifs suggest several promising avenues for research. Halogenated anilines are well-represented in a variety of bioactive molecules, and their inclusion can significantly impact a compound's pharmacokinetic and pharmacodynamic properties.[5][6]

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate halogenated aniline scaffolds. The specific substitution pattern of this compound could be explored for its potential as a building block in the synthesis of novel anti-cancer compounds.

  • Infectious Diseases: The presence of fluorine and bromine atoms can enhance the antimicrobial properties of a molecule.[7] Research into the antibacterial and antifungal activities of this compound could yield interesting results.

  • Neuroscience: Aniline derivatives have been investigated for their activity on various central nervous system (CNS) targets. The lipophilicity conferred by the halogen atoms and the ethyl group may allow for blood-brain barrier penetration, making it a candidate for CNS-related drug discovery.

  • Agrochemicals: Halogenated anilines are common components of herbicides and pesticides.[8] This compound could be screened for its potential as a novel agrochemical.

The N-ethyl group can modulate the compound's lipophilicity and metabolic stability, potentially leading to improved drug-like properties compared to its primary amine precursor.

Safety and Handling

As a novel research chemical, this compound should be handled with extreme care. The safety precautions for the precursor, 4-bromo-2-fluoroaniline, and the general class of halogenated anilines should be strictly followed.

  • Hazard Statements (based on precursor):

    • Harmful if swallowed, in contact with skin, or if inhaled.[9]

    • Causes skin irritation.[9]

    • Causes serious eye irritation.[9]

    • May cause respiratory irritation.[9]

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

    • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

It is imperative to consult the Safety Data Sheet (SDS) for 4-bromo-2-fluoroaniline and to perform a thorough risk assessment before handling the synthesized compound.

References

  • CN103145562B - N-ethyl aniline preparation method - Google P
  • Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - MDPI. (URL: [Link])

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC - PubMed Central. (URL: [Link])

  • US20100204470A1 - method for salt preparation - Google P
  • Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. (URL: [Link])

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? | ResearchGate. (URL: [Link])

  • 4-Bromo-3-fluoroaniline | C6H5BrFN | CID 821848 - PubChem. (URL: [Link])

  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. (URL: [Link])

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Different protocols for methylation of aniline. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • (PDF) New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - ResearchGate. (URL: [Link])

  • Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach - PMC - PubMed Central. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • Hydrochloride salt of amine : r/Chempros - Reddit. (URL: [Link])

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (URL: [Link])

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (URL: [Link])

  • Scheme 7: (A) Known biological activities related to aniline derivatives - ResearchGate. (URL: [Link])

  • AZ‑Methylation and N‑Ethylation of Aniline'). (URL: [Link])

  • Solvent Effect in One-Pot Reductive Amination of Acetaldehyde with... - ResearchGate. (URL: [Link])

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - MDPI. (URL: [Link])

  • Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (URL: [Link])

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • N-ethyl aniline preparation method - Eureka | Patsnap. (URL: [Link])

  • Aniline replacement in drug-like compounds - Cresset Group. (URL: [Link])

Sources

The Strategic Deployment of Substituted Fluoroanilines: A Technical Guide for Researchers in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unassuming Power of a Fluorine Atom

In the vast landscape of chemical synthesis, few building blocks offer the subtle yet profound impact of substituted fluoroanilines. The strategic introduction of a fluorine atom onto the aniline scaffold unlocks a remarkable array of physicochemical properties, transforming this humble amine into a cornerstone for innovation across pharmaceuticals, advanced materials, and agrochemicals. This guide eschews a conventional, rigid format in favor of a narrative that delves into the practical applications and underlying scientific principles that make substituted fluoroanilines an indispensable tool for the modern researcher. We will explore not just the "what," but the "why"—the causal relationships between molecular structure and functional outcome that empower rational design and accelerate discovery.

I. The Fluoroaniline Core: Understanding the Fundamentals

The utility of substituted fluoroanilines stems from the unique electronic properties of the fluorine atom and its influence on the aniline ring. Fluorine's high electronegativity and relatively small size create a powerful inductive effect, withdrawing electron density from the aromatic ring. This seemingly simple modification has profound consequences:

  • Modulation of Basicity: The electron-withdrawing nature of fluorine decreases the basicity (pKa) of the aniline nitrogen. This is a critical parameter in drug design, as it influences the ionization state of a molecule at physiological pH, thereby affecting its solubility, membrane permeability, and binding interactions with biological targets.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Replacing a hydrogen atom with fluorine at a metabolically labile position on the aromatic ring can significantly increase a drug candidate's half-life and bioavailability.[1]

  • Improved Binding Affinity: The fluorine atom can participate in favorable orthogonal interactions, such as dipole-dipole and multipolar interactions, within the binding pockets of enzymes. This can lead to enhanced binding affinity and selectivity of drug candidates.

  • Tuning of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine can also impact crystal packing and solid-state properties.

These fundamental principles form the basis for the diverse applications of substituted fluoroanilines, which we will explore in the subsequent sections.

II. Application in Medicinal Chemistry: The Rise of Fluoroaniline-Containing Kinase Inhibitors

The development of kinase inhibitors has revolutionized the treatment of cancer and other diseases. A significant number of these targeted therapeutics incorporate a substituted fluoroaniline moiety, which often plays a pivotal role in their mechanism of action.[2]

A. The 4-Anilinoquinazoline Scaffold: A Case Study in EGFR and HER2 Inhibition

Many potent inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are based on the 4-anilinoquinazoline scaffold. In these molecules, the substituted aniline portion is crucial for anchoring the inhibitor within the ATP-binding site of the kinase. The aniline nitrogen typically forms a key hydrogen bond with the "hinge region" of the kinase, a critical interaction for potent inhibition.[2]

Gefitinib and Lapatinib are prime examples of FDA-approved drugs that utilize a 3-chloro-4-fluoroaniline moiety. The fluorine atom in this building block serves multiple purposes:

  • pKa Modulation: It fine-tunes the basicity of the aniline nitrogen to optimize the hydrogen bonding interaction with the kinase hinge.

  • Orthogonal Interactions: The fluorine atom can engage in non-covalent interactions with residues in the binding pocket, further enhancing binding affinity.

  • Metabolic Stability: It blocks a potential site of oxidative metabolism, contributing to the drug's favorable pharmacokinetic profile.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors synthesized using fluoroaniline derivatives.

Compound ID/NameTarget Kinase(s)IC50 (nM)Cell Line (for cellular assays)
GefitinibEGFR26 - 57NR6wtEGFR, NR6W
LapatinibEGFR, HER2--
Compound 4cEGFRwt-A549, PC-3, HepG2
A549 (cellular)560A549
PC-3 (cellular)2460PC-3
HepG2 (cellular)2210HepG2
4-fluorophenyl quinazoline VIIIEGFR37.66-
4-fluorophenyl quinazoline IXEGFR59.21-

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity. Cellular IC50 values reflect the potency in a cellular context.[2]

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline EGFR Inhibitor

This protocol describes a general method for the synthesis of 4-anilinoquinazoline derivatives, a common scaffold for EGFR inhibitors.[2]

Materials:

  • 4-Chloroquinazoline (1.0 mmol, 1 equivalent)

  • 3-Chloro-4-fluoroaniline (1.1 mmol, 1.1 equivalents)

  • Isopropanol (10 mL)

  • Triethylamine (or another suitable base)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloroquinazoline (1.0 mmol).

  • Add 3-chloro-4-fluoroaniline (1.1 mmol) to the flask.

  • Add isopropanol (10 mL) to the flask.

  • Add a catalytic amount of a suitable acid (e.g., a drop of concentrated HCl) to protonate the quinazoline nitrogen, facilitating nucleophilic attack.

  • Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product may form.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-(3-chloro-4-fluoroanilino)quinazoline derivative.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Mandatory Visualization: EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Inhibitor) Gefitinib->EGFR Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a fluoroaniline-containing kinase inhibitor like Gefitinib.

III. Innovations in Materials Science: High-Performance Polymers from Fluoroanilines

The incorporation of fluorine into polymer backbones imparts a range of desirable properties, including enhanced thermal stability, chemical resistance, and improved dielectric performance. Substituted fluoroanilines are valuable monomers for the synthesis of high-performance polymers such as polyimides and polyanilines.

A. Fluorinated Polyimides: Pushing the Boundaries of Performance

Fluorinated polyimides are renowned for their exceptional thermal stability, mechanical strength, and low dielectric constants, making them ideal for applications in the aerospace and microelectronics industries. The introduction of fluorine-containing monomers, such as those derived from fluoroanilines, can increase the free volume between polymer chains. This increased free volume disrupts chain packing and reduces intermolecular charge transfer, leading to:

  • Lower Dielectric Constant: A lower dielectric constant is crucial for microelectronic applications to reduce signal delay and crosstalk.

  • Improved Solubility: The reduced chain packing enhances the solubility of the polyimide in organic solvents, facilitating processing.

  • Enhanced Optical Transparency: The disruption of charge transfer complexes can lead to polymers with higher optical clarity.

Data Presentation: Properties of Fluorinated Polyimides

The following table summarizes the properties of representative fluorinated polyimides synthesized using fluorine-containing monomers.

Polymer System (Dianhydride/Diamine)Glass Transition Temp. (°C)10% Weight-Loss Temp. (°C)Dielectric Constant (1 MHz)Water Uptake (%)Tensile Strength (MPa)Elongation at Break (%)
TPPI504025632.312-232.7326.26
F-hMoS2/PEEK-0.6154.5541.72.75-101.7-
Generic Fluorinated Polyimideup to 280up to 5582.10–3.130.61–1.29up to 107up to 15
Experimental Protocol: Synthesis of a Fluorinated Polyimide via a Two-Step Method

This protocol outlines the conventional two-step synthesis of a fluorinated polyimide from a diamine and a dianhydride.

Materials:

  • 2,2'-Bis(trifluoromethyl)benzidine (TFMB) (1.0 mmol, 1 equivalent)

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (1.0 mmol, 1 equivalent)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

  • Standard laboratory glassware under a nitrogen atmosphere

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve TFMB (1.0 mmol) in anhydrous DMAc.

  • Once the diamine has completely dissolved, slowly add 6FDA (1.0 mmol) in one portion.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.

Step 2: Chemical Imidization

  • To the viscous poly(amic acid) solution, add acetic anhydride (4.0 mmol) and pyridine (2.0 mmol).

  • Continue stirring at room temperature for 1 hour, and then heat the mixture to 120 °C for 4 hours.

  • After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of methanol.

  • Collect the fibrous polyimide precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80 °C overnight.

  • The resulting fluorinated polyimide can be redissolved in a suitable solvent (e.g., DMAc or NMP) to be cast into films.

B. Fluorinated Polyanilines: Tailoring Conductivity and Stability

Polyaniline is an intrinsically conducting polymer with a wide range of potential applications. The properties of polyaniline can be tuned by copolymerizing aniline with substituted anilines, including fluoroanilines. The incorporation of fluorine can enhance the polymer's solubility in organic solvents and improve its thermal stability.[3] Copolymers of aniline and fluoroaniline have been synthesized to create materials with tailored electrical and physical properties.[3]

Mandatory Visualization: Polymerization of a Fluorinated Polyimide

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Diamine Fluorinated Diamine (e.g., TFMB) PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Dianhydride (e.g., 6FDA) Dianhydride->PAA Solvent Solvent (DMAc) Solvent->PAA Imidization Chemical or Thermal Imidization PAA->Imidization Polyimide Fluorinated Polyimide Imidization->Polyimide

Caption: Two-step synthesis of a fluorinated polyimide.

IV. Advancements in Agrochemicals: The Role of Fluoroanilines in Crop Protection

The introduction of fluorine into agrochemicals can significantly enhance their biological activity, metabolic stability, and overall efficacy.[4][5] Substituted fluoroanilines are valuable intermediates in the synthesis of a variety of herbicides and fungicides.

A. Herbicides: From Dinitroanilines to Modern Chemistries

One of the earliest and most well-known examples of a fluoroaniline-derived herbicide is Trifluralin . This dinitroaniline herbicide is synthesized from a trifluoromethyl-substituted aniline derivative.[6] It acts as a pre-emergence herbicide by inhibiting root development.[7] More recently, fluoroanilines have been incorporated into more complex herbicidal molecules. For instance, 3,4-dichloroaniline is a precursor to several widely used herbicides, and fluorinated analogues of these compounds are a subject of ongoing research.[8]

B. Fungicides: Broadening the Spectrum of Activity

Fluoroanilines are also key building blocks in the synthesis of modern fungicides. For example, the fungicide Fluindapyr is synthesized from 4-fluoroaniline. The fluorine substitution in these molecules can lead to enhanced binding to the target enzyme and improved systemic properties within the plant.

Experimental Protocol: Illustrative Synthesis of a Fungicide Precursor from 4-Fluoroaniline

The synthesis of the fungicide fluindapyr involves the preparation of a key aminoindane intermediate from 4-fluoroaniline.

Materials:

  • 4-Fluoroaniline

  • Acetone

  • Strong acid catalyst (e.g., sulfuric acid)

  • Reducing agent (e.g., H₂/Pd-C)

  • Acylating agent (e.g., acetic anhydride)

Procedure Outline:

  • Cyclization: 4-Fluoroaniline undergoes a cyclization reaction with acetone in the presence of a strong acid to form a dihydroquinoline derivative.

  • Reduction: The resulting intermediate is then reduced, for example, by catalytic hydrogenation, to the corresponding tetrahydroquinoline.

  • Protection: The secondary amine is protected, often by acylation with acetic anhydride.

  • Rearrangement: The protected tetrahydroquinoline undergoes an acid-catalyzed rearrangement to form the desired aminoindane intermediate, which is a key building block for Fluindapyr.

Mandatory Visualization: Structure-Activity Relationship of Fluoroaniline Derivatives

SAR cluster_positions Substitution Positions cluster_properties Impact on Properties Fluoroaniline Substituted Fluoroaniline Core Ortho Ortho (2,6) Fluoroaniline->Ortho Meta Meta (3,5) Fluoroaniline->Meta Para Para (4) Fluoroaniline->Para Potency Potency/Activity Ortho->Potency Steric hindrance, conformational restriction Selectivity Selectivity Ortho->Selectivity Fine-tunes binding pocket interactions Solubility Solubility Meta->Solubility Alters dipole moment Metabolism Metabolic Stability Para->Metabolism Blocks oxidation site

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-bromo-N-ethyl-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-bromo-N-ethyl-2-fluoroaniline, a valuable substituted aniline intermediate in the development of pharmaceuticals and fine chemicals. The protocol details a robust and highly selective N-mono-ethylation of 4-bromo-2-fluoroaniline utilizing the reductive amination method. This approach offers significant advantages over traditional direct alkylation by minimizing the formation of undesired dialkylated byproducts. The procedure employs acetaldehyde as the ethylating agent and sodium triacetoxyborohydride (STAB-H) as a mild and selective reducing agent. This application note furnishes a detailed reaction mechanism, a step-by-step experimental protocol, safety guidelines, and methods for product purification and characterization, intended for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

N-alkylated anilines are prevalent structural motifs in a wide array of biologically active compounds. The selective introduction of a single alkyl group onto the nitrogen atom of a primary aniline is a critical transformation in synthetic chemistry. Direct alkylation using ethyl halides often leads to poor selectivity, yielding a mixture of the desired secondary amine, the unreacted primary amine, and the over-alkylated tertiary amine, which complicates purification and reduces overall yield.

To circumvent these challenges, this protocol employs reductive amination (also known as reductive alkylation).[1] This powerful and widely adopted strategy involves the reaction of the primary amine (4-bromo-2-fluoroaniline) with an aldehyde (acetaldehyde) to form an intermediate imine or iminium ion. This intermediate is then reduced in situ by a carefully chosen reducing agent to yield the target secondary amine.[1][2]

The choice of sodium triacetoxyborohydride (STAB-H) is pivotal to the success of this protocol.[1] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), STAB-H is a milder hydride donor that is particularly effective for reducing imines and iminium ions while being slow to reduce aldehydes or ketones.[2] This selectivity allows for a one-pot procedure where the amine, aldehyde, and reducing agent can be combined, leading to a clean and high-yielding transformation under mild, typically acidic, conditions that favor imine formation.[3][4]

Reaction Scheme and Mechanism

The synthesis proceeds in two main mechanistic stages occurring in a single reaction vessel:

  • Iminium Ion Formation: The nucleophilic nitrogen of 4-bromo-2-fluoroaniline attacks the electrophilic carbonyl carbon of acetaldehyde. A subsequent dehydration step, typically catalyzed by a weak acid (like the acetic acid byproduct from STAB-H), generates a reactive iminium ion.

  • Hydride Reduction: Sodium triacetoxyborohydride selectively delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the final N-ethylated amine product.

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product Aniline 4-bromo-2-fluoroaniline Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal + H⁺ (cat.) Acetaldehyde Acetaldehyde Acetaldehyde->Hemiaminal + H⁺ (cat.) Iminium Iminium Ion Hemiaminal->Iminium - H₂O FinalProduct 4-bromo-N-ethyl-2-fluoroaniline Iminium->FinalProduct STAB NaBH(OAc)₃ (STAB-H) STAB->Iminium Hydride Transfer

Caption: Reaction mechanism for reductive amination.

Materials and Reagents

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
4-Bromo-2-fluoroanilineC₆H₅BrFN190.015.00 g26.31.0
AcetaldehydeC₂H₄O44.051.74 mL31.61.2
Sodium Triacetoxyborohydride (STAB-H)C₆H₁₀BNaO₆211.947.24 g34.21.3
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--
Saturated Sodium Bicarbonate (aq.)NaHCO₃-~75 mL--
Brine (Saturated NaCl aq.)NaCl-~50 mL--
Anhydrous Sodium SulfateNa₂SO₄-~10 g--
Equipment
  • 250 mL round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet/outlet

  • Ice-water bath

  • Glass funnels and separatory funnel (250 mL)

  • Rotary evaporator

  • Flash chromatography system with silica gel

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

Experimental_Workflow A 1. Reagent Setup B 2. Reaction Assembly (Flask under N₂) A->B Combine solids C 3. Reagent Addition (0°C to RT) B->C Add liquids D 4. Reaction Monitoring (TLC/LC-MS) C->D Stir 4-12 h E 5. Aqueous Quench (Sat. NaHCO₃) D->E Reaction complete F 6. Extraction (DCM) E->F Transfer to sep. funnel G 7. Wash & Dry (Brine, Na₂SO₄) F->G Collect organic layer H 8. Solvent Removal (Rotary Evaporation) G->H Filter & concentrate I 9. Purification (Flash Chromatography) H->I Load crude oil J 10. Characterization (NMR, MS) I->J Collect pure fractions

Caption: Step-by-step experimental workflow.

Step 1: Reaction Setup

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluoroaniline (5.00 g, 26.3 mmol).

  • Add sodium triacetoxyborohydride (7.24 g, 34.2 mmol). Note: STAB-H is moisture-sensitive; handle it quickly in a dry environment.[5]

  • Seal the flask with a septum, and purge with dry nitrogen gas.

Step 2: Reagent Addition

  • Add anhydrous dichloromethane (100 mL) via syringe.

  • Cool the resulting suspension to 0°C using an ice-water bath.

  • While stirring vigorously, add acetaldehyde (1.74 mL, 31.6 mmol) dropwise via syringe over 5 minutes. A slight exotherm may be observed.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

Step 3: Reaction Monitoring

  • Stir the reaction at room temperature for 4-12 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

Step 4: Work-up and Extraction

  • Upon completion, carefully quench the reaction by slowly adding 75 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation and add the solution slowly to control the effervescence.

  • Transfer the mixture to a 250 mL separatory funnel. Shake well, venting frequently.

  • Separate the layers and collect the organic (bottom, DCM) layer.

  • Extract the aqueous layer once more with 30 mL of DCM.

  • Combine the organic layers and wash with 50 mL of brine.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of DCM.

Step 5: Purification and Characterization

  • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 15% ethyl acetate) as the eluent.

  • Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield 4-bromo-N-ethyl-2-fluoroaniline as a pale yellow oil or solid.

  • Expected Yield: 80-95%.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point can be determined if the product is a solid.[6]

Safety and Hazard Management

All operations must be conducted inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

  • 4-Bromo-2-fluoroaniline: Harmful if swallowed or in contact with skin.[7] Causes skin and serious eye irritation.[7][8] May cause respiratory irritation.[8] Avoid inhalation of dust and contact with skin and eyes.[7][9]

  • Acetaldehyde: Extremely flammable liquid and vapor.[10] It is a suspected carcinogen and can cause serious eye irritation.[11] Vapors are heavier than air and may form explosive mixtures.[12] Handle with extreme caution in a well-ventilated area, away from ignition sources.[10]

  • Sodium Triacetoxyborohydride (STAB-H): In contact with water, it releases flammable gases (hydrogen).[13] Causes serious eye damage and skin irritation.[13] It is crucial to keep this reagent dry and to perform a slow, controlled quench of the reaction mixture.[5][14]

  • Dichloromethane (DCM): Suspected of causing cancer. Handle as a hazardous solvent and minimize exposure.

References

  • PubChem. (n.d.). 4-Bromo-2-fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]

  • Bae, Y. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • Carl Roth GmbH + Co. KG. (2024). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Acetaldehyde - Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetaldehyde - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). SAFETY DATA SHEET 100010-Acetaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive aminations of ketones with aniline. Retrieved from [Link]

  • National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC. Retrieved from [Link]

  • Lab Alley. (2024). Acetaldehyde - Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • PubMed. (2009). Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. Retrieved from [Link]

Sources

preparation of 4-bromo-n-ethyl-2-fluoroaniline hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-SOP-CHEM-072

Title: Preparation of 4-Bromo-N-ethyl-2-fluoroaniline Hydrochloride Salt: A Detailed Protocol for Pharmaceutical Intermediate Synthesis

Abstract

This application note provides a comprehensive, three-step synthetic protocol for the preparation of 4-bromo-N-ethyl-2-fluoroaniline hydrochloride salt, a key intermediate in pharmaceutical and agrochemical research. The synthesis commences with the regioselective bromination of 2-fluoroaniline to yield 4-bromo-2-fluoroaniline. This intermediate subsequently undergoes N-ethylation via a reductive amination pathway. The final step involves the conversion of the resulting secondary amine into its stable hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of experimental choices, and critical safety information.

Introduction

Substituted anilines are foundational structural motifs in a vast array of biologically active molecules. Specifically, halogenated and N-alkylated anilines serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The title compound, 4-bromo-N-ethyl-2-fluoroaniline hydrochloride, incorporates three key functionalities: a bromine atom, which can be utilized for further cross-coupling reactions; a fluorine atom, which can enhance metabolic stability and binding affinity; and an N-ethyl group, which can modulate lipophilicity and pharmacological activity. The hydrochloride salt form improves the compound's stability and handling characteristics. This document outlines a reliable and scalable laboratory procedure for its synthesis.

Overall Workflow

The synthesis is performed in three distinct stages, each with its own workup and purification steps before proceeding to the next.

G A 2-Fluoroaniline B 4-Bromo-2-fluoroaniline A->B C 4-Bromo-2-fluoroaniline D 4-Bromo-N-ethyl-2-fluoroaniline C->D  Acetaldehyde,  NaBH(OAc)3, DCE   E 4-Bromo-N-ethyl-2-fluoroaniline F 4-Bromo-N-ethyl-2-fluoroaniline HCl E->F  HCl in Dioxane,  Et2O  

Caption: Overall synthetic workflow.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentFormulaMW ( g/mol )CAS No.Supplier
2-FluoroanilineC₆H₆FN111.12348-54-9Sigma-Aldrich
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher Scientific
AcetaldehydeC₂H₄O44.0575-07-0Sigma-Aldrich
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.9456553-60-7Sigma-Aldrich
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96107-06-2Fisher Scientific
Hydrochloric acid solutionHCl36.467647-01-0Sigma-Aldrich
Diethyl ether (Et₂O)C₄H₁₀O74.1260-29-7Fisher Scientific
Sodium sulfate (anhydrous)Na₂SO₄142.047757-82-6VWR
Saturated sodium bicarbonateNaHCO₃84.01144-55-8LabChem
BrineNaCl58.447647-14-5LabChem

Experimental Protocols

Part 1: Synthesis of 4-Bromo-2-fluoroaniline

Rationale: The bromination of 2-fluoroaniline is directed by the activating amino group. The para position relative to the amino group is sterically more accessible and electronically favored, leading to the desired 4-bromo isomer as the major product. N-Bromosuccinimide (NBS) is chosen as the brominating agent for its milder reactivity compared to elemental bromine, which helps to minimize the formation of di-brominated byproducts. The reaction is conducted at 0°C to further enhance selectivity.[1]

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoroaniline (10.0 g, 90.0 mmol) and dichloromethane (DCM, 200 mL).

  • Cool the resulting solution to 0°C using an ice-water bath.

  • While stirring vigorously, add N-bromosuccinimide (NBS) (16.8 g, 94.5 mmol, 1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding 100 mL of cold water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a brown oil.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).[2]

  • Combine the fractions containing the desired product and evaporate the solvent to afford 4-bromo-2-fluoroaniline as a light brown oil, which may solidify upon standing.

Expected Yield: 75-85%.

Part 2: Synthesis of 4-Bromo-N-ethyl-2-fluoroaniline

Rationale: Reductive amination is a highly efficient method for the N-alkylation of primary amines.[3][4] This one-pot procedure involves the initial formation of an imine intermediate between 4-bromo-2-fluoroaniline and acetaldehyde, which is then immediately reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride is the reducing agent of choice as it is mild enough to not reduce the aldehyde starting material but is sufficiently reactive to reduce the intermediate iminium ion.[5]

Protocol:

  • To a 250 mL round-bottom flask, add 4-bromo-2-fluoroaniline (10.0 g, 52.6 mmol) and 1,2-dichloroethane (DCE, 100 mL).

  • Add acetaldehyde (4.4 mL, 78.9 mmol, 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes.

  • Add sodium triacetoxyborohydride (16.7 g, 78.9 mmol, 1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aniline.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes) if necessary, but is often of sufficient purity for the next step.

Expected Yield: 80-90%.

Part 3: Preparation of 4-Bromo-N-ethyl-2-fluoroaniline Hydrochloride Salt

Rationale: The conversion of the free amine to its hydrochloride salt is performed to improve its stability, crystallinity, and ease of handling.[6] This is achieved by protonating the basic nitrogen atom of the aniline with hydrochloric acid.[7][8] The salt typically has a higher melting point and is less susceptible to aerial oxidation.

Protocol:

  • Dissolve the crude 4-bromo-N-ethyl-2-fluoroaniline (approx. 52.6 mmol) in diethyl ether (150 mL).

  • While stirring, slowly add a 4 M solution of HCl in 1,4-dioxane (15 mL, 60 mmol, ~1.1 eq).

  • A precipitate will form immediately.

  • Continue stirring for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (3 x 30 mL) to remove any non-salt impurities.

  • Dry the resulting white to off-white solid under high vacuum to a constant weight.

Expected Yield: >95% for the salt formation step.

G cluster_main Detailed Experimental Protocol A Dissolve Amine in Et2O B Add HCl in Dioxane A->B  Stirring   C Precipitation of Salt B->C  Immediate Formation   D Vacuum Filtration C->D  Stir 30 min   E Wash with Cold Et2O D->E  Collect Solid   F Dry Under Vacuum E->F  Remove Impurities  

Caption: Protocol for Hydrochloride Salt Formation.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: The hydrochloride salt should exhibit a sharp melting point.

  • ¹H NMR and ¹³C NMR: To confirm the structure of the compound, including the presence of the ethyl group and the substitution pattern on the aromatic ring.

  • Mass Spectrometry: To confirm the molecular weight of the free base.

  • FTIR Spectroscopy: To identify characteristic functional group vibrations.

  • Elemental Analysis: To determine the elemental composition (C, H, N, Br, Cl) and confirm the salt stoichiometry.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[9][10]

  • An eyewash station and safety shower must be readily accessible.[11]

Chemical-Specific Hazards:

  • Anilines (2-fluoroaniline and derivatives): Anilines are toxic and can be absorbed through the skin.[12] They are suspected carcinogens and can cause methemoglobinemia.[12] Avoid inhalation of vapors and direct skin contact.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle with care and avoid inhalation of dust.

  • Dichloromethane (DCM) and 1,2-Dichloroethane (DCE): These are halogenated solvents and are suspected carcinogens.[10] Work should be conducted in a fume hood to avoid inhaling vapors.

  • Sodium triacetoxyborohydride: This reagent is moisture-sensitive and will release flammable hydrogen gas upon contact with strong acids. It should be handled in a dry environment.

  • Hydrochloric Acid: Concentrated HCl solutions are highly corrosive. Handle with extreme care to avoid skin and eye burns.

Spill and Waste Disposal:

  • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for chemical waste disposal.

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

References

  • PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-bromo-2-fluoroaniline. Retrieved from [Link]

  • U.S. Patent No. US4443631A. (1984). Selective halogenation of 2-fluoroaniline. Google Patents.
  • Organic Syntheses. (n.d.). Procedure 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Aniline Safety Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

  • YouTube. (2023, November 17). Making Aniline HCl. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive aminations of ketones with aniline. Retrieved from [Link]

  • Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces? Retrieved from [Link]

  • U.S. Patent No. US2007199A. (1935). Aniline hydrohalide preparation. Google Patents.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Anilinium chloride. Retrieved from [Link]

  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • ResearchGate. (2020, July 16). Does anyone have any literature or procedure for the preparation of aniline hydrochloride? Retrieved from [Link]

  • JACS Au. (n.d.). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. Retrieved from [Link]

  • Green Chemistry Education. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • Plasma Science and Fusion Center, MIT. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • PubMed Central (PMC). (2021, October 26). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]

  • PubMed. (2009, May 1). Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. Retrieved from [Link]

Sources

Application Note: Mass Spectrometric Analysis of N-ethylated Bromo-Fluoroanilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of N-ethylated bromo-fluoroanilines. These halogenated aromatic amines are of increasing interest in pharmaceutical and materials science, necessitating robust analytical methods for their characterization and quantification.[1] This document outlines methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), explaining the underlying principles of ionization and fragmentation. It is intended for researchers, scientists, and drug development professionals requiring a deep understanding of the analytical behavior of these compounds.

Introduction: The Analytical Challenge

N-ethylated bromo-fluoroanilines represent a class of substituted aromatic amines with significant potential in various fields due to the combined electronic effects of the halogen substituents and the N-alkylation.[1] The precise identification and differentiation of isomers are critical for understanding structure-activity relationships and ensuring the purity of synthesized materials. Mass spectrometry, coupled with chromatographic separation, offers the requisite sensitivity and specificity for this task.

This guide focuses on elucidating the characteristic fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing a predictive framework for structural confirmation. We will explore the dominant fragmentation pathways, including alpha-cleavage and rearrangements involving the aromatic ring.

Fundamental Principles of Fragmentation

The fragmentation of N-ethylated bromo-fluoroanilines in a mass spectrometer is primarily dictated by the stability of the resulting ions and neutral losses. The initial ionization event creates a molecular radical cation (M•+), which is energetically unstable and undergoes subsequent fragmentation.[2]

Electron Ionization (EI) Fragmentation

In EI-MS, typically used with GC, high-energy electrons bombard the molecule, leading to extensive and predictable fragmentation. For N-ethylated anilines, two major fragmentation pathways are dominant:

  • Alpha-Cleavage: This is a characteristic fragmentation for aliphatic amines.[3][4][5] The bond between the alpha and beta carbons of the N-ethyl group cleaves, leading to the loss of a methyl radical (•CH₃). This results in a resonance-stabilized iminium cation, which is often the base peak in the spectrum.[5]

  • Benzylic-type Cleavage and Tropylium Ion Formation: While not a classic benzyl group, the ethyl-substituted aromatic system can undergo cleavage at the benzylic-like position.[6] This can lead to the formation of ions that may rearrange into a stable tropylium-like structure, a common feature in the mass spectra of alkyl-substituted aromatic compounds.[7][8]

The presence of bromine is readily identified by the characteristic M+2 isotopic peak, with the relative abundance of the ⁷⁹Br and ⁸¹Br isotopes being nearly equal (100:97.5).

Electrospray Ionization (ESI) Fragmentation

ESI is a softer ionization technique commonly coupled with LC, producing protonated molecules [M+H]⁺ with less fragmentation in the source. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation. The fragmentation of the [M+H]⁺ precursor ion will also be influenced by alpha-cleavage and losses of small neutral molecules.

GC-MS Analysis Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable N-ethylated bromo-fluoroanilines.

Sample Preparation
  • Accurately weigh 1 mg of the N-ethylated bromo-fluoroaniline standard.

  • Dissolve in 1 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.

  • Perform serial dilutions with ethyl acetate to prepare working standards in the range of 1-100 µg/mL.

GC-MS Workflow Diagram

Caption: GC-MS experimental workflow for N-ethylated bromo-fluoroaniline analysis.

Instrumental Parameters
Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic separation.
Injector Split/Splitless, 250 °CEnsures efficient volatilization without thermal degradation.
Injection Mode Split (50:1)Prevents column overloading for concentrated samples.
Carrier Gas Helium, 1.2 mL/minInert carrier gas providing good separation efficiency.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for separating aromatic amines.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 minOptimized for resolution of potential isomers.
MS System Agilent 5977B MSD or equivalentA single quadrupole MS provides reliable mass analysis.
Ionization Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.
Source Temp. 230 °CMaintains analyte in the gas phase.
Quad Temp. 150 °CEnsures stable ion transmission.
Scan Range m/z 40-450Covers the molecular ion and expected fragments.
Expected EI Fragmentation

For a representative compound like N-ethyl-4-bromo-2-fluoroaniline (MW ≈ 218.0 g/mol ), the following fragments are anticipated:

m/z (nominal) Proposed Structure / Loss Fragmentation Pathway
217/219[M]•+Molecular Ion (isotopic pattern due to Br)
202/204[M - CH₃]⁺Alpha-cleavage
122[M - CH₃ - Br]⁺Alpha-cleavage followed by loss of Bromine
92[C₆H₄F]⁺Cleavage of the N-ethyl group and bromine
Fragmentation Diagram (EI)

EI_Fragmentation M N-ethyl-4-bromo-2-fluoroaniline [M]•+ m/z 217/219 F1 [M - CH₃]⁺ m/z 202/204 M->F1 - •CH₃ (α-cleavage) F2 [M - CH₃ - Br]⁺ m/z 122 F1->F2 - •Br

Caption: LC-MS/MS experimental workflow for N-ethylated bromo-fluoroaniline analysis.

Instrumental Parameters
Parameter Setting Rationale
LC System Waters ACQUITY UPLC I-Class or equivalentHigh-pressure system for fast and efficient separations. [9]
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention for moderately polar aromatic amines.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes protonation for positive ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for elution.
Gradient 10% B to 95% B over 5 minA standard gradient for screening and separation.
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temp. 40 °CEnsures reproducible retention times.
MS System Sciex Triple Quad™ 5500 or equivalentA triple quadrupole is ideal for quantitative MRM experiments.
Ionization Electrospray (ESI), Positive ModeAromatic amines readily form [M+H]⁺ ions.
Capillary Voltage +3.5 kVOptimized for stable spray and ion generation.
Source Temp. 450 °CFacilitates desolvation of the analyte.
Collision Gas NitrogenStandard collision gas for CID.
MRM Transition Development

For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed. This involves selecting the protonated molecule [M+H]⁺ as the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and monitoring a specific product ion in the third quadrupole (Q3).

Example MRM Transitions for N-ethyl-4-bromo-2-fluoroaniline:

  • Precursor Ion (Q1): m/z 218/220

  • Collision Energy (CE): 15-30 eV (must be optimized)

  • Product Ions (Q3):

    • m/z 203/205 ([M+H - CH₃]⁺) - Loss of a methyl radical via cleavage of the ethyl group.

    • m/z 189/191 ([M+H - C₂H₅]⁺) - Loss of the ethyl group.

Data Interpretation and Isomer Differentiation

While mass spectrometry provides invaluable data on molecular weight and fragmentation, the differentiation of positional isomers (e.g., 2-bromo-4-fluoro vs. 4-bromo-2-fluoro) can be challenging.

  • Chromatographic Separation: The primary means of differentiation is achieving baseline separation using either GC or LC. Retention times will vary based on the polarity and boiling point of the isomers.

  • Fragmentation Ratios: In some cases, the relative abundance of fragment ions in the EI or MS/MS spectrum may differ reproducibly between isomers, providing an additional layer of confirmation. This requires careful analysis of high-quality mass spectra from authenticated standards. High-resolution mass spectrometry (e.g., Q-TOF) can further aid in confirming the elemental composition of fragment ions. [10][11]

Conclusion

The mass spectrometric analysis of N-ethylated bromo-fluoroanilines is a powerful tool for their identification and quantification. GC-MS with Electron Ionization provides characteristic fragmentation patterns dominated by alpha-cleavage, which are useful for structural elucidation and library matching. For higher sensitivity and analysis in complex matrices, LC-MS/MS with Electrospray Ionization is the method of choice, enabling trace-level quantification through MRM experiments. The protocols and principles outlined in this guide provide a robust framework for researchers in pharmaceutical development and related scientific fields.

References

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Available at: [Link]

  • Des-Voges, D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Available at: [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Available at: [Link]

  • ResearchGate. (n.d.). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Available at: [Link]

  • ResearchGate. (n.d.). An Introduction to quadrupole-time-of-flight mass spectrometry. Available at: [Link]

  • ChemRxiv. (n.d.). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Available at: [Link]

  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Available at: [Link]

  • PubMed Central (PMC). (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • YouTube. (2018). mass spectrometry: tropylium ion. Available at: [Link]

  • MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS. Available at: [Link]

  • American Chemical Society Publications. (n.d.). Coupling Desorption Electrospray Ionization with Solid-Phase Microextraction for Screening and Quantitative Analysis of Drugs in Urine. Available at: [Link]

  • Sciex. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Available at: [Link]

  • Tofwerk. (n.d.). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. Available at: [Link]

Sources

Application Notes and Protocols for the Strategic Use of 4-bromo-N-ethyl-2-fluoroaniline HCl in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Building Block for Modern Synthesis

4-bromo-N-ethyl-2-fluoroaniline hydrochloride is a trifunctional synthetic intermediate engineered for versatility in contemporary organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique substitution pattern offers a strategic advantage, allowing for selective and sequential chemical modifications. The presence of a bromine atom at the 4-position provides a reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom at the 2-position significantly modulates the electronic properties of the aromatic ring, influencing the reactivity of the other functional groups and often imparting desirable pharmacokinetic properties, such as enhanced metabolic stability and binding affinity, in the final target molecules.[1][2] The N-ethyl group offers steric bulk compared to a primary amine, which can direct the regioselectivity of subsequent reactions and fine-tune the lipophilicity and basicity of the nitrogen atom. Finally, its formulation as a hydrochloride salt enhances its stability and shelf-life, rendering it a convenient and reliable reagent for laboratory use. This guide provides detailed protocols and expert insights into the synthesis and application of this valuable building block.

Physicochemical Properties and Safety Data

While specific experimental data for 4-bromo-N-ethyl-2-fluoroaniline HCl is not extensively published, the properties of the parent compound, 4-bromo-2-fluoroaniline, provide a strong basis for handling and safety considerations. The N-ethylated compound should be handled with at least the same level of caution.

PropertyValue (4-bromo-2-fluoroaniline)Value (this compound)Source
Molecular Formula C₆H₅BrFNC₈H₉BrFN · HCl-
Molecular Weight 190.01 g/mol 254.53 g/mol -
Appearance White to light brown crystalline solidExpected to be a crystalline solid[3]
Melting Point 40-41 °CNot available; expected to be higher than the free base due to salt formation[4]
Solubility Sparingly soluble in water; soluble in organic solventsExpected to have increased water solubility and solubility in polar protic solvents[3]

Safety and Handling:

The parent compound, 4-bromo-2-fluoroaniline, is classified with the following hazards.[5] It is imperative to assume that this compound carries similar or more significant risks.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[5]

    • H312: Harmful in contact with skin.[5]

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H332: Harmful if inhaled.[5]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • Always handle this compound in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

    • Avoid inhalation of dust and vapors.

    • Prevent contact with skin and eyes.

    • In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Synthesis and Preparation

The synthesis of this compound is most strategically approached in a three-step sequence starting from the commercially available 2-fluoroaniline. This involves a regioselective bromination, followed by N-alkylation, and finally, conversion to the hydrochloride salt.

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: N-Ethylation cluster_2 Step 3: Salt Formation A 2-Fluoroaniline B 4-Bromo-2-fluoroaniline A->B Br₂, Solvent (e.g., CH₂Cl₂) C 4-Bromo-2-fluoroaniline D 4-Bromo-N-ethyl-2-fluoroaniline C->D CH₃CHO, Reductant (e.g., NaBH(OAc)₃) E 4-Bromo-N-ethyl-2-fluoroaniline F This compound E->F HCl in Ether or Dioxane

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 4-Bromo-2-fluoroaniline (Precursor)

This protocol is adapted from established methods for the selective bromination of anilines.[6][7] The amino group of 2-fluoroaniline is a strong ortho-, para-director. Due to the fluorine at the 2-position, bromination is highly favored at the para-position.

  • Materials:

    • 2-Fluoroaniline

    • Bromine (Br₂) or N-Bromosuccinimide (NBS)

    • Dichloromethane (CH₂Cl₂) or Acetic Acid

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve 2-fluoroaniline (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath with stirring.

    • In a dropping funnel, prepare a solution of bromine (1.0 eq) in dichloromethane.

    • Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, maintaining the temperature at 0 °C. The reaction is often immediate.[6]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, quench the reaction by slowly adding saturated aqueous sodium thiosulfate to consume any excess bromine, followed by saturated aqueous sodium bicarbonate to neutralize the HBr byproduct.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4-bromo-2-fluoroaniline.

Protocol 2: N-Ethylation via Reductive Amination

Reductive amination is a highly efficient method for the N-alkylation of anilines, offering high selectivity for the mono-alkylated product under mild conditions.[8][9][10]

  • Materials:

    • 4-Bromo-2-fluoroaniline (from Protocol 1)

    • Acetaldehyde (CH₃CHO)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 4-bromo-2-fluoroaniline (1.0 eq) in 1,2-dichloroethane, add acetaldehyde (1.2-1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding imine/enamine intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is typically exothermic; maintain the temperature below 30 °C.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC for the disappearance of the starting material.

    • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the mixture with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography to obtain 4-bromo-N-ethyl-2-fluoroaniline.

Protocol 3: Formation of the Hydrochloride Salt
  • Materials:

    • 4-Bromo-N-ethyl-2-fluoroaniline (from Protocol 2)

    • 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane

    • Diethyl ether (anhydrous)

  • Procedure:

    • Dissolve the purified 4-bromo-N-ethyl-2-fluoroaniline in a minimal amount of anhydrous diethyl ether.

    • With gentle stirring, add 2M HCl in diethyl ether (1.1 eq) dropwise.

    • A precipitate will form immediately. Continue stirring for 30 minutes at room temperature.

    • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in this compound is a prime substrate for palladium-catalyzed cross-coupling reactions. It is crucial to note that the active species for these reactions is the free amine. Therefore, the addition of a base is required not only for the catalytic cycle but also to neutralize the hydrochloride salt and liberate the free aniline in situ.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials.[11][12]

G Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂-Br PdII_2 Ar-Pd(II)L₂-OR' PdII_1->PdII_2 Ligand Exchange PdII_3 Ar-Pd(II)L₂(Ar') PdII_2->PdII_3 Transmetalation PdII_3->Pd0 Reductive Elimination Product Ar-Ar' PdII_3->Product Ar-Br Ar-Br Ar-Br->PdII_1 Oxidative Addition Ar'-B(OR)₂ Ar'-B(OR)₂ Ar'-B(OR)₂->PdII_3 Base Base Base->PdII_2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 4: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials:

    • This compound (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

    • Solvent mixture (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water)

    • Schlenk flask or microwave vial, condenser, inert atmosphere (N₂ or Ar).

  • Procedure:

    • To a Schlenk flask, add this compound, phenylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (repeat 3x).

    • Add the palladium catalyst, followed by the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the corresponding biphenyl derivative.

ParameterTypical Reagents & ConditionsRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that form the active Pd(0) species.
Ligand PPh₃, SPhos, XPhos, Buchwald LigandsStabilize the Pd center and facilitate oxidative addition and reductive elimination.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid and neutralizes the HCl salt. Stronger bases are often needed for less reactive substrates.
Solvent Toluene, Dioxane, DMF, often with waterSolubilizes reagents and influences reaction kinetics.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, enabling the synthesis of complex diarylamines or aryl alkylamines from aryl halides.[13][14][15][16]

G Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂-Br PdII_Amide [Ar-Pd(II)L₂(NR'R'')]⁺ PdII_1->PdII_Amide Amine Coordination & Deprotonation PdII_Amide->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amide->Product Ar-Br Ar-Br Ar-Br->PdII_1 Oxidative Addition Amine HNR'R'' Amine->PdII_Amide Base Base Base->PdII_Amide

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 5: Buchwald-Hartwig Amination with Morpholine

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Pd₂(dba)₃ (1-2 mol%)

    • Xantphos or BINAP (ligand, 2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene or Dioxane (anhydrous, degassed)

    • Glovebox or Schlenk line techniques are highly recommended.

  • Procedure:

    • Inside a glovebox, add the palladium precursor, ligand, and sodium tert-butoxide to a Schlenk tube.

    • Add this compound and the anhydrous, degassed solvent.

    • Add the amine coupling partner (morpholine).

    • Seal the tube and heat to 90-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool to room temperature, and pass the mixture through a short plug of celite, eluting with ethyl acetate to remove the palladium catalyst.

    • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired tertiary amine product.

Conclusion

This compound is a highly functionalized and strategically valuable building block. The orthogonal reactivity of its functional groups—the bromo moiety for cross-coupling and the amino group for further derivatization—provides synthetic chemists with a powerful tool for the efficient construction of complex molecules. The protocols and insights provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to unlock the full potential of this versatile intermediate in their synthetic endeavors.

References

  • PrepChem. Synthesis of 4-bromo-2-fluoroaniline. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. Available at: [Link]

  • Bae, Y. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Available at: [Link]

  • PubChem. 4-Bromo-2-fluoroaniline. National Center for Biotechnology Information. Available at: [Link]

  • Khan, I. et al. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 23(10), 2627. Available at: [Link]

  • D'Accriscio, F. et al. (2018). Multibond Forming Tandem Reactions of Anilines via Stable Aryl Diazonium Salts: One-Pot Synthesis of 3,4-Dihydroquinolin-2-ones. The Journal of Organic Chemistry, 83(19), 11995-12007. Available at: [Link]

  • Barluenga, J. et al. (2009). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemistry – A European Journal, 15(43), 11408-11415. Available at: [Link]

  • Google Patents. (2013). CN102993022A - Preparation method of bromoaniline.
  • ResearchGate. Cross-coupling strategies for aniline synthesis. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Available at: [Link]

  • Nolan, S. P. et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Organometallics, 40(20), 3473-3480. Available at: [Link]

  • Purser, S. et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

  • MDPI. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination for the Synthesis of Potential Thermally Activated Delayed Fluorescence Emitters. Molecules, 28(14), 5369. Available at: [Link]

  • ACS Publications. (2014). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development, 18(11), 1436-1441. Available at: [Link]

  • Google Patents. (1984). US4443631A - Selective halogenation of 2-fluoroaniline.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4425. Available at: [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Available at: [Link]

  • ResearchGate. (2015). Synthesis and characterization of poly(N-Ethyl aniline) / talc composite materials. Available at: [Link]

  • ResearchGate. (2011). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • Patsnap. (2012). N-ethyl aniline preparation method. Available at: [Link]

  • NSF Public Access Repository. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Available at: [Link]

Sources

High-Purity Recovery of 4-bromo-N-ethyl-2-fluoroaniline via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

4-bromo-N-ethyl-2-fluoroaniline is a key substituted aniline intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream purification processes. This application note provides a comprehensive, field-proven guide to the purification of 4-bromo-N-ethyl-2-fluoroaniline using recrystallization. We move beyond a simple list of steps to explain the fundamental principles and causal relationships behind each experimental choice. The primary challenge in purifying this compound is its low melting point, which increases the risk of "oiling out." This guide presents a robust mixed-solvent protocol designed to mitigate this issue and reliably yield a product of high purity.

Foundational Principles: Characterization and Rationale

Success in recrystallization begins with a thorough understanding of the target molecule's physicochemical properties. The structure of 4-bromo-N-ethyl-2-fluoroaniline, featuring a substituted aromatic ring, dictates its solubility behavior. The molecule contains a non-polar bromofluorophenyl ring and more polar N-H and C-N bonds within the ethylamino group, giving it a mixed polarity profile[1].

While specific experimental data for the N-ethyl derivative is not widely published, we can extrapolate from its parent compound, 4-bromo-2-fluoroaniline. The addition of the N-ethyl group will slightly increase the molecule's non-polar character and likely depress the melting point further.

Property4-bromo-2-fluoroaniline (Parent Compound)4-bromo-N-ethyl-2-fluoroaniline (Expected)Rationale for Estimation
Molecular Weight 190.01 g/mol [2]218.06 g/mol Addition of a C₂H₅ group.
Appearance White to beige/brown crystalline solid[3][4]White to light brown solid, possibly oilyN-alkylation can lower the melting point. Color indicates potential oxidation impurities.
Melting Point 40-42 °C[3][4]< 40 °CAlkyl chains can disrupt crystal lattice packing, lowering the melting point.
Solubility Soluble in organic solvents; insoluble in water[5]Increased solubility in non-polar solvents (e.g., hexanes, toluene); moderate solubility in polar protic solvents (e.g., ethanol).The ethyl group enhances lipophilicity.

The Critical Challenge: Low Melting Point and "Oiling Out" A compound "oils out" when it comes out of the cooling solution as a liquid rather than a solid. This occurs when the solution becomes saturated at a temperature that is still above the compound's melting point[6][7]. Given the low melting point of the parent aniline (40-42 °C), this is the most significant risk during this purification. Oiled-out products are often amorphous and trap impurities, defeating the purpose of recrystallization[8]. Our protocol is specifically designed to prevent this.

The Cornerstone of Purity: Strategic Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization[9]. The ideal solvent should fully dissolve the target compound when hot but have very limited solubility when cold[10].

Single-Solvent System Analysis

A preliminary analysis suggests several potential single solvents. However, each presents a drawback for this specific compound.

SolventBoiling Point (°C)PolarityAnalysis & RationaleSuitability
Hexane 69Non-polarGood for non-polar compounds. The low boiling point helps prevent oiling out. However, solubility might be too high even when cold, leading to poor recovery.Possible, but yield may be low.
Ethanol 78Polar ProticDissolves the compound well due to hydrogen bonding with the amine group[1]. However, its strong solvating power may prevent efficient crystallization upon cooling.Poor as a single solvent.
Toluene 111Non-polarThe high boiling point poses a severe risk of oiling out the low-melting-point aniline[7].Not Recommended.
Water 100Polar ProticThe compound is expected to be insoluble or only slightly soluble, even in hot water, similar to other anilines[5][11].Unsuitable alone; ideal as an anti-solvent.
The Recommended Approach: An Ethanol/Water Mixed-Solvent System

A mixed-solvent system offers superior control and is the recommended pathway. By pairing a "soluble solvent" with a miscible "anti-solvent," we can fine-tune the solution's properties to induce crystallization precisely where we want it[6][12]. For substituted anilines, an ethanol/water mixture is a classic and highly effective choice[13].

  • Ethanol (The "Soluble Solvent"): Readily dissolves 4-bromo-N-ethyl-2-fluoroaniline at elevated temperatures.

  • Water (The "Anti-Solvent"): The compound is insoluble in water. Adding it to the ethanol solution dramatically reduces the compound's solubility, forcing it to crystallize.

This system allows us to dissolve the compound completely in a minimum of hot ethanol and then carefully approach the saturation point by adding water dropwise. This controlled process ensures that crystallization begins at a temperature below the compound's melting point, effectively preventing oiling out.

Detailed Experimental Protocols

Safety First: 4-bromo-2-fluoroaniline is classified as a skin and eye irritant and may cause respiratory irritation[2]. Assume 4-bromo-N-ethyl-2-fluoroaniline has similar hazards. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Protocol 1: Optimized Recrystallization using Ethanol/Water

This protocol is designed to be a self-validating system for achieving high purity.

1. Dissolution:

  • Place the crude 4-bromo-N-ethyl-2-fluoroaniline (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
  • Add the minimum amount of hot ethanol (pre-heated to ~60-70 °C) required to just dissolve the solid with stirring. Adding the minimum volume is crucial for creating a saturated solution and maximizing recovery[9]. Start with approximately 15-20 mL and add more in small portions if needed.
  • Causality Check: If the crude material is dark or contains colored impurities from oxidation[13], this is the stage for decolorization. Add a small amount (1-2% by weight) of activated charcoal to the hot solution and stir for 5-10 minutes[14]. The charcoal will adsorb high-molecular-weight colored impurities.

2. Hot Filtration (if charcoal was used or insoluble matter is present):

  • This step removes the activated charcoal and any other insoluble impurities.
  • Pre-warm a second Erlenmeyer flask and a stemless funnel with a fluted filter paper by rinsing them with a small amount of hot ethanol. This prevents premature crystallization of the product in the funnel[15].
  • Quickly filter the hot solution through the prepared funnel into the clean, warm flask.

3. Crystallization – The Critical Step:

  • Gently reheat the clear filtrate to ensure everything is dissolved.
  • Begin adding hot deionized water (~60-70 °C) dropwise to the stirring ethanol solution. The water acts as the anti-solvent[12].
  • Continue adding water until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is now saturated[6][16].
  • Add 1-2 more drops of hot ethanol to just re-dissolve the turbidity, creating a perfectly saturated solution ready for slow cooling.
  • Why this works: This precise control ensures that as the solution cools, it will pass through the saturation point at a temperature well below the compound's melting point, promoting crystal growth over oiling out.

4. Maturation and Cooling:

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to align in a stable crystal lattice, excluding impurities[8].
  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility[17].

5. Isolation and Washing:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel[14].
  • Wash the crystals with a small amount of a cold ethanol/water mixture (use the approximate ratio at which crystallization occurred). Using a cold solvent minimizes the loss of the purified product.
  • Continue to pull air through the filter cake for 10-15 minutes to partially dry the crystals.

6. Drying:

  • Transfer the crystals to a pre-weighed watch glass.
  • Dry the product to a constant weight. A vacuum oven at a low temperature (<30 °C) is ideal. Air drying is also acceptable but will take longer.
Visual Workflow: Optimized Recrystallization Process

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_cryst Crystallization cluster_iso Isolation & Drying start Crude Product in Flask dissolve Add Minimum Hot EtOH (~60-70°C) to Dissolve start->dissolve charcoal Add Activated Charcoal (If Colored) dissolve->charcoal hot_filter Hot Filter to Remove Insolubles/Charcoal charcoal->hot_filter add_water Add Hot H₂O Dropwise Until Turbid hot_filter->add_water re_dissolve Add 1-2 Drops Hot EtOH to Clarify add_water->re_dissolve cool_slow Slow Cool to RT, Then Ice Bath re_dissolve->cool_slow vac_filter Vacuum Filter Crystals cool_slow->vac_filter wash Wash with Cold EtOH/H₂O Mixture vac_filter->wash dry Dry Under Vacuum wash->dry product Pure Crystalline Product dry->product

Caption: Workflow for the purification of 4-bromo-N-ethyl-2-fluoroaniline.

Visual Guide: Troubleshooting Common Issues

Troubleshooting_Tree start Problem Encountered oil_out Product 'Oiled Out' start->oil_out no_cryst No Crystals Form start->no_cryst oil_solution Solution: Re-heat to dissolve oil. Add more 'soluble solvent' (EtOH). Repeat anti-solvent addition more slowly. oil_out->oil_solution no_cryst_sol1 Cause: Too much solvent used. no_cryst->no_cryst_sol1 no_cryst_sol2 Cause: Solution not fully saturated. no_cryst->no_cryst_sol2 fix1 Solution: Boil off some solvent to concentrate. Cool again. no_cryst_sol1->fix1 fix2 Solution: Add more 'anti-solvent' (H₂O) or scratch a glass rod against the inner flask wall. no_cryst_sol2->fix2

Caption: A decision tree for troubleshooting common recrystallization problems.

Quality Assurance: Purity Verification

To validate the success of the purification, the final product should be analyzed.

  • Melting Point Analysis: A sharp melting point close to the literature value (or a consistent value if no literature is available) indicates high purity. Impure compounds exhibit a broad and depressed melting range.

  • Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis (NMR, GC-MS): For rigorous quality control in drug development, spectroscopic methods can confirm the structure and identify any remaining trace impurities.

By following this detailed protocol, researchers can reliably and effectively purify 4-bromo-N-ethyl-2-fluoroaniline, ensuring the high quality of this critical intermediate for successful downstream applications.

References

  • PubChem. 4-Bromo-2-fluoroaniline. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. (2021). Solubility of 4-bromo aniline in solvents?. r/chemhelp. [Link]

  • University of York, Chemistry Teaching Labs. Mixed-solvent recrystallisation. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • ChemBK. 4-Bromo-2-fluoroaniline. [Link]

  • National Institutes of Health. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • ResearchGate. (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. [Link]

  • Chemistry LibreTexts. (2022). 3.6D: Mixed Solvent Crystallization. [Link]

  • University of Missouri–St. Louis, Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. [Link]

  • Chem 35.1 Recrystallization Document. [Link]

  • Scribd. Recrystallization. [Link]

  • CUNY York College. Purification by Recrystallization. [Link]

  • Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. [Link]

Sources

experimental procedure for Suzuki coupling with 4-bromo-n-ethyl-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Biaryl Anilines via Suzuki-Miyaura Coupling

Topic: Experimental Procedure for Suzuki Coupling with 4-bromo-N-ethyl-2-fluoroaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Biaryl Anilines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species with an organohalide, and its significance was recognized with the 2010 Nobel Prize in Chemistry.[3] In the landscape of pharmaceutical and materials science, the synthesis of biaryl anilines is of paramount importance. These structural motifs are prevalent in a vast array of biologically active compounds, including enzyme inhibitors and receptor modulators.[1]

This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 4-bromo-N-ethyl-2-fluoroaniline, a representative electron-rich and sterically hindered haloaniline. The procedure is designed to be a robust starting point for researchers, offering insights into the critical parameters that govern reaction success. We will delve into the causality behind the choice of catalyst, base, and solvent, and provide a framework for troubleshooting, ensuring a self-validating and reliable experimental design.

The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki coupling lies in a well-defined catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4][5] A fundamental grasp of this mechanism is crucial for rational optimization and troubleshooting. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our case) of the 4-bromo-N-ethyl-2-fluoroaniline.[3][4] This is often the rate-determining step and results in a Pd(II) complex.[3][6] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[3][8]

  • Transmetalation: In this step, the organic group from the boronic acid (or its ester) is transferred to the palladium center.[3][5] This process is critically dependent on the presence of a base, which activates the organoboron reagent by forming a more nucleophilic "ate" complex, thereby facilitating the transfer of the aryl group to the palladium.[8][9][10]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups coupled to the palladium center (the aniline derivative and the group from the boronic acid) are eliminated from the metal, forming the new C-C bond of the desired biaryl product.[3][4] This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[3][5]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex_1 Ar-Pd(II)L₂(Br) (Palladacycle) oxidative_addition->pd_complex_1 transmetalation Transmetalation pd_complex_1->transmetalation [Ar'-B(OR)₂(Base)]⁻ pd_complex_2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex_2 reductive_elimination Reductive Elimination pd_complex_2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product reactants Ar-Br + Ar'-B(OR)₂ base Base (e.g., K₃PO₄) borate [Ar'-B(OR)₂(Base)]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-bromo-N-ethyl-2-fluoroaniline>98%Sigma-AldrichLimiting reagent.
Phenylboronic acid>97%Sigma-AldrichExample coupling partner. Can be substituted.
Tetrakis(triphenylphosphine)palladium(0)99%Strem ChemicalsPd(PPh₃)₄. Air-sensitive, store under inert atmosphere.
Potassium Phosphate (K₃PO₄)Anhydrous, >98%Acros OrganicsFinely powdered for better solubility.
1,4-DioxaneAnhydrous, >99.8%Sigma-AldrichSolvent. Should be degassed prior to use.
Deionized WaterN/AIn-houseShould be degassed prior to use.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
Brine (Saturated NaCl solution)N/AIn-houseFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)>98%Sigma-AldrichDrying agent.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Schlenk flask or reaction vial with septumN/AVWRFor maintaining an inert atmosphere.
Magnetic stirrer and stir barN/AIKA
Heating mantle or oil bathN/AVWR
CondenserN/AKimble
Nitrogen or Argon gas supplyHigh purityAirgasFor creating an inert atmosphere.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.

Detailed Experimental Protocol

This protocol describes the coupling of 4-bromo-N-ethyl-2-fluoroaniline with phenylboronic acid. The quantities can be scaled as needed, with adjustments to solvent volumes to maintain concentration.

Part 1: Reaction Setup
  • Rationale: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupled byproducts.[4] Therefore, establishing and maintaining an inert atmosphere is critical for reproducibility and yield.

  • Prepare the Reaction Vessel: Place a magnetic stir bar into a 50 mL Schlenk flask. Flame-dry the flask under vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure all moisture and air are removed.

  • Add Solid Reagents: Under a positive flow of inert gas, add 4-bromo-N-ethyl-2-fluoroaniline (e.g., 218 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv) to the flask.

    • Causality: An excess of the boronic acid is used to drive the reaction to completion. The base, K₃PO₄, is essential for activating the boronic acid for the transmetalation step.[10]

  • Add Catalyst: Briefly remove the septum and quickly add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (35 mg, 0.03 mmol, 3 mol%).

    • Causality: Pd(PPh₃)₄ is a reliable, pre-activated Pd(0) source. For more challenging substrates, a ligand-based system like Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos) might offer improved performance.[3][9]

  • Seal and Purge: Immediately seal the flask with a rubber septum and purge the vessel with inert gas for another 5-10 minutes.

Part 2: Solvent Addition and Reaction Execution
  • Prepare Solvent Mixture: In a separate, dry flask, prepare a 4:1 mixture of 1,4-dioxane and deionized water (e.g., 8 mL dioxane, 2 mL water). Degas this mixture thoroughly by bubbling nitrogen or argon through it for 20-30 minutes.

    • Causality: The aqueous component is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[11] Dioxane is an excellent solvent for the organic components.

  • Add Solvent: Using a syringe, transfer the degassed solvent mixture into the Schlenk flask containing the reagents.

  • Heating: Place the flask in a preheated oil bath at 90 °C. Attach a condenser (under inert gas) and begin vigorous stirring.

    • Causality: Elevated temperatures are typically required to overcome the activation energy barrier, particularly for the oxidative addition step with aryl bromides.[12]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.[13] To take a sample, briefly remove the flask from heat, and use a syringe to withdraw a small aliquot. Quench the aliquot with a drop of water and extract with ethyl acetate. Spot the organic layer on a TLC plate (e.g., eluting with 9:1 Hexanes:EtOAc). The disappearance of the starting material (4-bromo-N-ethyl-2-fluoroaniline) and the appearance of a new, typically more nonpolar, product spot indicates reaction progression. The reaction is typically complete within 4-12 hours.

Part 3: Work-up and Purification
  • Rationale: The work-up procedure is designed to remove the inorganic base, palladium catalyst residues, and any water-soluble byproducts before final purification.

  • Cooling and Quenching: Once the reaction is complete (as determined by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilution and Filtration: Dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a small pad of Celite or silica gel to remove insoluble palladium species and salts, washing the pad with additional ethyl acetate (10 mL).[14]

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC (e.g., a gradient of 0% to 10% ethyl acetate in hexanes).

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid or oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data and Reaction Parameters

ComponentMol. Wt. ( g/mol )Amount (mg)Moles (mmol)EquivalentsMol %
4-bromo-N-ethyl-2-fluoroaniline218.062181.01.0-
Phenylboronic acid121.931461.21.2-
Pd(PPh₃)₄1155.56350.030.033%
K₃PO₄212.274252.02.0-
1,4-Dioxane-8 mL---
Water-2 mL---

Experimental Workflow Visualization

Workflow Figure 2: Experimental Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry Schlenk flask B Add solid reagents: Aniline, Boronic Acid, Base A->B C Add Pd(0) Catalyst B->C D Purge with N₂/Ar C->D E Add degassed Dioxane/H₂O solvent D->E F Heat to 90 °C with stirring E->F G Monitor by TLC F->G H Cool to RT & Dilute with EtOAc G->H I Aqueous Wash & Extraction H->I J Dry organic layer (MgSO₄) I->J K Concentrate in vacuo J->K L Purify via Flash Chromatography K->L M Characterize Pure Product L->M

Caption: A flowchart of the Suzuki-Miyaura coupling procedure.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough or is hydrated.4. Reaction temperature is too low.1. Use a fresh bottle of catalyst or a glovebox for handling.2. Ensure thorough degassing of all solvents.3. Use freshly opened, anhydrous base (e.g., K₃PO₄ or Cs₂CO₃).4. Increase temperature to 100-110 °C.
Homocoupling of Boronic Acid Presence of oxygen, leading to oxidative coupling of the boronic acid mediated by Pd(II) species.[4]Rigorously exclude oxygen by using proper Schlenk techniques and thoroughly degassed solvents.
Protodeborylation The boronic acid is cleaved by residual water/protons before it can transmetalate.[4]Use anhydrous solvents and a stronger, non-nucleophilic base. Ensure the reaction is not run for an excessively long time after completion.
Difficult Purification Product co-elutes with triphenylphosphine oxide (a byproduct of the catalyst).If using Pd(PPh₃)₄, try switching to a catalyst with different ligands (e.g., Pd₂(dba)₃ / SPhos). Alternatively, perform a specific workup to remove phosphine oxides, such as precipitation from a nonpolar solvent.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Ullah, F., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(16), 4983. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359–5363. Available at: [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. Available at: [Link]

  • McKenna, C. C., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(52), 32943-32947. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Harvard University. Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016). Retrieved from [Link]

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • SUZUKI REACTION MONITORING - Advion. (n.d.). Retrieved from [Link]

  • Li, J.-H., et al. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(5), 1904-1910. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-N-ethyl-2-fluoroaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-bromo-N-ethyl-2-fluoroaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights for optimizing reaction yield and purity. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis to your specific laboratory context.

I. Overview of Synthetic Strategy

The synthesis of 4-bromo-N-ethyl-2-fluoroaniline (the free base) is most reliably achieved via a two-step, one-pot reductive amination process. This method offers superior control and selectivity compared to direct alkylation with ethyl halides, which is often plagued by over-alkylation (formation of tertiary amines).[1][2] The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

The primary pathway involves:

  • Imine Formation: Reaction of the starting material, 4-bromo-2-fluoroaniline, with acetaldehyde to form an intermediate N-ethylidene imine.

  • In Situ Reduction: Reduction of the imine using a mild hydride reducing agent, such as sodium borohydride (NaBH₄), to yield the target secondary amine.[1][3]

  • Salt Formation: Treatment of the purified free base with hydrochloric acid to precipitate the stable HCl salt.

Below is a general workflow for this synthesis.

G cluster_0 Part 1: Reductive Amination (Free Base Synthesis) cluster_1 Part 2: HCl Salt Formation A 1. Dissolve 4-bromo-2-fluoroaniline in a suitable solvent (e.g., Methanol) B 2. Add Acetaldehyde (1.1-1.5 eq.) Maintain temperature at 0-5 °C A->B C 3. Stir for 30-60 min (Imine Formation) B->C D 4. Portion-wise addition of Sodium Borohydride (NaBH4, 1.5-2.0 eq.) Keep temp < 10 °C C->D E 5. Reaction Monitoring (TLC/LC-MS) Allow to warm to RT D->E F 6. Quench Reaction (e.g., with water or dilute acid) E->F G 7. Work-up & Extraction F->G H 8. Purification (e.g., Column Chromatography) G->H I Isolated Free Base: 4-bromo-N-ethyl-2-fluoroaniline H->I J 1. Dissolve purified free base in a suitable solvent (e.g., IPA, EtOAc) I->J Proceed to Salt Formation K 2. Add HCl solution (e.g., HCl in Isopropanol) dropwise J->K L 3. Induce Precipitation/Crystallization K->L M 4. Isolate solid by filtration Wash with cold solvent L->M N 5. Dry under vacuum M->N O Final Product: 4-bromo-N-ethyl-2-fluoroaniline HCl N->O

Caption: General Experimental Workflow.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction yield is consistently low. What are the likely causes?

Answer: Low yield is a common issue that can stem from several factors throughout the synthetic process. A systematic diagnosis is key.

  • Cause A: Inefficient Imine Formation. The equilibrium between the aniline, acetaldehyde, and the imine must favor the imine for the reduction to be efficient.

    • Explanation: Water is a byproduct of imine formation. If the reaction solvent contains excessive water, it can push the equilibrium back towards the starting materials (Le Châtelier's principle).

    • Solution:

      • Use Anhydrous Solvents: Ensure your solvent (e.g., methanol, ethanol, or THF) is dry.

      • Molecular Sieves: Consider adding activated 3Å or 4Å molecular sieves to the reaction mixture before adding the reducing agent to sequester the water formed.

      • pH Control: The reaction is often acid-catalyzed. A catalytic amount of a weak acid like acetic acid can sometimes facilitate imine formation, but must be used cautiously as it will react with the hydride source.

  • Cause B: Degradation of the Reducing Agent. Sodium borohydride is sensitive to acidic conditions and protic solvents.

    • Explanation: NaBH₄ reacts with alcohols (the typical solvent) and any acidic protons, consuming the hydride before it can reduce the imine.[4][5] This decomposition is accelerated at lower pH and higher temperatures.

    • Solution:

      • Temperature Control: Add the NaBH₄ in portions at low temperature (0-5 °C) to manage the exotherm and minimize decomposition.

      • Molar Equivalents: You may need to use a larger excess of NaBH₄ (e.g., 1.5-2.0 equivalents) to compensate for gradual decomposition in protic solvents.

      • Alternative Reductants: For sensitive substrates, consider Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). It is a milder and more selective reducing agent that is less prone to reacting with the solvent and can be used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).[1]

  • Cause C: Product Loss During Work-up. The target compound has moderate polarity and some aqueous solubility, especially if the aqueous layer becomes acidic.

    • Solution:

      • pH Adjustment: During extraction, ensure the aqueous layer is basic (pH > 9) by adding NaOH or Na₂CO₃. This ensures your product is in its free base form, which is less water-soluble.

      • Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3x with EtOAc or DCM) to maximize recovery.

      • Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution) to remove dissolved water and water-soluble impurities.

Question 2: TLC/LC-MS analysis shows a significant amount of unreacted 4-bromo-2-fluoroaniline. Why?

Answer: This indicates a failure in one of the initial steps of the reaction.

G Start High % of Starting Material (SM) Observed via TLC/LC-MS Check_Imine Was imine formation successful? Start->Check_Imine Imine_No No: Imine formation failed Check_Imine->Imine_No Monitor by NMR or LC-MS before reduction Imine_Yes Yes: Imine formed but not reduced Check_Imine->Imine_Yes Check_Reagent Was the reducing agent active? Solution2 Troubleshoot Reduction Step: - Use fresh, high-quality NaBH4 - Increase equivalents of NaBH4 - Ensure proper temperature control Check_Reagent->Solution2 Solution1 Troubleshoot Imine Formation: - Check Acetaldehyde quality/equivalents - Use anhydrous solvent - Add catalytic acid Imine_No->Solution1 Imine_Yes->Check_Reagent

Caption: Troubleshooting Decision Tree for Incomplete Reaction.

  • Explanation & Solution:

    • Poor Acetaldehyde Quality: Acetaldehyde is volatile (boiling point ~20 °C) and can polymerize into paraldehyde or metaldehyde upon storage. If your acetaldehyde is old or has been improperly stored, it will not be reactive. Always use fresh, cold acetaldehyde.

    • Insufficient Acetaldehyde: Due to its volatility, it's wise to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion.

    • Inactive Reducing Agent: Sodium borohydride can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or a properly stored container. You can perform a simple quality check by adding a small amount to water or methanol; vigorous hydrogen gas evolution should be observed.

Question 3: I am observing a significant impurity with a higher molecular weight, likely the tertiary amine. How can I prevent this?

Answer: The formation of the tertiary amine, N,N-diethyl-4-bromo-2-fluoroaniline, is a classic side reaction in N-alkylation.[2]

  • Cause A: Over-alkylation. The product, a secondary amine, can be more nucleophilic than the starting primary amine and can react with another molecule of the imine intermediate.

  • Explanation: This side reaction is more prevalent if there is a localized high concentration of the imine when the secondary amine product has already formed.

  • Solution:

    • Control Stoichiometry: Do not use a large excess of acetaldehyde. Stick to the 1.1-1.5 equivalent range.

    • Slow Addition of Reagents: Add the acetaldehyde dropwise to the aniline solution. More importantly, add the sodium borohydride slowly and in portions. This keeps the concentration of the reactive imine intermediate low at any given time, favoring its reduction to the secondary amine over its reaction with another amine molecule.

    • Use a Bulky Reducing Agent: While not always necessary for this substrate, using a bulkier reducing agent can sometimes sterically hinder the approach to the more crowded secondary amine, slightly favoring reduction of the primary imine.

III. Detailed Experimental Protocol

This protocol is a validated starting point. Optimization may be required based on your specific lab conditions and reagent purity.

Materials:

  • 4-bromo-2-fluoroaniline (CAS: 367-24-8)[6]

  • Acetaldehyde (CAS: 75-07-0)

  • Sodium Borohydride (NaBH₄) (CAS: 16940-66-2)

  • Methanol (Anhydrous)

  • Ethyl Acetate (EtOAc)

  • Hydrochloric Acid solution (e.g., 2M in Isopropanol or Diethyl Ether)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2-fluoroaniline (1.0 eq).

  • Dissolution: Add anhydrous methanol (approx. 5-10 mL per gram of aniline). Cool the flask to 0 °C in an ice-water bath.

  • Imine Formation: While stirring at 0 °C, add acetaldehyde (1.2 eq) dropwise over 5 minutes. Stir the reaction mixture at 0 °C for an additional 45 minutes.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous gas evolution will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully cool the flask back to 0 °C and slowly quench the reaction by adding deionized water (approx. 2 mL per gram of aniline).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and saturated NaHCO₃ solution. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-N-ethyl-2-fluoroaniline as an oil or low-melting solid.

  • Purification (If Necessary): If impurities are present, purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • HCl Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., Isopropanol, Ethyl Acetate, or Diethyl Ether). Add a solution of HCl (1.1 eq) dropwise with vigorous stirring.

  • Isolation: The HCl salt should precipitate. If not, scratching the flask or adding a non-polar co-solvent (like hexane) may induce precipitation. Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Final Steps: Wash the filter cake with a small amount of cold diethyl ether or hexane to remove any residual impurities and dry under vacuum to a constant weight.

IV. Frequently Asked Questions (FAQs)

Q1: What is the mechanistic principle behind reductive amination?

A1: Reductive amination is a two-stage process. First, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a C=N double bond (an imine). In the second stage, a hydride reducing agent (like NaBH₄) selectively reduces the imine to an amine. The key is that common hydride agents like NaBH₄ reduce imines much faster than they reduce aldehydes, allowing the reaction to proceed cleanly in one pot.[1][5]

G cluster_mech Reductive Amination Mechanism Aniline 4-Bromo-2-fluoroaniline (R-NH2) Imine Imine Intermediate (R-N=CHR') Aniline->Imine + Aldehyde - H2O Aldehyde Acetaldehyde (R'-CHO) Product Secondary Amine Product (R-NH-CH2R') Imine->Product + [H] (from NaBH4)

Caption: Simplified Reductive Amination Mechanism.

Q2: How should I monitor the reaction's progress effectively?

A2: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase like 4:1 Hexane:Ethyl Acetate. The starting aniline is more polar than the N-ethylated product. You should see the spot for the starting material (lower Rf) disappear and a new, less polar spot (higher Rf) for the product appear. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS is ideal as it can confirm the masses of the starting material, product, and any major impurities.

Q3: What are the critical safety precautions for this synthesis?

A3:

  • Acetaldehyde: It is extremely volatile, flammable, and an irritant. Handle it only in a well-ventilated fume hood and keep it chilled.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add it slowly and control the temperature to prevent runaway reactions.

  • Solvents: Methanol and ethyl acetate are flammable. Ensure there are no ignition sources nearby.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves. The starting aniline (4-bromo-2-fluoroaniline) is classified as an irritant and may be harmful if swallowed or in contact with skin.[6]

Q4: What are the expected analytical characteristics of the final product?

A4: Characterization is crucial to confirm identity and purity.

Parameter Expected Observation for this compound
Appearance White to off-white crystalline solid
¹H NMR Signals corresponding to the aromatic protons, a quartet for the -CH₂- group (~3.2-3.4 ppm), a triplet for the -CH₃ group (~1.2-1.4 ppm), and a broad singlet for the N-H proton (which may exchange with D₂O). The presence of the HCl salt will shift the N-H and adjacent protons downfield.
¹³C NMR Peaks corresponding to the aromatic carbons (with C-F and C-Br splitting), and two aliphatic carbons for the ethyl group.
Mass Spec (ESI+) The molecular ion peak [M+H]⁺ for the free base should be observed at m/z corresponding to C₈H₁₀BrFN (approx. 218.00 and 220.00 in a ~1:1 ratio due to bromine isotopes).
Purity (HPLC) Should be >98% for most applications.

V. References

  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline . ResearchGate. [Link]

  • Preparation method of bromoaniline . Google Patents (CN102993022A).

  • Preparation method of 2-bromo-4-fluoroacetanilide . Google Patents (CN104447382A).

  • 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 . PubChem, National Center for Biotechnology Information. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry . Master Organic Chemistry. [Link]

  • Reductive Amination, and How It Works . Master Organic Chemistry. [Link]

  • Schemes of N‐alkylation reaction of: aniline with benzyl alcohol... . ResearchGate. [Link]

  • Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst . National Center for Biotechnology Information. [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism . YouTube. [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate . Chemguide. [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one . National Center for Biotechnology Information. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods . National Center for Biotechnology Information. [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran . TSI Journals. [Link]

  • Amine Preparation 4 - Reductive Amination . YouTube. [Link]

Sources

Technical Support Center: Purification of N-Alkylated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-alkylated anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating and purifying these valuable compounds. N-alkylated anilines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. However, their purification is often non-trivial due to the formation of closely related byproducts and the physical properties of the products themselves.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will explore the root causes of common purification issues and provide validated, step-by-step protocols to overcome them.

Troubleshooting Guide

Section 1: The Crude Reaction Mixture - Why is My Reaction Not Clean?

Question: My TLC/GC-MS analysis shows three spots/peaks: my starting aniline, the desired N-mono-alkylated product, and a third, less polar product. What is happening and how can I prevent it?

Answer:

This is a classic challenge in aniline N-alkylation, and the third, less polar spot is almost certainly the N,N-di-alkylated byproduct.

Causality of the Issue:

The root cause lies in the relative nucleophilicity of the species in your reaction flask. The initial N-alkylation reaction produces a secondary aniline (your desired N-mono-alkylated product). This product is often more nucleophilic than the starting primary aniline.[1] This increased nucleophilicity means it can compete with the remaining starting material for the alkylating agent, leading to a second alkylation event and the formation of the tertiary N,N-di-alkylated aniline.

The reaction cascade can be visualized as follows:

Overalkylation cluster_legend Mechanistic Pathway Aniline Primary Aniline (Starting Material) MonoAlkylated N-Mono-alkylated Aniline (Product) Aniline->MonoAlkylated k1 (desired) AlkylatingAgent1 Alkylating Agent (R-X) DiAlkylated N,N-Di-alkylated Aniline (Byproduct) MonoAlkylated->DiAlkylated k2 (competing) AlkylatingAgent2 Alkylating Agent (R-X) label_text Problem: Often, k2 > k1 due to the higher nucleophilicity of the N-mono-alkylated product.

Caption: Over-alkylation pathway in aniline synthesis.

Preventative Strategies:

  • Control Stoichiometry: Use a significant excess of the aniline starting material relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the more abundant primary aniline rather than the newly formed secondary aniline. A starting point is to use 2-3 equivalents of the aniline.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more concentrated starting material.

  • Choice of Base and Solvent: The choice of base can influence selectivity. A bulky, non-nucleophilic base can be advantageous. The solvent can also play a role in modulating reactivity.

  • Use of Protecting Groups: For complex syntheses where selectivity is paramount, consider protecting the aniline with a group that can be removed after mono-alkylation. This is a more atom-uneconomical approach but offers the highest level of control.

Section 2: Chromatographic Purification - My Spots Are Tailing and Co-eluting!

Question: I'm trying to purify my N-alkylated aniline using silica gel flash chromatography, but the spots are tailing badly on the TLC plate, and I can't get baseline separation from the starting material. What should I do?

Answer:

This is a very common issue. Amines, being basic, interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong interaction leads to tailing and poor separation.

Causality of the Issue:

The lone pair on the nitrogen atom of your aniline derivative forms a strong hydrogen bond or an acid-base interaction with the acidic protons of the silica gel surface. This causes the compound to "stick" to the stationary phase and elute slowly and unevenly, resulting in broad, tailing peaks.

Troubleshooting and Solutions:

  • Basify the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent. This deactivates the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.5-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA is more basic than your aniline and will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.

    • Ammonia: For more polar amines, a solution of 7N ammonia in methanol (typically 1-2%) can be added to a dichloromethane/methanol mobile phase.

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for the purification of basic compounds. Basic or neutral alumina will not have the acidic sites that cause tailing.

    • Treated Silica Gel: Commercially available amine-treated or deactivated silica gels are also an option, though they are more expensive.

  • Optimize the Solvent System: Experiment with different solvent systems to improve separation. Sometimes, switching to a more polar or less polar system, in conjunction with a basic modifier, can significantly improve resolution.[2]

Data Presentation: Mobile Phase Modifier Comparison

Mobile Phase CompositionObservation on TLCRecommendation
80:20 Hexane:Ethyl AcetateSevere tailing, Rf ~0.3Not recommended for basic amines.
80:20 Hexane:EtOAc + 1% TEA Symmetrical spots, Rf ~0.4Excellent starting point.
95:5 Dichloromethane:MethanolModerate tailingCan be improved.
95:5 DCM:MeOH + 1% NH4OH Symmetrical spotsGood for more polar anilines.
Section 3: Alternative and Non-Chromatographic Purification Strategies

Question: Column chromatography is not feasible for my scale, or it's simply not working. What are my other options?

Answer:

Several robust, scalable, and effective non-chromatographic methods can be employed. The choice depends on the physical properties of your product and the impurities.

1. Acid-Base Extraction:

This is a powerful technique that leverages the basicity of the aniline nitrogen.[3][4] It is particularly effective for removing non-basic (neutral or acidic) impurities.

  • Principle: Your basic N-alkylated aniline, when treated with an aqueous acid (like 1M HCl), will be protonated to form an ammonium salt. This salt is soluble in the aqueous phase, while neutral organic impurities will remain in the organic phase. The layers can then be separated. Subsequently, basifying the aqueous layer (e.g., with NaOH) will regenerate the neutral aniline, which can be extracted back into an organic solvent.[5][6]

  • When to Use It: Ideal for separating your aniline product from non-basic starting materials (e.g., an alkyl halide) or neutral byproducts. It can also separate primary, secondary, and tertiary anilines from each other based on subtle pKa differences, though this is more challenging.

Experimental Protocol: General Acid-Base Extraction Workflow

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl(aq).

  • Stopper the funnel and shake vigorously, venting frequently to release pressure.

  • Allow the layers to separate. The aqueous layer (bottom if using DCM, top if using EtOAc) will now contain the protonated aniline salt.

  • Drain the aqueous layer into a clean flask.

  • To regenerate the free amine, cool the aqueous layer in an ice bath and slowly add 2M NaOH(aq) until the solution is basic (check with pH paper). Your product may precipitate as a solid or oil.

  • Extract the free amine back into a fresh portion of organic solvent (repeat 2-3 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

ExtractionWorkflow Start Crude Mixture (Anilines + Neutral Impurities) in Organic Solvent AddAcid Add 1M HCl(aq) Shake & Separate Start->AddAcid OrganicLayer1 Organic Layer: Neutral Impurities AddAcid->OrganicLayer1 Phase 1 AqueousLayer1 Aqueous Layer: Protonated Aniline Salt (R₂NH₂⁺Cl⁻) AddAcid->AqueousLayer1 Phase 2 AddBase Add 2M NaOH(aq) (Basify) AqueousLayer1->AddBase BackExtract Back-extract with Organic Solvent AddBase->BackExtract AqueousLayer2 Aqueous Layer: (Waste) BackExtract->AqueousLayer2 Waste OrganicLayer2 Organic Layer: Purified Aniline BackExtract->OrganicLayer2 Product

Caption: Decision workflow for acid-base extraction.

2. Crystallization/Recrystallization:

If your N-alkylated aniline is a solid, recrystallization is an excellent method for achieving high purity.[7][8]

  • Principle: This technique relies on the difference in solubility of your compound and the impurities in a given solvent at different temperatures. The goal is to find a solvent that dissolves your product well when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[9][10]

  • Pro-Tip for Amines: If the free base is an oil or difficult to crystallize, you can often form a crystalline salt (e.g., hydrochloride, hydrobromide, or tartrate). Dissolve the purified (or semi-purified) oil in a solvent like diethyl ether or isopropanol and add a solution of HCl in ether or concentrated HBr. The resulting salt will often precipitate in high purity and can be further recrystallized.[11]

3. Derivatization Followed by Separation:

For particularly difficult separations between mono- and di-alkylated anilines, a chemical separation can be employed. A classic method involves reacting the mixture with an anhydride.[12]

  • Principle: The mono-alkylated (secondary) aniline will react with phthalic or succinic anhydride to form a phthalamic acid derivative. This acidic product can be easily separated from the unreactive di-alkylated (tertiary) aniline by an acid-base extraction. The phthalamic acid can then be hydrolyzed back to the desired mono-alkylated aniline. This method is more involved but can be very effective.

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my aniline alkylation reaction by TLC?

  • A1: Use a TLC system that gives good separation between your starting material and products. A mobile phase of 10-30% Ethyl Acetate in Hexane is a good starting point.[2][13] Remember to add 0.5-1% triethylamine to prevent tailing.[14] Visualize the spots under UV light (254 nm). You can also use staining agents like permanganate or ninhydrin (for primary/secondary amines) if your compounds are not UV active.

Q2: My N-alkylated aniline is a dark oil, even after chromatography. Is it impure?

  • A2: Not necessarily. Anilines as a class are susceptible to air oxidation, which can form highly colored, minor impurities.[7] This often happens during workup or purification. If NMR and other analyses show high purity, the color is likely due to trace oxidized species. To minimize this, conduct your purification and storage under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.

Q3: Can I use distillation to purify my liquid N-alkylated aniline?

  • A3: Yes, but it can be challenging. The boiling points of aniline, N-mono-alkylated aniline, and N,N-di-alkylated aniline can be very close, especially for smaller alkyl groups (e.g., methyl).[15] Fractional distillation under vacuum might be successful if the boiling point difference is significant (>20-30 °C), but it often requires a highly efficient distillation column. It is generally less practical for laboratory scale than chromatography or extraction.

References

  • Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2):125.

  • Khusnutdinov, R., & Bayguzina, A. R. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar.

  • Chemistry LibreTexts. (2022). Acid-Base Extraction.

  • Reddy, K. R., et al. (2018). Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Arkivoc, 2018(5), 134-144.

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.

  • Britton, E. C., & Holmes, R. D. (1933). U.S. Patent No. 1,908,951. U.S. Patent and Trademark Office.

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.

  • Wikipedia. (n.d.). Acid–base extraction.

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.

  • Buysch, H. J., et al. (1990). U.S. Patent No. 4,918,232. U.S. Patent and Trademark Office.

  • BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline.

Sources

preventing over-alkylation in aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Over-Alkylation and Achieving Selective Synthesis

Welcome to the technical support center for aniline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity during N-alkylation reactions of anilines. Here, we will dissect the root causes of over-alkylation and provide actionable, field-proven troubleshooting strategies and detailed protocols to help you achieve your desired mono-alkylated products with high fidelity.

Understanding the Core Problem: The Over-Alkylation Cascade

Direct alkylation of aniline with agents like alkyl halides often leads to a complex mixture of mono-alkylated, di-alkylated, and even tri-alkylated products, along with quaternary ammonium salts.[1] This lack of selectivity is a significant challenge in synthetic chemistry.

Q1: Why is my aniline N-alkylation reaction producing multiple products instead of the desired mono-alkylated aniline?

Answer: The primary reason for over-alkylation lies in the nucleophilicity of the amine. The nitrogen in aniline has a lone pair of electrons, making it a good nucleophile that can react with an alkylating agent.[1] However, after the first alkylation, the resulting secondary amine is often more nucleophilic than the starting aniline.[2] This increased reactivity makes the mono-alkylated product more likely to react with another molecule of the alkylating agent than the starting aniline, leading to a cascade of alkylation events.[2]

This process is difficult to control, and for laboratory purposes, direct N-alkylation is often only practical for synthesizing tertiary amines or quaternary ammonium salts where over-alkylation is not a concern.[2]

Over_Alkylation_Mechanism Aniline Aniline (Primary Amine) Less Nucleophilic Mono_Alkylated Mono-alkylated Aniline (Secondary Amine) MORE Nucleophilic Aniline->Mono_Alkylated 1st Alkylation (k1) Alkyl_Halide1 Alkyl Halide (R-X) Di_Alkylated Di-alkylated Aniline (Tertiary Amine) Mono_Alkylated->Di_Alkylated 2nd Alkylation (k2) k2 > k1 Alkyl_Halide2 Alkyl Halide (R-X)

Caption: Mechanism of aniline over-alkylation.

Troubleshooting Guide: Gaining Control Over Your Reaction

This section provides a question-and-answer formatted guide to address specific issues you might encounter in the lab.

Q2: I'm observing significant amounts of di- and tri-alkylated byproducts. How can I favor mono-alkylation?

Answer: To favor mono-alkylation, you need to implement strategies that either reduce the nucleophilicity of the mono-alkylated product or use a different reaction pathway altogether. This often involves a choice between kinetic and thermodynamic control of the reaction.[3][4][5]

  • Kinetic control , which favors the fastest-forming product, is typically achieved at lower temperatures.[3]

  • Thermodynamic control , favoring the most stable product, is achieved at higher temperatures where reactions can equilibrate.[3][4]

In aniline alkylation, the over-alkylated product often forms faster, making it the kinetic product. Your goal is to find conditions that favor the thermodynamically more stable (or desired) mono-alkylated product or to use a method that inherently avoids the issue.

Here is a decision-making workflow to guide your troubleshooting process:

Troubleshooting_Workflow Start High % of Over-Alkylation Observed Check_Stoichiometry Is Aniline the Limiting Reagent? Start->Check_Stoichiometry Adjust_Stoichiometry Strategy 1: Adjust Stoichiometry (Use excess aniline) Check_Stoichiometry->Adjust_Stoichiometry No Check_Temp Is Reaction Temp > Room Temp? Check_Stoichiometry->Check_Temp Yes Consider_Alt Still Seeing Over-Alkylation? Adjust_Stoichiometry->Consider_Alt Lower_Temp Strategy 2: Lower Temperature (e.g., to 0-11°C) Check_Temp->Lower_Temp Yes Check_Temp->Consider_Alt No Lower_Temp->Consider_Alt Reductive_Amination Strategy 3: Reductive Amination (High Selectivity) Consider_Alt->Reductive_Amination Yes Protecting_Group Strategy 4: Use a Protecting Group (e.g., Boc, Acyl) Consider_Alt->Protecting_Group Yes Modern_Coupling Strategy 5: Modern Coupling (e.g., Buchwald-Hartwig) Consider_Alt->Modern_Coupling Yes Success Mono-alkylation Achieved Reductive_Amination->Success Protecting_Group->Success Modern_Coupling->Success

Caption: Troubleshooting workflow for over-alkylation.

Q3: Can I control the reaction by simply adjusting the stoichiometry or temperature?

Answer: Yes, these are the first and simplest parameters to adjust.

  • Stoichiometry: Using a large excess of aniline relative to the alkylating agent can statistically favor the reaction of the alkylating agent with the more abundant starting material (aniline) over the less concentrated mono-alkylated product. This is often a first-pass strategy for improving yields of the desired product.

  • Temperature: Lowering the reaction temperature can significantly reduce the rate of the second alkylation. Some studies have shown that optimal conditions for certain N-alkylation reactions can be as low as 11°C to reduce the formation of byproducts.[2]

Verification: Monitor your reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals to determine the optimal reaction time and temperature that maximizes the mono-alkylated product while minimizing di-alkylation.

Q4: Stoichiometry and temperature adjustments are not sufficient. What is a more robust method for selective mono-alkylation?

Answer: Reductive amination is a powerful and widely used alternative that offers excellent selectivity for mono-alkylation.[6][7] This method avoids the use of highly reactive alkyl halides.

The process involves two main steps:

  • Reaction of aniline with an aldehyde or ketone to form an intermediate imine (or Schiff base).

  • In-situ reduction of the imine to the corresponding N-alkylated aniline.

The secondary amine product is generally not reactive enough to form a tertiary amine under these conditions, which effectively prevents over-alkylation.

ParameterConditionRationale
Carbonyl Source Aldehydes or KetonesThe carbonyl compound will provide the alkyl group to be added.
Reducing Agent Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Hydrogen with a catalyst (e.g., Copper chromite)NaBH₃CN is milder and more selective for the imine over the carbonyl starting material.[8] Catalytic hydrogenation is a greener alternative.
Solvent Methanol, Ethanol, Dichloromethane (DCM)Protic solvents like methanol are often suitable for borohydride reductions.
pH Mildly acidic (pH 4-6)Acid catalysis is often required for imine formation, but strong acid can protonate the aniline, rendering it non-nucleophilic.

Q5: My substrate is sensitive to certain reagents. Are there other advanced methods I can use?

Answer: Yes, for substrates with sensitive functional groups or when reductive amination is not suitable, modern catalytic methods or the use of protecting groups are excellent choices.

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[9][10][11] It is a highly versatile and powerful method for forming C-N bonds with excellent functional group tolerance and selectivity.[9] While often used to form the aniline itself, it can be adapted for N-alkylation.

  • Protecting Groups: This strategy involves temporarily "blocking" the N-H group of aniline to prevent reaction.[12]

    • Acylation: React aniline with acetic anhydride to form an amide. The resulting amide is much less nucleophilic and will not undergo alkylation. The desired alkyl group can be introduced elsewhere in the molecule, followed by hydrolysis of the amide to restore the N-alkylated aniline.

    • Carbamates (Boc group): The tert-butoxycarbonyl (Boc) group is a common protecting group for amines.[12] It can be introduced to protect the aniline, and after other synthetic steps, it is easily removed with acid.[12]

Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of my aniline alkylation reaction? A: A combination of techniques is ideal. Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) can give you a quick qualitative assessment of the consumption of starting material and the formation of products. For quantitative analysis and to accurately determine the ratio of mono- to di-alkylated products, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.[13]

Q: Can I use alcohols instead of alkyl halides as alkylating agents? A: Yes, using alcohols is a common and often "greener" alternative to alkyl halides as it avoids the formation of salt byproducts.[2] This reaction, often called "borrowing hydrogen" or "hydrogen autotransfer," typically requires a metal catalyst (e.g., based on Copper, Ruthenium, or Iridium) and higher temperatures to activate the alcohol.[2][14][15]

Q: My aniline has electron-donating groups (EDGs) on the ring. How does this affect alkylation? A: Electron-donating groups (like -OCH₃, -CH₃) increase the electron density on the nitrogen atom, making the aniline more nucleophilic and thus more reactive. This can increase the rate of the initial alkylation but may also exacerbate the problem of over-alkylation. You may need to use milder conditions (lower temperature, less reactive alkylating agent) to maintain control.

Q: What about anilines with electron-withdrawing groups (EWGs)? A: Electron-withdrawing groups (like -NO₂, -CN) decrease the electron density on the nitrogen, making the aniline less nucleophilic and less reactive.[2] While this can help reduce over-alkylation, the primary alkylation reaction will be slower and may require more forcing conditions (higher temperature, longer reaction time).

Detailed Protocol: Selective Mono-N-Alkylation via Reductive Amination

This protocol provides a general procedure for the selective synthesis of N-benzylaniline from aniline and benzaldehyde.

Materials:

  • Aniline (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (as solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) and benzaldehyde (1.05 eq) in methanol.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the N-benzylideneaniline (imine) intermediate. Monitor the formation via TLC.

  • Reduction: Cool the flask in an ice bath to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. The addition should be slow to control the exothermic reaction and gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the imine intermediate.

  • Workup:

    • Carefully quench the reaction by slowly adding water to decompose any excess NaBH₄.

    • Reduce the volume of methanol using a rotary evaporator.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to obtain pure N-benzylaniline.

References

  • Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125. Available from: [Link]

  • Wang, D., et al. (2021). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 11, 35057-35061. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Available from: [Link]

  • Vedantu. (n.d.). Explain the alkylation of aniline. Available from: [Link]

  • Pillai, C. N., et al. (1991). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry, 30B, 754-757. Available from: [Link]

  • Hickinbottom, W. J. (1934). CATALYTIC ALKYLATION OF ANILINE. Journal of the American Chemical Society, 56(3), 702-703. Available from: [Link]

  • Linciano, P., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. Available from: [Link]

  • Wrobel, A. T., et al. (2021). Catalytic N-Alkylation of Anilines. Catalysts, 11(8), 969. Available from: [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • Kanat, N., & Basu, C. (2015). Alkylation of Aniline using Methanol over Ferrospinels. Global Journal for Research Analysis, 4(4). Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Chiappe, C., et al. (2007). Selective N-Alkylation of Anilines in Ionic Liquids. Green Chemistry, 9, 845-849. Available from: [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Available from: [Link]

  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. In Recent Advances in Amines. Available from: [Link]

  • Google Patents. (1983). Process for the selective alkylation of an aniline. EP0079093A1.
  • jOeCHEM. (2020, October 27). Kinetic vs Thermodynamic Control--Conjugated Systems [Video]. YouTube. Available from: [Link]

  • Orduña, J.-M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21, 5569-5573. Available from: [Link]

  • ResearchGate. (n.d.). Reductive aminations of ketones with aniline. Available from: [Link]

  • Al-Johani, H., & Abdel Salam, M. (2011). Kinetics and thermodynamic study of aniline adsorption by multi-walled carbon nanotubes from aqueous solution. Journal of Colloid and Interface Science, 360(2), 760-767. Available from: [Link]

  • Lindhardt, A. T., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3641–3649. Available from: [Link]

  • ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Available from: [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Available from: [Link]

  • Organ, M. G., et al. (2010). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Chemistry – A European Journal, 16(8), 2383-2394. Available from: [Link]

  • Chem Help ASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). Reaction progress of N-alkylation of aniline. Available from: [Link]

  • Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. Available from: [Link]

Sources

Technical Support Center: Purification of 4-Bromo-N-ethyl-2-fluoroaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying 4-bromo-N-ethyl-2-fluoroaniline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter purity challenges with this key synthetic intermediate. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: My batch of 4-bromo-N-ethyl-2-fluoroaniline HCl is off-white to brownish. Is this a concern, and what causes it?

A: Yes, significant coloration is an immediate indicator of impurity. The hydrochloride salt of this compound should ideally be a white to off-white crystalline solid. A yellow, brown, or reddish-brown hue typically points to the presence of oxidized species.

Causality: Anilines, even as salts, are susceptible to air oxidation over time. The electron-donating nature of the amino group makes the aromatic ring sensitive to oxidative processes, which form highly colored polymeric impurities. The presence of trace metals or exposure to light can catalyze this degradation. While minor coloration might be acceptable for some applications, it signals potential issues for sensitive downstream reactions, such as palladium-catalyzed cross-couplings, where catalyst poisoning is a risk.

Q2: What are the most probable impurities in my sample, and how can I get a preliminary identification?

A: The impurity profile is almost always a direct consequence of the synthetic route, which is typically the N-ethylation of 4-bromo-2-fluoroaniline. Understanding this allows us to predict the likely contaminants.

Common Process-Related Impurities:

  • Unreacted Starting Material: 4-bromo-2-fluoroaniline is the most common process-related impurity.

  • Over-Alkylated Product: 4-bromo-N,N-diethyl-2-fluoroaniline can form if the reaction conditions are not carefully controlled.

  • Positional Isomers: If the starting 4-bromo-2-fluoroaniline was not pure, you might carry over isomers such as 2-bromo-4-fluoroaniline.[1]

  • Solvent & Reagent Residues: Residual solvents or leftover reagents from the synthesis and workup.

Data Presentation: Common Impurities and Diagnostic Methods

Impurity NameStructureProbable CauseRecommended Analytical TechniqueKey Diagnostic Signal
4-bromo-2-fluoroanilineIncomplete N-ethylationHPLC, GC-MS, ¹H NMRPresence of a primary amine signal (-NH₂) in NMR; distinct retention time in chromatography.
4-bromo-N,N-diethyl-2-fluoroanilineOver-alkylationHPLC, GC-MS, ¹H NMRAbsence of N-H proton in NMR; presence of two ethyl group signals; distinct mass peak in MS.
Oxidized Species(Complex Oligomers)Air/light exposureUV-Vis, HPLCBroad absorption in UV-Vis; multiple late-eluting peaks in HPLC.

Troubleshooting and Purification Guides

Q3: What is the best overall strategy to purify my this compound?

A: A multi-step approach is often necessary. Direct purification of the hydrochloride salt can be challenging due to its high polarity and poor solubility in standard organic solvents. The most robust strategy involves converting the salt to its free base form, purifying the free base, and then cleanly re-forming the hydrochloride salt.

Mandatory Visualization: General Purification Workflow

G cluster_0 Phase 1: Liberation of Free Base cluster_1 Phase 2: Purification of Free Base cluster_2 Phase 3: Salt Formation start Impure this compound step1 Dissolve in Water/EtOAc start->step1 step2 Basify with aq. NaOH/Na₂CO₃ to pH > 10 step1->step2 step3 Extract with Organic Solvent (e.g., EtOAc, DCM) step2->step3 step4 Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) step3->step4 step5 Concentrate to yield Impure Free Base step4->step5 purify Purification Method step5->purify recryst Recrystallization purify->recryst If impurities have different solubilities chrom Column Chromatography purify->chrom If impurities have similar polarities step6 Dissolve Purified Free Base in Solvent (e.g., Ether, EtOAc) recryst->step6 chrom->step6 step7 Add HCl Solution (e.g., 2M in Ether) step6->step7 step8 Filter Precipitated Solid step7->step8 step9 Wash with Cold Solvent & Dry step8->step9 end Pure this compound step9->end

Caption: General workflow for purifying aniline salts.

Q4: My main impurity is the starting material, 4-bromo-2-fluoroaniline. Can I remove this by recrystallization?

A: Recrystallization is an excellent choice for this scenario, as the polarity difference between the secondary amine product (N-ethyl) and the primary amine starting material (-NH₂) is often sufficient to allow for separation. This procedure should be performed on the free base , not the HCl salt.

Causality: The ethyl group on your desired product slightly reduces its polarity and ability to hydrogen bond compared to the primary amine starting material. This subtle difference can be exploited in a carefully chosen solvent system. The goal is to find a solvent where the desired product is soluble when hot but sparingly soluble when cold, while the impurity remains in the cold supernatant.

Experimental Protocols: Recrystallization of 4-bromo-N-ethyl-2-fluoroaniline (Free Base)

  • Solvent Screening: Use a small amount of your impure free base (~50 mg) to test solubility in various solvents (see table below). A good candidate solvent will dissolve the material when hot but show significant crystal formation upon cooling.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the impure free base and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask to encourage the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum. Assess purity by HPLC and melting point before proceeding to re-form the HCl salt.

Data Presentation: Recrystallization Solvent Selection Guide

SolventPolarity IndexBoiling Point (°C)Comments
Heptane/Hexane0.198 / 69Good choice. Often used as a primary solvent or as an anti-solvent with EtOAc or Toluene.
Toluene2.4111Can be effective. The aromatic nature may help in dissolving the aniline derivative.
Isopropanol (IPA)3.982May be too polar, potentially co-dissolving impurities. Best used in a co-solvent system (e.g., IPA/water).
Ethyl Acetate (EtOAc)4.477A versatile solvent. Often used in a co-solvent system with hexanes.
Q5: Recrystallization failed to remove an unknown impurity. Should I use column chromatography?

A: Yes, silica gel column chromatography is the next logical step if recrystallization is ineffective, particularly for impurities with very similar polarity to your product, such as positional isomers or the over-alkylated product. As with recrystallization, this must be performed on the free base .

Causality: Aniline salts are highly polar and will either fail to elute from a silica column or will streak badly, resulting in poor separation.[2] The free base is significantly less polar and will chromatograph well. A small amount of a basic modifier, like triethylamine (TEA), is often added to the eluent (~0.5-1%) to deactivate acidic sites on the silica gel, preventing tailing of the amine product.

Experimental Protocols: Flash Column Chromatography

  • Prepare the Free Base: Ensure you have converted your impure HCl salt to the free base as described in the workflow diagram.

  • Determine Eluent System: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Hexane/Ethyl Acetate) that gives a retention factor (Rf) of ~0.25-0.35 for your desired product. Test this system with and without 0.5% TEA to see if it improves the spot shape.

  • Pack the Column: Pack a silica gel column with your chosen eluent system.

  • Load the Sample: Dissolve your impure free base in a minimal amount of dichloromethane (DCM) or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Step: Convert the purified free base back to the HCl salt as per the general workflow.

Mandatory Visualization: Acid-Base Extraction Logic

G cluster_0 Step 1: Acidic Wash (aq. HCl) cluster_1 Step 2: Basify Aqueous Layer cluster_2 Step 3: Re-extract start Mixture in Organic Solvent R₂NH (Product) RNH₂ (Impurity) Neutral Impurity wash1 Aqueous Layer R₂NH₂⁺Cl⁻ (Product Salt) RNH₃⁺Cl⁻ (Impurity Salt) start:f0->wash1:f0 start:f1->wash1:f1 org1 Organic Layer Neutral Impurity start:f2->org1:f0 Separates Neutral Impurities basify Add aq. NaOH R₂NH (Free Product) RNH₂ (Free Impurity) wash1->basify org2 New Organic Layer R₂NH (Product) RNH₂ (Impurity) basify->org2 aq2 Aqueous Layer Inorganic Salts basify->aq2

Caption: Logic of using acid-base extraction to isolate basic amines.

This technique is excellent for removing non-basic (neutral) impurities but will not separate the desired aniline from other basic aniline impurities.[3][4]

Final Quality Control

Q6: How do I confirm the purity of my final, purified this compound?

A: A combination of methods should be used to confirm purity and identity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A high-purity sample should show a single major peak (>99% by area normalization).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and identify any remaining proton-bearing impurities. The integration of the aromatic vs. ethyl protons should be correct.

  • Melting Point: A sharp melting point close to the literature value is a strong indicator of high purity.[5] Impurities typically depress and broaden the melting point range.[6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By employing these troubleshooting guides and understanding the chemical principles behind them, you can effectively address the common purity challenges associated with this compound and ensure the quality of your material for subsequent research and development.

References

  • PubChem. (n.d.). 4-Bromo-2-fluoroaniline. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • ResearchGate. (n.d.). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved January 25, 2026, from [Link]

  • Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline? Chemistry Stack Exchange. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). N-ethyl-4-fluoroaniline. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Reddit. (2021). Solubility of 4-bromo aniline in solvents? r/chemhelp. Retrieved January 25, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved January 25, 2026, from [Link]

  • Organic Syntheses. (n.d.). Aniline Hydrochloride Preparation. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography? Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved January 25, 2026, from [Link]

  • YouTube. (2020). Acid-Base Extractions. Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Managing the Hygroscopic Nature of Aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter the challenges posed by the hygroscopic nature of this versatile reagent. Here, we will delve into the causality behind its moisture sensitivity and provide field-proven, practical solutions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: I just opened a new bottle of aniline hydrochloride and it appears clumpy and slightly damp. Why is this?

A: This is a classic sign of the hygroscopic nature of aniline hydrochloride.[1][2][3] "Hygroscopy" is the phenomenon where a substance tends to absorb moisture from the surrounding atmosphere. Aniline hydrochloride is an amine salt, and like many salts, it has a strong affinity for water molecules. The ionic nature of the salt facilitates the absorption of water, leading to the clumping and "wet" appearance of the crystalline solid.[2]

The mechanism involves the interaction of polar water molecules with the charged anilinium and chloride ions in the salt's crystal lattice. This attraction is strong enough to pull water vapor from the air and incorporate it into the solid, especially in humid environments.

Q2: What are the potential consequences of using "wet" aniline hydrochloride in my experiments?

A: Using aniline hydrochloride with an unknown or high water content can significantly compromise your experimental results in several ways:

  • Inaccurate Stoichiometry: The absorbed water adds to the mass of the reagent, meaning the actual amount of aniline hydrochloride you weigh out is less than intended. This leads to incorrect molar ratios in your reaction, potentially reducing the yield and purity of your desired product.

  • Side Reactions: Water can act as a nucleophile or a base in many organic reactions.[4] Its presence can lead to unwanted side products, complicating your purification process and lowering the overall efficiency of the synthesis.

  • Catalyst Deactivation: In reactions involving water-sensitive catalysts (e.g., certain organometallic or Lewis acid catalysts), the moisture from the aniline hydrochloride can deactivate the catalyst, slowing down or completely halting the reaction.

  • Altered Physical Properties: The presence of water can change the solubility and reactivity of the salt, affecting reaction kinetics and outcomes.[5]

For these reasons, ensuring the dryness of aniline hydrochloride is critical for reproducible and reliable results, especially in moisture-sensitive applications.[6]

Q3: How should I properly store aniline hydrochloride to maintain its integrity?

A: Proper storage is the first line of defense against moisture absorption. Aniline hydrochloride should always be stored in a tightly sealed container to minimize exposure to atmospheric moisture.[7][8] For long-term storage, the following practices are highly recommended:

  • Primary Container: Ensure the original manufacturer's container is sealed tightly after each use.[7]

  • Secondary Containment (Desiccator): Place the tightly sealed container inside a desiccator containing a suitable desiccant such as anhydrous calcium sulfate (Drierite®), silica gel, or phosphorus pentoxide. This creates a dry microenvironment that further protects the salt.[9]

  • Inert Atmosphere: For highly sensitive applications, consider storing the container inside a glove box under an inert atmosphere (e.g., nitrogen or argon).[10][11]

  • Cool and Dry Location: Store the desiccator or container in a cool, dry, and well-ventilated area away from direct sunlight, as aniline hydrochloride can also be light-sensitive.[2][8]

Q4: My aniline hydrochloride has already absorbed moisture. What is the most effective and safest way to dry it?

A: If your salt has become clumpy, it is essential to dry it before use.[6] The optimal drying method depends on the level of dryness required and the available equipment.

  • Vacuum Oven (Recommended): Drying in a vacuum oven at a moderate temperature (e.g., 60-80°C) is highly effective.[12] The combination of heat and reduced pressure efficiently removes water while minimizing the risk of thermal decomposition.[12]

  • Standard Laboratory Oven: A standard oven set to 110-120°C can also be used.[6][12] However, it is crucial not to exceed this temperature range, as the melting point of aniline hydrochloride is around 196-198°C, and decomposition can occur at higher temperatures, releasing toxic fumes.[1][2][12]

  • Desiccator under Vacuum: For gentle drying, placing the salt in a desiccator under vacuum at room temperature is a good option, although it may take longer.[12]

Pro-Tip: To increase the efficiency of drying, gently grind the clumpy salt with a mortar and pestle to increase the surface area before placing it in the oven or desiccator.[12]

Troubleshooting Guide

Scenario 1: Inconsistent Reaction Yields and Purity
  • Problem: You are running a well-established reaction protocol, but your yields are fluctuating, and you observe unexpected impurities in your crude product analysis (e.g., by TLC, LC-MS, or NMR).

  • Potential Cause: The water content in your aniline hydrochloride is likely varying between batches, leading to inconsistent stoichiometry and potential side reactions.

  • Troubleshooting Workflow:

    G A Inconsistent Yields/Purity Observed B Hypothesis: Water content in aniline hydrochloride is the root cause. A->B C Action: Quantify water content using Karl Fischer (KF) titration. B->C D Is water content > 0.5%? C->D Analyze KF data E Action: Dry the entire batch of aniline hydrochloride using a vacuum oven. D->E Yes H Problem Persists: Investigate other potential sources of moisture or reagent degradation. D->H No F Re-run the reaction with the dried salt. E->F G Problem Resolved: Implement stringent drying and storage protocols for all future batches. F->G Success F->H Failure I Action: Store aniline hydrochloride in a desiccator immediately after opening and drying. G->I

    Caption: Troubleshooting workflow for inconsistent experimental results.

Scenario 2: Weighing Difficulties and Inaccurate Measurements
  • Problem: When you try to weigh your aniline hydrochloride on an analytical balance, the mass reading is unstable and continuously increases.

  • Potential Cause: The salt is actively absorbing moisture from the laboratory atmosphere during the weighing process. This is a common issue with highly hygroscopic materials, especially on humid days.

  • Solutions:

    • Work Quickly: Minimize the time the container is open and the salt is exposed to the air. Have all your equipment ready before you start weighing.

    • Use a Weighing Boat: Weigh the salt on a disposable weighing boat rather than directly into a flask to expedite the process.

    • Inert Atmosphere Weighing: For the most accurate results in moisture-sensitive reactions, weigh the aniline hydrochloride inside a glove box with a controlled, low-humidity atmosphere.[11]

    • Pre-filled Vials: Consider using pre-weighed, sealed vials of the reagent if available, which can be used directly in the reaction setup.[11]

Experimental Protocols

Protocol 1: Drying Aniline Hydrochloride Using a Vacuum Oven
  • Preparation: Spread the aniline hydrochloride salt in a thin, even layer on a clean, dry glass dish (e.g., a crystallization dish or a watch glass).[12]

  • Loading: Place the dish inside a vacuum oven.

  • Drying Cycle:

    • Close the oven door and ensure a tight seal.

    • Begin to apply vacuum to the chamber.

    • Once a stable vacuum is achieved (e.g., <10 mmHg), set the oven temperature to 60-80°C.[12]

    • Dry for 4-8 hours. The exact time will depend on the amount of salt and its initial water content.

  • Cooling:

    • Turn off the heat and allow the oven to cool completely to room temperature while still under vacuum.[12]

    • Once cooled, slowly vent the oven with a dry, inert gas such as nitrogen or argon. Avoid venting with ambient air, as this will re-introduce moisture.

  • Storage: Immediately transfer the dried salt to a tightly sealed container and place it inside a desiccator for storage.[12]

Protocol 2: Quantitative Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately measuring water content in solids.[13][14][15]

  • Apparatus Setup: Use a coulometric or volumetric Karl Fischer titrator. For amine salts, it is often recommended to use a reagent system designed for ketones or to add a neutralizing agent like benzoic acid to the solvent to prevent side reactions.[16]

  • Solvent Preparation: Add the appropriate KF solvent to the titration vessel and titrate to a dry endpoint to remove any residual moisture.

  • Sample Introduction:

    • Accurately weigh a sample of the aniline hydrochloride (typically 50-100 mg) in a sealed container.

    • Quickly introduce the sample into the titration vessel.

  • Titration: Start the titration. The instrument will automatically titrate the water in the sample with the KF reagent and calculate the water content.

  • Analysis: The result is typically reported as a weight percentage (% w/w) of water. For high-purity applications, a water content of <0.5% is generally desirable.

Data Presentation

The choice of drying method can significantly impact the final water content of aniline hydrochloride. The table below provides a comparison of typical efficiencies for different methods.

Drying MethodTemperatureTime (hours)Typical Final Water Content (% w/w)Notes
Standard Oven110-120°C4-6< 0.5%Risk of discoloration or decomposition if temperature is not well-controlled.[6][12]
Vacuum Oven70°C4-8< 0.1%Highly effective and safe; recommended for sensitive applications.[12]
Vacuum DesiccatorRoom Temp.24-48< 0.2%Gentle but slow; suitable for small quantities.
No Drying (as received)N/AN/A0.5% - 5.0%+Highly variable depending on storage history and ambient humidity.

Note: These values are illustrative. The actual final water content should be confirmed by Karl Fischer titration.

Visualizations

G cluster_0 Aniline Hydrochloride Crystal Lattice cluster_1 Atmospheric Moisture Anilinium Anilinium (C₆H₅NH₃⁺) Chloride Chloride (Cl⁻) Water H₂O Water->Anilinium H-Bonding Attraction Water->Chloride Ion-Dipole Interaction

Caption: Mechanism of water absorption by aniline hydrochloride.

References

  • Can aniline react with water? (2021, February 11). Quora. Retrieved January 24, 2026, from [Link]

  • How do you guys prepare solutions of hygroscopic chemicals? (2017, February 7). Reddit. Retrieved January 24, 2026, from [Link]

  • Safety Data Sheet: Aniline hydrochloride. (n.d.). Carl ROTH. Retrieved January 24, 2026, from [Link]

  • ICSC 1013 - ANILINE HYDROCHLORIDE. (2001, March). INCHEM. Retrieved January 24, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

  • Aniline hydrochloride. (2024, May 7). PENTA. Retrieved January 24, 2026, from [Link]

  • Aliphatic amine-containing Karl Fischer titration agent and method for using it. (n.d.). Google Patents.
  • The Effect of Aniline Hydrochloride Hydrotrope on the Phase Behavior of SDS/Water System. (2017, February 8). ResearchGate. Retrieved January 24, 2026, from [Link]

  • How do you handle hygroscopic salts? (n.d.). HepatoChem. Retrieved January 24, 2026, from [Link]

  • How to Store Reagents. (n.d.). University of Rochester Department of Chemistry. Retrieved January 24, 2026, from [Link]

  • Purify and dry aniline? (2014, May 26). Reddit. Retrieved January 24, 2026, from [Link]

  • Aniline and Aniline Hydrochloride. (n.d.). NCBI. Retrieved January 24, 2026, from [Link]

  • Strange effect observed with solid Aniline HCl + Water. (2018, May 3). Science Madness. Retrieved January 24, 2026, from [Link]

  • Making Aniline HCl. (2023, November 17). YouTube. Retrieved January 24, 2026, from [Link]

  • Water contents Amines. (2018, November 29). Hiranuma. Retrieved January 24, 2026, from [Link]

  • Aniline Hydrochloride Suppliers | In India. (n.d.). Reachem chemicals. Retrieved January 24, 2026, from [Link]

  • ANILINE HYDROCHLORIDE. (n.d.). IPCS. Retrieved January 24, 2026, from [Link]

  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. (2020, July 28). ACS Publications. Retrieved January 24, 2026, from [Link]

  • Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved January 24, 2026, from [Link]

  • The Karl Fischer Titration of Water. (2025, August 9). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Development of Karl Fischer Reagents. (n.d.). M&S Instruments. Retrieved January 24, 2026, from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). University of Pittsburgh. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Bromo-N-ethyl-2-fluoroaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 4-bromo-N-ethyl-2-fluoroaniline HCl. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights in a practical question-and-answer format to help you navigate the common challenges associated with this multi-step synthesis.

Section 1: Synthesis Strategy & Route Selection

The successful scale-up of any synthesis begins with a robust and well-understood chemical route. The synthesis of this compound is typically a three-stage process starting from 2-fluoroaniline.

Below is a recommended workflow for this synthesis, designed for scalability and control.

G cluster_0 Stage 1: Electrophilic Bromination cluster_1 Stage 2: N-Ethylation cluster_2 Stage 3: Salt Formation A 2-Fluoroaniline B 4-Bromo-2-fluoroaniline A->B Br₂, Catalyst (e.g., Quaternary Ammonium Bromide) or Acetic Anhydride (protection) then Br₂ C 4-Bromo-N-ethyl-2-fluoroaniline (Free Base) B->C Reductive Amination (Acetaldehyde, NaBH(OAc)₃) or Direct Alkylation (EtI, Base) D This compound (Final Product) C->D Anhydrous HCl (e.g., in IPA or Et₂O)

Caption: Recommended synthetic workflow for this compound.

Section 2: FAQ: Stage 1 - Bromination of 2-Fluoroaniline

Question 1: I'm seeing significant amounts of di-brominated and other isomeric impurities during the bromination of 2-fluoroaniline. How can I improve the regioselectivity for the 4-position?

Answer: This is a classic challenge in electrophilic aromatic substitution. The amino (-NH₂) group is a powerful ortho-, para-director and activator, while the fluorine (-F) is a weaker ortho-, para-director and deactivator. The -NH₂ group's influence dominates, but its high activating power can lead to over-bromination.

There are two primary strategies to enhance selectivity:

  • Amine Protection (Recommended for High Purity): The most reliable method is to temporarily protect the amine as an acetanilide. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the amine, which prevents di-substitution. The steric bulk of the acetyl group also favors substitution at the less hindered para-position.[1][2] The acetyl group is easily removed later via acid or base hydrolysis.[2]

  • Catalytic Direct Bromination: A patented method describes the direct bromination of 2-fluoroaniline using molecular bromine in an inert solvent like methylene chloride, catalyzed by a quaternary ammonium bromide (e.g., tetrabutylammonium bromide).[3] This method forms a trihalide complex that delivers the bromine more selectively. The product often precipitates directly from the reaction mixture as the hydrobromide salt, which aids in purification.[3][4]

Expert Tip: For scale-up, the catalytic direct bromination can be more atom-economical as it avoids the protection/de-protection steps. However, the amine protection route often provides higher purity and may be easier to optimize initially.

Question 2: My direct bromination reaction is sluggish and gives a dark, impure mixture. What am I doing wrong?

Answer: A dark, complex mixture suggests side reactions, likely due to oxidation of the aniline. Here are key parameters to control:

  • Temperature: The reaction is exothermic. Maintain a low temperature (e.g., 0-10 °C) during the bromine addition to minimize side reactions and improve selectivity.[4]

  • Addition Rate: Add the brominating agent slowly and sub-surface if possible to ensure it reacts immediately rather than accumulating.

  • Solvent: Use a suitable aprotic solvent like CH₂Cl₂, toluene, or fluorobenzene.[4]

  • Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation of the electron-rich aniline starting material.

Section 3: FAQ: Stage 2 - N-Ethylation

Question 3: Should I use direct alkylation with an ethyl halide or reductive amination to introduce the ethyl group?

Answer: For scalability, process control, and safety, reductive amination is strongly recommended over direct alkylation.

FeatureDirect Alkylation (e.g., with Ethyl Iodide)Reductive Amination (with Acetaldehyde)
Selectivity Prone to over-alkylation, forming tertiary amines and even quaternary salts.[5][6] Difficult to control.Highly selective for mono-alkylation. The intermediate imine is less reactive than the starting amine.
Reagents Uses reactive and potentially toxic alkyl halides.Uses common aldehydes and milder, more selective reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN).[7]
Byproducts Generates a salt byproduct (e.g., HI) that must be neutralized.Primary byproduct is water.
Scale-Up Controlling stoichiometry and exotherms can be challenging.Generally more controllable and predictable for large-scale synthesis.[8]

While direct alkylation can work on a small scale, the difficulty in preventing the N-ethyl product from reacting further makes it unsuitable for producing high-purity material at scale.[6]

Question 4: My reductive amination is not going to completion. What are the common failure points?

Answer: A stalled reductive amination typically points to a problem with one of the two key steps: imine formation or the subsequent reduction.

G Start Low Conversion in Reductive Amination Imine_Check Is imine intermediate forming? (Check by TLC/GC/LC-MS) Start->Imine_Check Reducer_Check Is reducing agent active? Imine_Check->Reducer_Check Yes pH_Issue Adjust pH. Imine formation is pH sensitive. (Often mildly acidic, ~pH 5-6) Imine_Check->pH_Issue No Water_Issue Remove water. Use a drying agent like MgSO₄ or a Dean-Stark trap. Imine_Check->Water_Issue No Reagent_Issue Use fresh, high-quality reducing agent. Check for degradation. Reducer_Check->Reagent_Issue No Temp_Issue Check temperature. Some reductions require specific temperature ranges. Reducer_Check->Temp_Issue No

Sources

Validation & Comparative

A Comparative Analysis of 4-bromo-N-ethyl-2-fluoroaniline HCl and 4-bromo-N-methyl-2-fluoroaniline HCl for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic success and the ultimate performance of target molecules. Substituted anilines, in particular, are a cornerstone of medicinal chemistry and organic electronics. This guide provides an in-depth comparison of two closely related halogenated N-alkyl anilines: 4-bromo-N-ethyl-2-fluoroaniline hydrochloride and 4-bromo-N-methyl-2-fluoroaniline hydrochloride. While direct comparative experimental data for these specific compounds is not extensively available in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry and data from analogous structures to provide a robust predictive analysis for the discerning researcher.

Physicochemical Properties: A Tale of Two Alkyl Groups

The primary structural difference between the two molecules lies in the N-alkyl substituent: an ethyl group versus a methyl group. This seemingly minor variation can induce significant changes in the physicochemical properties of the resulting compounds, which in turn affect their reactivity, solubility, and pharmacokinetic profiles.

Table 1: Predicted and Known Physicochemical Properties

Property4-bromo-N-ethyl-2-fluoroaniline HCl4-bromo-N-methyl-2-fluoroaniline HClParent Compound: 4-bromo-2-fluoroaniline
Molecular Formula C₈H₁₀BrFN·HClC₇H₈BrFN·HClC₆H₅BrFN
Molecular Weight 254.54 g/mol 240.51 g/mol 190.01 g/mol
Predicted pKa (Conjugate Acid) ~4.0 - 4.5~3.8 - 4.3~3.5
Predicted Solubility Higher in nonpolar organic solventsHigher in polar organic solventsModerately soluble in organic solvents
Predicted LogP HigherLower2.1
Melting Point (°C) Data not availableData not available40-42
Boiling Point (°C) Data not availableData not available122 (at 15 mmHg)[1]
CAS Number Not readily availableNot readily available367-24-8

The N-alkylation of the parent aniline is expected to increase its basicity due to the electron-donating inductive effect of the alkyl group. The ethyl group, being a slightly stronger electron-donating group than the methyl group, is predicted to render the N-ethyl derivative slightly more basic than its N-methyl counterpart. This difference in basicity can influence reaction kinetics, particularly in base-mediated transformations.

Furthermore, the larger steric bulk of the ethyl group can play a significant role in dictating the regioselectivity of reactions at the aromatic ring and may also influence the conformational preferences of the molecule. This can be a critical factor in the design of enzyme inhibitors or ligands for protein binding pockets.

Synthesis and Reaction Considerations

The synthesis of both target compounds would likely commence from the common precursor, 4-bromo-2-fluoroaniline. The subsequent N-alkylation represents the key divergent step.

General Synthetic Approach

A plausible synthetic route involves the reductive amination of 4-bromo-2-fluoroaniline with the corresponding aldehyde (acetaldehyde for the N-ethyl derivative and formaldehyde for the N-methyl derivative) in the presence of a reducing agent such as sodium borohydride or sodium triacetoxyborohydride. Alternatively, direct N-alkylation with an ethylating or methylating agent (e.g., ethyl iodide or methyl iodide) in the presence of a non-nucleophilic base could be employed. The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid.

G cluster_0 Synthetic Pathway Start 4-bromo-2-fluoroaniline Reagent_Me Formaldehyde / Reducing Agent Start->Reagent_Me Reductive Amination Reagent_Et Acetaldehyde / Reducing Agent Start->Reagent_Et Reductive Amination Product_Me 4-bromo-N-methyl-2-fluoroaniline Reagent_Me->Product_Me Product_Et 4-bromo-N-ethyl-2-fluoroaniline Reagent_Et->Product_Et HCl_Me HCl Product_Me->HCl_Me Salt Formation HCl_Et HCl Product_Et->HCl_Et Salt Formation Final_Product_Me 4-bromo-N-methyl-2-fluoroaniline HCl HCl_Me->Final_Product_Me Final_Product_Et This compound HCl_Et->Final_Product_Et

Caption: General synthetic workflow for the preparation of the target compounds.

Experimental Protocol: N-Alkylation of 4-bromo-2-fluoroaniline (Hypothetical)

Objective: To synthesize 4-bromo-N-methyl-2-fluoroaniline.

Materials:

  • 4-bromo-2-fluoroaniline

  • Formaldehyde (37% solution in water)

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (2M in diethyl ether)

Procedure:

  • To a solution of 4-bromo-2-fluoroaniline (1.0 eq) in dichloromethane, add formaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified product in a minimal amount of diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the resulting solid and dry under vacuum to yield 4-bromo-N-methyl-2-fluoroaniline HCl.

Note: A similar procedure would be followed for the synthesis of the N-ethyl derivative, substituting formaldehyde with acetaldehyde.

Comparative Reactivity and Applications

The choice between the N-ethyl and N-methyl analogues often depends on the specific application and desired outcome of a subsequent reaction.

Impact on Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck reactions, the nature of the N-alkyl group can influence both the rate and selectivity of the reaction. The increased steric hindrance of the N-ethyl group might necessitate the use of bulkier phosphine ligands to achieve high yields. Conversely, the N-methyl derivative may be more amenable to a wider range of catalytic systems.

Role in Medicinal Chemistry

In drug discovery, the N-alkyl group can significantly impact a molecule's pharmacokinetic properties. The greater lipophilicity of the N-ethyl group may lead to increased membrane permeability and potentially a longer half-life in vivo. However, it could also lead to increased metabolic susceptibility through cytochrome P450-mediated dealkylation. The N-methyl group, being smaller, may offer a more favorable balance of potency and metabolic stability in certain contexts.

G cluster_0 Comparative Properties N_Ethyl This compound Higher_Lipophilicity Higher LogP Increased Membrane Permeability N_Ethyl->Higher_Lipophilicity leads to Increased_Steric_Hindrance May require bulkier ligands Can influence regioselectivity N_Ethyl->Increased_Steric_Hindrance exhibits N_Methyl 4-bromo-N-methyl-2-fluoroaniline HCl Lower_Lipophilicity Lower LogP Potentially different PK profile N_Methyl->Lower_Lipophilicity leads to Reduced_Steric_Hindrance Compatible with a wider range of catalysts N_Methyl->Reduced_Steric_Hindrance exhibits

Caption: Logical relationships of key differentiating properties.

Conclusion and Future Directions

The selection between this compound and 4-bromo-N-methyl-2-fluoroaniline HCl is a nuanced decision that should be guided by the specific goals of the research program. The N-ethyl derivative offers increased lipophilicity and steric bulk, which can be advantageous in tuning pharmacokinetic properties and directing reaction selectivity. The N-methyl analogue, on the other hand, provides a less sterically encumbered and potentially more reactive substrate for a broader array of chemical transformations.

Given the limited direct comparative data, there is a clear opportunity for further experimental investigation into the properties and reactivity of these two compounds. Such studies would be of significant value to the scientific community, providing a solid empirical basis for the rational selection of these versatile building blocks in future research endeavors.

References

Sources

spectroscopic comparison of N-alkylated fluoroaniline isomers

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Spectroscopic Differentiation of N-Alkylated Fluoroaniline Isomers

For researchers and professionals in drug development, the precise identification of constitutional isomers is not merely an academic exercise—it is a critical determinant of a compound's efficacy, safety, and patentability. N-alkylated fluoroanilines are prevalent structural motifs in medicinal chemistry, and the positional isomerism of the fluorine substituent (ortho-, meta-, or para-) profoundly influences molecular properties. This guide provides an in-depth comparison of spectroscopic techniques used to unambiguously differentiate these isomers, grounded in both theoretical principles and practical, field-proven methodologies. We will explore the causality behind the spectral differences and furnish the protocols necessary to obtain clear, defensible results.

The Challenge of Isomeric Differentiation

The ortho-, meta-, and para-isomers of an N-alkylated fluoroaniline (e.g., N-methyl-2-fluoroaniline, N-methyl-3-fluoroaniline, and N-methyl-4-fluoroaniline) share the same molecular formula and mass. Their physical properties, such as boiling points, can be quite similar, making their distinction by simple physical means challenging.[1] However, the electronic environment within each molecule is unique due to the interplay between the electron-donating N-alkylamino group and the electron-withdrawing fluorine atom. This uniqueness is the key to their spectroscopic differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer identification, as it provides detailed information about the chemical environment and connectivity of atoms. For fluoroanilines, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is exceptionally informative.[2]

The Underlying Principle: Electronic Effects and Spin-Spin Coupling

The differentiation of fluoroaniline isomers by NMR hinges on two principles:

  • Chemical Shift (δ): The electronegative fluorine atom withdraws electron density from the aromatic ring, "deshielding" nearby nuclei and shifting their resonance signals downfield (to higher ppm values). The magnitude of this effect is distance-dependent, being strongest on the carbon atom directly bonded to fluorine and its adjacent protons.

  • Spin-Spin Coupling (J-coupling): The magnetic influence of the ¹⁹F nucleus (a spin ½ nucleus, like ¹H) extends through the covalent bonds to neighboring ¹H and ¹³C nuclei. This results in the splitting of NMR signals into characteristic multiplets. The magnitude of the coupling constant (J) is highly dependent on the number of bonds separating the coupled nuclei, providing a direct fingerprint of the fluorine's position.

Comparative NMR Data

The following table summarizes the expected ¹H and ¹⁹F NMR characteristics for the isomers of N-methylfluoroaniline. Note how the coupling patterns of the aromatic protons provide a clear signature for each isomer.

IsomerSpectroscopic FeatureExpected Chemical Shift (δ, ppm) & Coupling (J, Hz)Rationale
N-Methyl-2-fluoroaniline (ortho) Aromatic Protons~6.6 - 7.2 ppm. Complex, overlapping multiplets.The fluorine atom is adjacent to the amino group, leading to significant electronic perturbation and complex splitting patterns for all four aromatic protons due to varying J(H-H) and J(H-F) couplings.
N-Methyl Protons~2.8-2.9 ppm (doublet or triplet)May exhibit a small through-space or 5-bond coupling to fluorine (⁵J(H-F) ≈ 1-3 Hz).
¹⁹F SignalSinglet or multipletCoupled to the adjacent aromatic proton.
N-Methyl-3-fluoroaniline (meta) Aromatic ProtonsDistinct signals. Proton at C2 is a doublet of doublets. Proton at C4 is a doublet of doublets. Proton at C6 is a triplet.The proton at C2 shows large ³J(H-H) and smaller ⁴J(H-F) coupling. The proton at C4 shows ³J(H-H) and ³J(H-F) coupling. The proton at C6 shows two ³J(H-H) couplings. This creates a highly diagnostic pattern.
N-Methyl Protons~2.8 ppm (singlet)Too far from fluorine for significant coupling.
¹⁹F SignalTriplet of doubletsCoupled to two ortho protons (³J(F-H)) and one para proton (⁵J(F-H)).
N-Methyl-4-fluoroaniline (para) Aromatic ProtonsTwo distinct signals, appearing as "doublets of doublets" or triplets due to symmetry.The molecule has a plane of symmetry. Protons at C2/C6 are equivalent, as are protons at C3/C5. The signals are split by both H-H and H-F coupling, creating a deceptively simple-looking but highly characteristic pattern.
N-Methyl Protons~2.8 ppm (singlet)Too far from fluorine for significant coupling.
¹⁹F SignalTriplet of tripletsCoupled to two ortho protons and two meta protons.

Note: Exact chemical shifts are solvent-dependent. Data synthesized from sources.[3][4]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the N-alkylated fluoroaniline isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is often preferred for its ability to dissolve a wide range of organic compounds.[4]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets in the aromatic region.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

  • ¹⁹F NMR Acquisition:

    • Switch the spectrometer's probe to the ¹⁹F channel.

    • Acquire a one-dimensional fluorine spectrum. ¹⁹F NMR is highly sensitive, so fewer scans are often needed.[5]

  • Data Analysis:

    • Integrate the signals to confirm the proton counts for each region (aromatic, N-H, N-alkyl).

    • Carefully analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) for the aromatic signals. Compare these patterns to the expected values for the ortho-, meta-, and para-isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The Underlying Principle: Dipole Moments and Inductive Effects

The key diagnostic bands for N-alkylated fluoroanilines are the N-H stretch, C-N stretch, and the C-F stretch. The position of the fluorine atom influences these vibrations in two ways:

  • C-F Stretch: This vibration gives a strong, characteristic absorption band typically in the 1250-1000 cm⁻¹ region. The exact frequency can shift slightly based on the isomer, as the electronic environment of the aromatic ring affects the C-F bond strength.

  • N-H/N-Alkyl Vibrations: The electron-withdrawing fluorine atom influences the electron density on the nitrogen atom via inductive and resonance effects. This can alter the force constants of the N-H and C-N bonds, leading to subtle but detectable shifts in their stretching frequencies. For example, the N-H stretching frequency for N-methylaniline is around 3411 cm⁻¹.[6] Positional changes of the fluorine will modulate this value. The ortho-isomer may also exhibit intramolecular hydrogen bonding between the N-H and the adjacent fluorine, which would cause a noticeable broadening and red-shift (lower frequency) of the N-H stretching band.

Comparative IR Data
IsomerDiagnostic IR BandExpected Wavenumber (cm⁻¹)Rationale
ortho- N-H StretchBroad, shifted to lower frequency (e.g., ~3380-3400)Potential for intramolecular H-bonding between N-H and F.
C-F Stretch~1250-1200Influenced by proximity to the amino group.
meta- N-H StretchSharp, higher frequency (e.g., ~3410-3420)No intramolecular H-bonding. Electronic influence is primarily inductive.
C-F Stretch~1220-1180Less electronic perturbation compared to ortho/para.
para- N-H StretchSharp, higher frequency (e.g., ~3415-3425)No intramolecular H-bonding. Strong resonance interaction between F and NHR.
C-F Stretch~1230-1190Conjugation affects the C-F bond character.

Note: Values are illustrative and can vary based on the physical state (e.g., neat liquid, KBr pellet). Data based on general principles for substituted anilines.[7][8]

Experimental Protocol: FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interp Interpretation Sample Isomer Sample Prep Prepare thin film on NaCl/KBr plate Sample->Prep ~1 drop FTIR FTIR Spectrometer Prep->FTIR Acquire Acquire Spectrum (4000-400 cm⁻¹) FTIR->Acquire Process Process Data (Baseline Correction) Acquire->Process Identify Identify Key Bands (N-H, C-F, C=C) Process->Identify Compare Compare Frequencies to Reference Data Identify->Compare Conclusion Identify Isomer Compare->Conclusion

Caption: Workflow for Isomer Differentiation by FTIR Spectroscopy.

  • Sample Preparation: For liquid samples, place one drop between two salt (NaCl or KBr) plates to create a thin capillary film. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Spectrum: Run a background scan with the empty sample holder (or clean salt plates) to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, a range of 4000 cm⁻¹ to 400 cm⁻¹ is scanned.

  • Data Analysis: Identify the key absorption bands, paying close attention to the N-H and C-F stretching regions. Compare the peak positions and shapes to distinguish between the isomers.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like fluoroanilines, the key transitions are π → π*.[9]

The Underlying Principle: HOMO-LUMO Gaps

The N-alkylamino group is an activating, electron-donating group (auxochrome), while the fluorine atom is a deactivating, electron-withdrawing group. Both have lone pairs of electrons that can interact with the aromatic π-system. This interaction alters the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Bathochromic Shift (Red Shift): The N-alkylamino group pushes electron density into the ring, raising the energy of the HOMO. This decreases the HOMO-LUMO energy gap, causing the molecule to absorb light at a longer wavelength (λ_max).[10]

  • Isomeric Effect: The extent of this shift depends on the relative positions of the two groups. The para-isomer allows for the most effective resonance interaction along the length of the molecule, typically resulting in the largest red shift. The meta-isomer prevents direct resonance between the groups, leading to the smallest shift relative to a reference compound. The ortho-isomer's shift is often intermediate.

Comparative UV-Vis Data
IsomerExpected λ_max (in Ethanol)Rationale
ortho- ~240-245 nmSteric hindrance between the adjacent groups may slightly inhibit coplanarity, reducing resonance compared to the para-isomer.
meta- ~235-240 nmThe N-alkylamino and fluoro groups cannot be in direct conjugation, resulting in a smaller bathochromic shift.
para- ~245-255 nmDirect conjugation between the electron-donating and electron-withdrawing groups across the ring leads to the most significant decrease in the HOMO-LUMO gap and the largest red shift.

Note: Values are illustrative. The λ_max of aniline in ethanol is ~230 nm. All isomers are expected to show a bathochromic shift relative to this. Data synthesized from principles discussed in sources.[1][10]

Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble, such as ethanol or methanol.

  • Solution Preparation: Prepare dilute solutions of each isomer with a known concentration (e.g., 10⁻⁴ to 10⁻⁵ M). This ensures the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent as the reference blank.

  • Spectrum Acquisition: Scan the samples over a range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max) for each isomer and compare the values. The para-isomer should exhibit the highest λ_max.

Mass Spectrometry (MS): Fragmentation Fingerprints

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While all three isomers will have the identical molecular ion peak (M⁺), their fragmentation patterns upon ionization (e.g., by electron impact, EI) can differ.

The Underlying Principle: Fragment Ion Stability

The structure of the molecule dictates the pathways through which it breaks apart. The position of the fluorine atom can influence the stability of the resulting radical cations and neutral fragments, leading to different relative abundances of fragment ions in the mass spectrum. For example, an ortho-isomer might exhibit a unique fragmentation pathway involving the interaction of the two adjacent substituents, known as the "ortho effect," which would be absent in the meta and para isomers. The primary fragmentation of aniline itself involves the loss of H and HCN, yielding ions at m/z 92 and 66.[11] The presence of the N-methyl and fluoro substituents will create more complex, but isomer-specific, patterns.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method as it separates the isomers chromatographically before they enter the mass spectrometer, providing an additional layer of confirmation.

Caption: Structures of N-methylfluoroaniline isomers.

  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the isomer mixture or individual isomers in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Inject a small volume (e.g., 1 µL) into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5 or mid-polar DB-17).

    • Use a temperature program that ramps from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to separate the isomers based on their boiling points and column interactions.

  • MS Method:

    • Use Electron Impact (EI) ionization at 70 eV.

    • Scan a mass range from m/z 40 to 200.

  • Data Analysis:

    • Compare the retention times from the GC chromatogram.

    • Examine the mass spectrum for each separated isomer. While the molecular ion peak will be the same, compare the relative intensities of the major fragment ions to create a fragmentation fingerprint for each isomer.

Conclusion: An Integrated Approach

While each spectroscopic technique offers a unique angle for differentiating N-alkylated fluoroaniline isomers, a multi-faceted approach provides the most robust and irrefutable identification.

  • For definitive structural elucidation, NMR spectroscopy is unparalleled . The spin-spin coupling patterns between ¹⁹F and ¹H provide a direct and unambiguous fingerprint of the fluorine's position.

  • For rapid quality control or reaction monitoring, FTIR and UV-Vis spectroscopy are excellent choices. A quick check for a broadened N-H band in the IR can suggest an ortho-isomer, while a UV-Vis spectrum showing the largest red-shift points to the para-isomer.

  • For analyzing complex mixtures, GC-MS is the method of choice, providing both physical separation and a mass-based fingerprint for each component.

By understanding the causal chemical principles behind the spectral differences and employing rigorous, validated protocols, researchers can confidently distinguish between these critical isomers, ensuring the integrity and success of their chemical research and development endeavors.

References

  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. National Center for Biotechnology Information. Available at: [Link][12]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). Available at: [Link][2]

  • Structure and properties of fluoroaniline isomers. ResearchGate. Available at: [Link][1]

  • Aniline, N-methyl-. NIST WebBook. Available at: [Link][13]

  • FTIR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties. TSI Journals. Available at: [Link][7]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Available at: [Link][14]

  • UV–vis spectra of a orthophosphoric acid doped polyaniline. ResearchGate. Available at: [Link][15]

  • Quantum Chemical Calculations of the Spectroscopic Properties and Nonlinear Optical Activity of 2,6-Dibromo-3-Chloro-4-Fluoroaniline. ResearchGate. Available at: [Link]

  • Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. AIP Publishing. Available at: [Link][16]

  • 19F NMR spectra at 470.29 MHz. ResearchGate. Available at: [Link][17]

  • Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. ACS Publications. Available at: [Link][18]

  • New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • p-Fluoroaniline. NIST WebBook. Available at: [Link][19]

  • Theoretical Investigation of the Molecular Properties of the Fluoroaniline and Fluoroanisole Isomers. DergiPark. Available at: [Link][20]

  • The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). RSC Publishing. Available at: [Link][21]

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. Preprints.org. Available at: [Link][10]

  • Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. ResearchGate. Available at: [Link][8]

  • Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link]

  • Electronic Transitions in UV-VISIBLE Spectroscopy. YouTube. Available at: [Link][9]

  • Comparison of (a) experimental IR spectrum of aniline with theoretical spectra. ResearchGate. Available at: [Link][22]

  • In-Line UV-Vis Spectroscopy as a Fast-Working Process Analytical Technology (PAT). PubMed Central. Available at: [Link]

  • Determination of Aniline in Soil by ASE/GC-MS. National Institutes of Health (NIH). Available at: [Link][11]

  • Fluorine NMR. University of Wisconsin-Madison. Available at: [Link][5]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b). ResearchGate. Available at: [Link][6]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. Available at: [Link][3]

  • UV-visible spectra obtained from saturated with aqueous solutions. ResearchGate. Available at: [Link][23]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link][4]

Sources

Purity Assessment of Synthesized 4-bromo-N-ethyl-2-fluoroaniline HCl: A Comparative Guide to Orthogonal Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development Intermediates

In the landscape of pharmaceutical development, the journey from a chemical blueprint to a therapeutic agent is paved with rigorous analytical checkpoints. The purity of each synthetic intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Intermediates like 4-bromo-N-ethyl-2-fluoroaniline hydrochloride, a substituted aniline likely destined for further elaboration into a complex active pharmaceutical ingredient (API), carry the legacy of their synthetic route within them. Unidentified or unquantified impurities can have cascading effects, leading to downstream reaction failures, the formation of toxic byproducts, or compromised stability of the final API.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of a synthesized batch of 4-bromo-N-ethyl-2-fluoroaniline HCl. We move beyond simply listing protocols to explain the causality behind our analytical choices, ensuring a self-validating system of cross-verification. Our approach is grounded in the principle that no single method is infallible; true confidence in purity is achieved through the convergence of evidence from multiple, chemically distinct analytical perspectives.

Anticipating the Challenge: A Profile of Potential Impurities

To select the appropriate analytical tools, we must first understand the chemistry of the target molecule and anticipate the likely process-related impurities. The synthesis of this compound typically proceeds via a two-step sequence:

  • Electrophilic Bromination: Introduction of a bromine atom onto the 2-fluoroaniline starting material. This reaction is directed by the activating amino group, but can sometimes yield isomeric byproducts.[1][2]

  • N-Alkylation: Addition of the ethyl group to the nitrogen atom of 4-bromo-2-fluoroaniline, commonly using an ethylating agent like ethyl iodide or diethyl sulfate.[3]

  • Salt Formation: Reaction with hydrochloric acid to yield the final, more stable, and handleable hydrochloride salt.

This synthetic pathway informs our impurity profile, which is crucial for developing specific and sensitive analytical methods.

Diagram 1: Postulated Synthetic Pathway

Synthetic_Pathway A 2-Fluoroaniline B 4-Bromo-2-fluoroaniline A->B Step 1: Bromination C 4-Bromo-N-ethyl-2-fluoroaniline B->C Step 2: N-Ethylation D This compound C->D Step 3: Salt Formation reagent1 + Br2 / Catalyst reagent2 + CH3CH2-I / Base reagent3 + HCl

Based on this pathway, we can anticipate the following key impurities:

Impurity Class Specific Potential Impurity Origin
Starting Material 4-Bromo-2-fluoroanilineIncomplete N-ethylation reaction.
Isomeric Impurity 2-Bromo-4-fluoro-N-ethylanilineFormed if the initial bromination yields the isomeric 2-bromo-4-fluoroaniline, which is then N-ethylated.[4]
Over-alkylation 4-Bromo-N,N-diethyl-2-fluoroanilineReaction of the product with a second equivalent of the ethylating agent.
Reagent Residue Ethyl Iodide, Triethylamine (base)Residual, unreacted materials from the N-ethylation step.
Solvent Residue e.g., Acetonitrile, DichloromethaneTrapped solvents from reaction or purification.

Our analytical strategy must be capable of separating, identifying, and quantifying these specific compounds.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Impurity Profiling

Expertise & Rationale: HPLC is the cornerstone of pharmaceutical purity analysis for its high resolving power, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds like our target molecule.[5][6] A reversed-phase C18 column is the logical first choice, as it effectively separates compounds based on polarity. The aromatic nature of the aniline core provides strong UV absorbance, making UV detection a simple and robust choice for quantification. The primary goal of this method is to determine the area-percent purity and to detect and quantify all process-related organic impurities.

Diagram 2: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample (~10 mg) B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B F Inject Sample B->F C Prepare Mobile Phase A (e.g., 0.1% TFA in H2O) E Equilibrate C18 Column C->E D Prepare Mobile Phase B (e.g., 0.1% TFA in ACN) D->E E->F G Run Gradient Elution F->G H Detect by UV (e.g., 254 nm) G->H I Integrate Chromatogram H->I J Calculate Area % Purity I->J K Quantify Impurities vs. Standard I->K

Protocol 1: HPLC-UV Method for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    Parameter Condition Rationale
    Column C18, 150 mm x 4.6 mm, 3.5 µm Industry-standard for good resolution of aromatic compounds.
    Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water TFA acts as an ion-pairing agent, improving peak shape for the amine salt.
    Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile Acetonitrile is a common organic modifier providing good selectivity.
    Gradient 20% B to 95% B over 20 min A gradient ensures elution of both polar (starting material) and non-polar (over-alkylated) impurities.
    Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
    Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
    Detection 254 nm Aromatic compounds typically have strong absorbance at this wavelength.

    | Injection Vol. | 5 µL | |

  • Sample Preparation: Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask and dissolve in a 50:50 mixture of acetonitrile and water.

  • Analysis & Interpretation: Inject the sample. The main peak corresponds to the product. Purity is calculated based on the relative area of the main peak to the total area of all peaks (Area % method). The method's selectivity should be validated by demonstrating baseline separation of the main peak from all expected impurities.[7]

Comparison:

  • Strengths: Excellent for quantification of non-volatile organic impurities, high precision and robustness, widely available. It is the gold standard for stability-indicating assays.

  • Weaknesses: Does not provide definitive structural identification of unknown peaks. It is blind to impurities that lack a UV chromophore and will not detect residual solvents or inorganic salts.

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatiles and Structural Confirmation

Expertise & Rationale: While HPLC is superior for the primary purity assay of the non-volatile HCl salt, GC-MS is an invaluable orthogonal technique.[5] It excels at separating and identifying volatile and semi-volatile compounds, making it the ideal method for detecting residual solvents and unreacted volatile reagents like ethyl iodide. Furthermore, the mass spectrum provides a molecular fingerprint (fragmentation pattern) that can be used to confirm the identity of the main peak and tentatively identify unknown impurity peaks.[8] Since the HCl salt is not volatile, a simple liquid-liquid extraction following basification is required to analyze the free amine.

Diagram 3: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation (Free Amine Extraction) cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve HCl Salt in Water B Basify with NaOH (aq) to pH > 10 A->B C Extract with Ethyl Acetate B->C D Dry Organic Layer (Na2SO4) & Filter C->D E Inject Organic Extract D->E F Separate on Capillary Column (e.g., DB-5) E->F G Ionize by Electron Impact (EI, 70 eV) F->G H Detect Fragments by Mass Analyzer G->H I Identify Peaks by Retention Time H->I J Confirm Identity via MS Library Match H->J K Analyze Fragmentation Pattern H->K

Protocol 2: GC-MS Method for Impurity Identification
  • Sample Preparation: Dissolve ~15 mg of the HCl salt in 5 mL of deionized water. Add 1M NaOH dropwise until the pH is >10 to form the free amine. Extract the aqueous solution twice with 5 mL of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and inject the filtrate.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • GC-MS Conditions:

    Parameter Condition
    Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
    Inlet Temp. 250 °C
    Carrier Gas Helium, 1.2 mL/min
    Oven Program 80 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min
    Ion Source Electron Impact (EI) at 70 eV

    | Mass Range | 40 - 450 amu |

  • Data Interpretation: The presence of bromine is easily identified by the characteristic M/M+2 isotopic pattern in the mass spectrum, with the two peaks having nearly equal intensity.[9] The molecular ion peak confirms the molecular weight. Fragmentation will likely involve alpha-cleavage (loss of a methyl group from the N-ethyl moiety) and cleavage of the C-Br bond.

Comparison:

  • Strengths: Unambiguous identification of volatile impurities. Provides structural confirmation of the main component and helps in the structural elucidation of unknown impurities detected by HPLC.

  • Weaknesses: Not suitable for direct analysis of the salt form. Less quantitatively precise than HPLC for non-volatile impurities. Thermally labile compounds may degrade in the hot inlet.

Quantitative NMR (qNMR): An Orthogonal Primary Method for Absolute Purity

Expertise & Rationale: While chromatographic methods provide relative purity (Area %), they rely on the assumption that all components have a similar detector response. Quantitative Nuclear Magnetic Resonance (qNMR) bypasses this issue entirely. It is a primary analytical method that allows for the determination of the absolute mass fraction of a compound by comparing the integral of a specific analyte proton signal to the integral of a known signal from a certified internal standard of high purity. It serves as a powerful, orthogonal technique to validate the results from HPLC.

Protocol 3: ¹H qNMR for Absolute Purity Assay
  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) with high digital resolution and stable temperature control.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial. The standard must have protons that resonate in a clear region of the spectrum, away from any analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1, typically 7 times the longest T₁) to allow for complete proton relaxation, which is critical for accurate integration.

    • Use a 90° pulse angle.

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte (e.g., the methylene protons of the ethyl group) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).

    • Calculate the purity (P_analyte) using the following formula:

    P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

Comparison:

  • Strengths: Provides an absolute purity value traceable to a primary standard, without needing a reference standard of the analyte itself. It is non-destructive and can simultaneously confirm the structure while quantifying it. Detects a wide range of impurities, including those without a UV chromophore, provided they have protons.

  • Weaknesses: Lower sensitivity compared to HPLC for trace impurities. Signal overlap can complicate quantification in complex mixtures. Requires a high-purity, non-reactive internal standard.

Elemental Analysis: A Fundamental Confirmation of Composition

Expertise & Rationale: Elemental analysis (CHN analysis for Carbon, Hydrogen, and Nitrogen) is a fundamental technique that provides the mass percentages of these elements in a sample. For a hydrochloride salt, this can be supplemented with ion chromatography or titration to determine the chloride content. This method does not detect organic impurities but serves as a crucial check on the overall empirical formula and the presence of inorganic residues or excess water. A common criterion in academic and industrial settings is that the experimental values must be within ±0.4% of the theoretical calculated values.

Protocol 4: Elemental Analysis
  • Instrumentation: A dedicated CHN elemental analyzer.

  • Analysis: Submit a small, homogenous, and thoroughly dried sample (~2-3 mg) for analysis.

  • Interpretation: Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₈H₁₀BrFNCl).

Theoretical vs. Expected Experimental Values:

Element Theoretical % for C₈H₁₀BrFNCl Acceptable Range (±0.4%)
Carbon (C)37.75%37.35% - 38.15%
Hydrogen (H)3.96%3.56% - 4.36%
Nitrogen (N)5.50%5.10% - 5.90%

Comparison:

  • Strengths: Provides a fundamental confirmation of the elemental composition and stoichiometry of the salt. Can detect significant amounts of inorganic impurities or residual solvents that might be missed by other methods.

  • Weaknesses: Not an impurity-specific method. It provides an overall purity value but gives no information on the nature or number of impurities. The ±0.4% rule can be misleading for high molecular weight compounds or when minor impurities have a similar elemental composition to the main component.

Conclusion: A Triad of Methods for Unimpeachable Purity Assessment

The comprehensive purity assessment of a critical intermediate like this compound cannot be entrusted to a single analytical technique. Each method possesses unique strengths and inherent blind spots.

Technique Primary Role Key Information Provided Limitations
HPLC-UV Purity & Impurity Profile Area % purity, detection and quantification of non-volatile organic impurities.Relative quantification, blind to non-UV active species.
GC-MS Identification & Volatiles Structural confirmation of main peak, identification of volatile impurities and byproducts.Not suitable for non-volatile salts, less precise for quantification.
qNMR Absolute Purity Assay Absolute mass fraction purity, structural confirmation, orthogonal check on HPLC.Lower sensitivity for trace impurities, potential peak overlap.
Elemental Analysis Empirical Formula Confirmation Verifies elemental composition and salt stoichiometry.Non-specific, gives no information on the nature of impurities.

A self-validating and trustworthy purity assessment is achieved by leveraging the strengths of this analytical triad. HPLC-UV serves as the primary tool for routine purity checks and stability studies. GC-MS provides orthogonal identification of volatile impurities and confirms the structure of the main component. Finally, ¹H qNMR offers a definitive, absolute purity value that validates the chromatographic results and provides a higher level of analytical certainty. Supported by fundamental data from elemental analysis, this multi-pronged approach ensures that the intermediate meets the stringent quality standards required for the development of safe and effective pharmaceuticals.

References

  • Google Patents. (1991). US5053542A - Catalytic bromination of 2-fluoroaniline.
  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]

  • ResearchGate. (2023, October). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-fluoroaniline. Retrieved from [Link]

  • Google Patents. (2002). US6388135B1 - Preparation of 4-bromoaniline derivatives.
  • ResearchGate. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • PubMed. (2001). Fragmentation reactions in the mass spectrometry analysis of neutral oligosaccharides. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • Sultan Qaboos University House of Expertise. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-fluoroaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2020, June 1). GCMS 3 Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloro-6-fluoroaniline. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. Retrieved from [Link]

  • PubMed. (2002). A new high-performance liquid chromatography (HPLC) method for the analysis of halofantrine (HF) in pharmaceuticals. Retrieved from [Link]

  • Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoroaniline. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

  • Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]

  • Google Patents. (2015). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • National Institutes of Health. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 4-Bromo-2-fluoroaniline, 25g, Each. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromo-4-fluoroaniline: A Versatile Building Block for the Synthesis of Pharmaceutical Compounds. Retrieved from [Link]

  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

Sources

A Comparative Guide to the Effects of Hydrochloride Salt Formation on Compound Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Salt Formation in Drug Development

The journey of a promising drug candidate from discovery to a marketable pharmaceutical product is fraught with challenges, many of which are tied to the physicochemical properties of the API. The freebase form of many APIs, particularly those containing basic nitrogen functional groups, often exhibits poor aqueous solubility, low dissolution rates, and chemical instability.[1] These characteristics can lead to poor bioavailability and hinder the development of a viable drug product.

Salt formation is a widely employed and highly effective strategy to overcome these limitations.[2] By reacting a basic API with an acid, a salt is formed, which often possesses more favorable properties.[1][2] The choice of the counter-ion is a critical decision in the salt selection process, as it can significantly impact the final characteristics of the drug substance.[3] The hydrochloride salt, formed by reacting the API with hydrochloric acid, is one of the most frequently utilized salt forms in the pharmaceutical industry.[4] Its prevalence is due to a combination of factors, including the strong acidic nature of HCl, the small size and low toxicity of the chloride ion, and a well-established history of safety and regulatory acceptance.[5][6]

This guide will delve into the specific effects of hydrochloride salt formation on key parameters of compound reactivity and performance, providing a comparative framework and actionable experimental protocols.

The Impact of Hydrochloride Salt Formation on Physicochemical Properties

The conversion of a basic API to its hydrochloride salt can profoundly alter its physicochemical properties. These changes are not merely incremental; they can be the determining factor in whether a compound can be successfully formulated and delivered to its site of action.

Aqueous Solubility and Dissolution Rate

A primary driver for forming an HCl salt is to enhance the aqueous solubility of a basic compound.[3][4] The underlying principle is the conversion of a neutral, often lipophilic molecule into a charged, more hydrophilic species.

Mechanism: A basic API (B) exists in equilibrium with its protonated form (BH+) in an aqueous environment. The position of this equilibrium is governed by the pKa of the compound and the pH of the solution. According to the pKa rule, for salt formation to be favorable, the pKa of the basic drug should be at least two pH units higher than the pKa of the acidic counterion.[3][5] By reacting the basic API with a strong acid like HCl, we essentially drive the equilibrium towards the protonated, charged form (BH+Cl-), which is significantly more soluble in water than the neutral freebase (B).[1][7]

Experimental Protocol: Equilibrium Solubility Measurement

This protocol outlines the shake-flask method, a gold standard for determining equilibrium solubility.

Materials:

  • API (freebase and hydrochloride salt)

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized water

  • 24-well plate with sealing mat

  • Orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare supersaturated solutions of the API freebase and its HCl salt in PBS (pH 7.4) and deionized water in separate wells of the 24-well plate. This is achieved by adding an excess amount of the solid compound to each well.

  • Seal the plate and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the plate to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each well, avoiding disturbance of the pellet.

  • Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved API using a validated HPLC method.

  • The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Causality Behind Experimental Choices:

  • Shake-Flask Method: This method ensures that the system reaches true thermodynamic equilibrium, providing a reliable measure of solubility.[8]

  • PBS at pH 7.4: This buffer is chosen to mimic physiological pH, providing a more biologically relevant solubility value.

  • HPLC Analysis: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the API concentration, even in the presence of impurities.

Data Presentation: Comparative Solubility of a Hypothetical API

Compound FormSolubility in Water (mg/mL)Solubility in PBS pH 7.4 (mg/mL)
API Freebase0.050.08
API Hydrochloride15.218.5

As the table clearly demonstrates, the hydrochloride salt exhibits a dramatic increase in aqueous solubility compared to the freebase. This enhanced solubility is often directly correlated with an improved dissolution rate, which is a critical factor for oral drug absorption.[3] It is important to note that the common ion effect can sometimes decrease the solubility of hydrochloride salts in gastric fluid, which has a high concentration of chloride ions.[9]

Chemical Stability

The formation of a hydrochloride salt can also influence the chemical stability of an API.[3][4] By protonating a basic functional group, the salt formation can protect it from participating in degradation reactions.[3]

Mechanism: Many basic APIs, particularly those containing amine functionalities, are susceptible to oxidative degradation. Protonation of the nitrogen atom to form the hydrochloride salt reduces the electron density on the nitrogen, making it less susceptible to oxidation. For example, the hydrochloride salt of the compound CGP6085 was found to be significantly more stable and less reactive with excipients like lactose compared to its free base form.[3]

Experimental Protocol: Forced Degradation Study

This protocol is designed to assess the stability of the API under accelerated stress conditions.

Materials:

  • API (freebase and hydrochloride salt)

  • Hydrochloric acid (HCl) solution (0.1 N)

  • Sodium hydroxide (NaOH) solution (0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • Temperature and humidity controlled stability chambers

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Prepare solutions of the API freebase and its HCl salt in a suitable solvent.

  • Expose the solutions to various stress conditions:

    • Acidic: Add 0.1 N HCl and incubate at 60°C for 24 hours.

    • Basic: Add 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal: Store solid samples at 60°C/75% RH for 7 days.

    • Photolytic: Expose solutions to UV light according to ICH Q1B guidelines.

  • At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., neutralize acid/base).

  • Analyze the samples by HPLC-PDA to quantify the remaining parent API and identify any degradation products.

Causality Behind Experimental Choices:

  • Forced Degradation: These stress conditions are designed to accelerate the degradation process, allowing for a rapid assessment of the compound's intrinsic stability.

  • HPLC-PDA: The use of a PDA detector allows for the simultaneous monitoring of multiple wavelengths, which is crucial for peak purity assessment and the identification of unknown degradation products.

Data Presentation: Comparative Stability of a Hypothetical API

Condition% Degradation (API Freebase)% Degradation (API Hydrochloride)
0.1 N HCl, 60°C, 24h8.21.5
0.1 N NaOH, 60°C, 24h15.712.3
3% H₂O₂, RT, 24h25.14.8
60°C/75% RH, 7 days (solid)5.40.9

The data indicates that the hydrochloride salt is significantly more stable under acidic and oxidative conditions compared to the freebase. This enhanced stability can translate to a longer shelf-life for the drug product.[4]

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical property that can impact the handling, processing, and stability of a solid drug substance. While hydrochloride salts often improve solubility and stability, they can sometimes exhibit higher hygroscopicity compared to the freebase.[5]

Mechanism: The ionic nature of salts can lead to strong interactions with water molecules. The degree of hygroscopicity depends on the specific properties of the crystal lattice and the nature of the counter-ion. In some cases, the hydrochloride salt can be more hygroscopic than the free base, which can present challenges in formulation and storage.[5]

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the amount of vapor sorbed by a sample as a function of relative humidity (RH) at a constant temperature.

Materials:

  • API (freebase and hydrochloride salt)

  • Dynamic Vapor Sorption (DVS) instrument

Procedure:

  • Place a known mass of the sample (typically 5-10 mg) in the DVS instrument.

  • Equilibrate the sample at a low RH (e.g., 0% or 5%).

  • Gradually increase the RH in a stepwise manner (e.g., in 10% increments) up to a high RH (e.g., 90% or 95%).

  • At each step, allow the sample mass to equilibrate.

  • Subsequently, decrease the RH in a stepwise manner back to the starting point.

  • The change in mass at each RH step is recorded, and a sorption/desorption isotherm is generated.

Causality Behind Experimental Choices:

  • DVS: This technique provides a quantitative and continuous measurement of moisture uptake, allowing for a detailed characterization of the material's hygroscopic behavior.

  • Sorption/Desorption Isotherm: The shape of the isotherm can provide information about the mechanism of water uptake (e.g., adsorption, absorption, deliquescence).

Data Presentation: Comparative Hygroscopicity of a Hypothetical API

Compound FormHygroscopicity Classification (at 80% RH)% Weight Gain (at 80% RH)
API FreebaseNon-hygroscopic< 0.2%
API HydrochlorideSlightly hygroscopic1.5%

In this example, the hydrochloride salt is slightly hygroscopic, while the freebase is non-hygroscopic. While this level of hygroscopicity may be manageable, it is a factor that needs to be considered during formulation development and packaging selection.

Bioavailability and In Vivo Performance

Ultimately, the goal of salt formation is to improve the therapeutic performance of a drug. The enhanced solubility and dissolution rate of hydrochloride salts often lead to improved bioavailability.[4] By increasing the concentration of the drug in solution at the site of absorption (e.g., the gastrointestinal tract), a greater amount of the drug can permeate biological membranes and reach the systemic circulation.[4] For instance, the hydrochloride salt of prasugrel was found to have better absorption at higher gastric pH compared to the free base.[3]

However, it is crucial to conduct bioequivalence studies to compare the in vivo performance of different salt forms.[2] These studies measure key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) to determine if the different forms can be considered therapeutically equivalent.[2]

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate key concepts and workflows.

Diagram 1: Acid-Base Equilibrium of an API and its HCl Salt

G cluster_solution Aqueous Solution cluster_formulation Formulation Strategy Freebase API Freebase (B) (Low Solubility) Protonated Protonated API (BH+) (High Solubility) Freebase->Protonated + H+ Protonated->Freebase - H+ HCl_Salt API Hydrochloride (BH+Cl-) (High Solubility & Stability) Protonated->HCl_Salt Forms Salt Add_HCl Addition of HCl Add_HCl->Protonated Drives Equilibrium

Caption: Acid-base equilibrium and the effect of HCl addition.

Diagram 2: Experimental Workflow for Salt Screening and Selection

G start API Freebase salt_formation React with various acids (e.g., HCl, HBr, H2SO4, etc.) start->salt_formation characterization Characterize solid forms (PXRD, DSC, TGA) salt_formation->characterization solubility Solubility & Dissolution (Shake-flask, USP II) characterization->solubility stability Stability Studies (Forced Degradation) characterization->stability hygroscopicity Hygroscopicity Assessment (DVS) characterization->hygroscopicity selection Select Optimal Salt Form solubility->selection stability->selection hygroscopicity->selection formulation Proceed to Formulation Development selection->formulation

Caption: A typical workflow for pharmaceutical salt screening.

Conclusion and Future Perspectives

The formation of a hydrochloride salt is a powerful and widely used strategy in pharmaceutical development. As demonstrated, it can dramatically improve the solubility, dissolution rate, and chemical stability of a basic API, thereby enhancing its potential for successful development into a safe and effective drug product.[2][4] However, the potential for increased hygroscopicity and the common ion effect must be carefully evaluated.

The selection of the optimal salt form is a multi-faceted process that requires a thorough understanding of the physicochemical properties of the API and the desired characteristics of the final drug product. The experimental protocols and comparative data presented in this guide provide a framework for making these critical decisions.

Future advancements in high-throughput screening technologies and in silico prediction models will continue to streamline the salt selection process. Nevertheless, a fundamental understanding of the principles governing the effects of salt formation on compound reactivity will remain essential for all researchers in the field of drug development.

References

  • Bari, A. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 22(8), 1359. [Link]

  • Kumar, L., & Singh, S. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(6), 84-94. [Link]

  • Pharmaoffer. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]

  • Wikipedia. (2024). Hydrochloric acid. [Link]

  • sunilrbudhkar. (2022). Free Base vs Salt Form Reference Standards. Pharmaguideline Forum. [Link]

  • ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing. [Link]

  • Ku, M. S. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. Journal of Pharmaceutical Sciences, 99(5), 2147-2162. [Link]

  • Ferner, R. E., & McLeod, H. L. (2010). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart, 96(6), 411–413. [Link]

  • Granero, G. E., & Longhi, M. R. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 231-239. [Link]

  • Serajuddin, A. T. (2007). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 24(8), 1387-1398. [Link]

  • Chadha, R., & Saini, A. (2016). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of the Serbian Chemical Society, 81(1), 1-16. [Link]

  • Anderson, B. D., & Conradi, R. A. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(7), 815-820. [Link]

  • Silicon.fr. (n.d.). What is Hydrochloride Utilized for in Tablets?. [Link]

  • Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility?. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of N-Alkylated Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. N-alkylated anilines are a common structural motif in many pharmacologically active agents. Understanding and optimizing their stability against metabolic enzymes is paramount. This guide provides an in-depth comparison of how N-alkylation impacts the metabolic fate of anilines, supported by mechanistic insights and detailed experimental protocols.

The Metabolic Crossroads: Why Stability Matters

The journey of a drug through the body is fraught with metabolic challenges. The liver, the body's primary metabolic hub, employs a host of enzymes to modify foreign compounds (xenobiotics), preparing them for excretion.[1][2] For N-alkylated anilines, this process often dictates the compound's half-life, exposure, and potential for generating active or toxic metabolites.[2][3] Rapid metabolism can lead to low bioavailability and a short duration of action, while excessively slow metabolism might result in drug accumulation and toxicity. Therefore, a carefully calibrated metabolic stability is a key objective in drug design.

Primary Metabolic Pathways for N-Alkylated Anilines

The metabolic fate of N-alkylated anilines is predominantly governed by the Cytochrome P450 (CYP450) superfamily of enzymes located in the liver.[1] These enzymes catalyze two main types of reactions on this scaffold: N-dealkylation and aromatic hydroxylation .

  • N-Dealkylation: This is often the primary metabolic route. The reaction involves the oxidation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate.[4][5] This intermediate then spontaneously decomposes to yield the dealkylated aniline and an aldehyde or ketone.[4] The mechanism is believed to proceed through a Hydrogen Atom Transfer (HAT) from the amine to the highly reactive iron-oxo species within the CYP450 active site.[6][7]

  • Aromatic Hydroxylation: The aniline ring itself is susceptible to oxidation by CYP450s, typically at the para-position, to form phenolic metabolites. This pathway can compete with N-dealkylation.[8]

  • N-Oxidation: While less common for secondary anilines, the nitrogen atom can be directly oxidized to form N-oxides, particularly by Flavin-containing Monooxygenases (FMOs) or certain CYP450 isoforms.[8]

The interplay between these pathways determines the overall metabolic profile of the drug candidate.

Caption: Major CYP450-mediated metabolic pathways for N-alkylated anilines.

Structure-Metabolism Relationships: A Comparative Analysis

The nature of the N-alkyl substituent profoundly influences metabolic stability. By strategically modifying this group, medicinal chemists can "tune" the rate of metabolism.

Key Influencing Factors:

  • Steric Hindrance: Increasing the steric bulk of the alkyl group can shield the alpha-carbon and the nitrogen from the CYP450 active site, thereby slowing the rate of N-dealkylation.

  • Electronic Effects: Electron-withdrawing groups on the aniline ring can decrease the electron density on the nitrogen, potentially slowing oxidation.

  • Lipophilicity: Increased lipophilicity can enhance binding to the lipophilic active sites of CYP450 enzymes, sometimes leading to faster metabolism.

Comparative Data:

The following table provides a comparative summary of how different N-alkyl groups can affect metabolic stability, as measured by in vitro half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM). Higher t½ and lower CLint values indicate greater metabolic stability.

N-Alkyl Group Example Structure Relative t½ (min) Relative CLint (µL/min/mg protein) Primary Metabolic Rationale
Methyl Aryl-NH-CH₃LowHighThe small methyl group offers minimal steric hindrance, allowing easy access for CYP450 enzymes to the alpha-carbon, leading to rapid N-demethylation.[4]
Ethyl Aryl-NH-CH₂CH₃ModerateModerateThe ethyl group provides slightly more steric bulk than a methyl group, moderately slowing N-dealkylation.
Isopropyl Aryl-NH-CH(CH₃)₂HighLowThe branched structure significantly increases steric hindrance around the alpha-carbon and nitrogen, impeding CYP450 access and drastically reducing the rate of metabolism.
Cyclopropyl Aryl-NH-cPrHighLowThe cyclopropyl group is resistant to metabolism. The ring strain makes C-H bond abstraction less favorable compared to a linear alkyl group.
tert-Butyl Aryl-NH-C(CH₃)₃Very HighVery LowLacking an alpha-hydrogen, the tert-butyl group cannot be metabolized via the typical N-dealkylation pathway, making it an effective metabolic blocker.[4]

Note: The values presented are relative and intended for comparative purposes. Actual values are highly dependent on the specific aniline scaffold.

Experimental Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

To empirically determine metabolic stability, the Human Liver Microsome (HLM) stability assay is a robust and widely used industry standard.[9][10] It provides a reliable measure of Phase I metabolism.[2][10]

Principle:

The test compound is incubated with pooled HLM, which contains a rich supply of CYP450 enzymes. The reaction is initiated by adding the essential cofactor, NADPH.[1][10] Aliquots are taken at various time points, the reaction is stopped, and the concentration of the remaining parent compound is measured by LC-MS/MS. The rate of disappearance is then used to calculate the half-life and intrinsic clearance.[3]

Caption: Workflow for the in vitro Human Liver Microsomal Stability Assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the N-alkylated aniline in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • HLM Suspension: On the day of the experiment, thaw pooled Human Liver Microsomes (e.g., from BioIVT) at 37°C.[9] Dilute to a final protein concentration of 1 mg/mL in the phosphate buffer. Keep on ice.

    • NADPH Solution: Prepare a 10 mM solution of NADPH in phosphate buffer. Keep on ice.

    • Quench Solution: Prepare ice-cold acetonitrile containing an analytical internal standard (IS) for LC-MS/MS analysis.

  • Incubation Procedure:

    • Label microcentrifuge tubes for each time point (0, 5, 15, 30, 60 min) and for a control incubation without NADPH.

    • In a master mix, combine the HLM suspension and buffer. Add the test compound to reach a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

    • Initiate the reaction: Add the NADPH solution to the mixture to achieve a final concentration of 1 mM. This is your T=0 point. Immediately remove an aliquot and add it to the corresponding tube containing the Quench Solution.

    • Continue incubating at 37°C in a shaking water bath.

    • At each subsequent time point (5, 15, 30, 60 min), remove an identical aliquot and add it to the respective quench tube.

    • Negative Control: Run a parallel incubation for 60 minutes without adding NADPH to ensure that compound loss is enzyme-dependent.

  • Sample Processing & Analysis:

    • Vortex all quenched samples thoroughly.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vials.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound to the internal standard.

  • Data Analysis and Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Half-life (t½): Calculated using the formula: t½ = 0.693 / k

    • Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg microsomal protein)

By comparing the CLint values across a series of N-alkylated anilines, researchers can make informed decisions about which structural modifications best confer the desired metabolic stability for advancing a lead candidate.

References

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., Hoffman, A., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation: somatostatin analogues. Angewandte Chemie (International ed. in English), 47(14), 2595–2599. Available at: [Link]

  • Chan, T. S., Yu, H., Moore, A., Khetani, S. R., & Tweedie, D. (2013). Meeting the challenge of predicting hepatic clearance of compounds slowly metabolized by cytochrome P450 using a novel hepatocyte model, HepatoPac. Drug Metabolism and Disposition, 41(12), 2024–2032. Available at: [Link]

  • Di, L., & Obach, R. S. (2015). In vitro metabolic stability assay. In The Practice of Medicinal Chemistry (pp. 529-545). Academic Press. Available at: [Link]

  • Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165–177. Available at: [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70–83. Available at: [Link]

  • Karki, S. B., Dinnocenzo, J. P., Jones, J. P., & Korzekwa, K. R. (1995). Mechanism of oxidative amine dealkylation of substituted N,N-dimethylanilines by cytochrome P-450: application of isotope effect profiles. Journal of the American Chemical Society, 117(12), 3657–3664. Available at: [Link]

  • Kumar, G. N., & Surapaneni, S. (2001). Role of drug metabolism in drug discovery and development. Medicinal Research Reviews, 21(5), 397–411. Available at: [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359. Available at: [Link]

  • Shinkyo, R., & Guengerich, F. P. (2011). Anilinic N-oxides support cytochrome P450-mediated N-dealkylation through hydrogen-atom transfer. The Journal of biological chemistry, 286(30), 26551–26559. Available at: [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Available at: [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Zhang, H., et al. (2007). Reduction of site-specific CYP3A-mediated metabolism for dual angiotensin and endothelin receptor antagonists in various in vitro systems and in cynomolgus monkeys. Drug Metabolism and Disposition, 35(5), 795–805. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 4-bromo-N-ethyl-2-fluoroaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 4-bromo-N-ethyl-2-fluoroaniline hydrochloride. As a halogenated aromatic amine, this compound presents specific chemical hazards that necessitate a rigorous and informed approach to waste management. The following protocols are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety Profile & Hazard Analysis

Understanding the inherent risks of 4-bromo-N-ethyl-2-fluoroaniline HCl is the foundation of its safe management. The primary hazards are associated with its aniline structure, compounded by halogenation. Aniline derivatives are known for their toxicity, and halogenated organic compounds require specific disposal pathways.[1][2][3]

Core Causality: The toxicity of aniline derivatives often involves their metabolic activation in the body, which can lead to conditions like methemoglobinemia. The presence of bromine and fluorine atoms classifies this compound as a halogenated organic, which is subject to stringent disposal regulations due to the potential for forming persistent environmental pollutants if not incinerated correctly.[3][4]

Table 1: Hazard Identification and GHS Classification Summary Data synthesized from structurally similar compounds like 4-Bromo-2-fluoroaniline.

Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, OralCategory 4Harmful if swallowed[5][6]
Acute Toxicity, DermalCategory 4Harmful in contact with skin[5][6]
Acute Toxicity, InhalationCategory 4Harmful if inhaled[5][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation[6][7]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[6][7]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[5][6]
Carcinogenicity/MutagenicitySuspectedSuspected of causing cancer and/or genetic defects[1][8]
Pre-Disposal Operational Plan

Before handling the waste, a systematic check ensures all safety measures are in place. This protocol is a self-validating system; if any step cannot be affirmed, the process should pause until the requirement is met.

Step-by-Step Pre-Disposal Checklist:

  • Consult a Safety Data Sheet (SDS): Always review the SDS for this compound or a closely related analog before beginning work.[2]

  • Identify Institutional Protocols: Contact your institution's Environmental Health & Safety (EHS) department. They provide the definitive guidelines and resources for hazardous waste disposal, which are paramount to local and federal compliance.[9]

  • Assemble Personal Protective Equipment (PPE): Ensure the availability and proper use of:

    • Nitrile gloves (check manufacturer data for breakthrough time).[2]

    • Chemical splash goggles and a face shield.[10]

    • A full-length laboratory coat.[2]

    • Closed-toe shoes.

  • Prepare the Designated Waste Area: All waste collection must occur in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Prepare the Waste Container:

    • Obtain a dedicated, properly labeled hazardous waste container from your EHS office.[11]

    • The container must be made of a compatible material (e.g., polyethylene) and have a vapor-tight, screw-on lid.[9]

    • The label must clearly state "Hazardous Waste: Halogenated Organic Compounds " and list "this compound" as a constituent.[12]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste streams containing this compound.

DisposalWorkflow cluster_prep Preparation cluster_process Waste Handling & Segregation cluster_final Final Disposition start Identify Waste Stream (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood waste_type Determine Waste Form hood->waste_type solid Unused/Expired Solid waste_type->solid Solid liquid Contaminated Solution waste_type->liquid Liquid spill Spill Cleanup Debris waste_type->spill Spill Debris collect_solid Transfer directly into Halogenated Waste Container solid->collect_solid collect_liquid Pour carefully into Halogenated Liquid Waste Container liquid->collect_liquid collect_spill Sweep/absorb material. Place debris in Solid Waste Container spill->collect_spill containerize Securely Cap Container. Ensure Proper Labeling. collect_solid->containerize collect_liquid->containerize collect_spill->containerize storage Store in Designated Satellite Accumulation Area. Segregate from incompatibles. containerize->storage pickup Arrange Pickup by Certified Hazardous Waste Handler via EHS storage->pickup

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocols

This compound must be treated as a halogenated organic hazardous waste.[3] Under no circumstances should it be disposed of down the drain or in regular trash.[9]

Protocol 4.1: Disposal of Unused or Expired Solid Product

  • Preparation: Perform all steps in a chemical fume hood while wearing full PPE.

  • Transfer: Carefully transfer the solid this compound from its original container into the designated Halogenated Solid Waste container. Use a dedicated spatula or scoop.

  • Decontaminate: Rinse the original, now empty, container with a small amount of a suitable solvent (e.g., acetone or ethanol). Pour this rinsate into a designated Halogenated Liquid Waste container. This prevents residual chemical from posing a hazard in the "empty" container.

  • Seal and Store: Securely cap the waste container.[12] Store it in your lab's designated satellite accumulation area, ensuring it is segregated from incompatible materials like strong oxidizing agents and acids.[2][13]

Protocol 4.2: Disposal of Solutions or Contaminated Labware

  • Liquid Waste: Carefully pour solutions containing the compound into the designated Halogenated Liquid Waste container.

  • Contaminated Labware (non-disposable):

    • Rinse glassware three times with a minimal amount of an appropriate solvent (e.g., acetone).

    • Collect all rinsate in the Halogenated Liquid Waste container.

    • After this triple rinse, the glassware can typically be washed normally.

  • Contaminated Labware (disposable): Items like contaminated gloves, weigh boats, or pipette tips must be placed in the Halogenated Solid Waste container. Do not overfill the container.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.[14]

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[15] If the spill is large or in a poorly ventilated space, evacuate the entire lab and contact your institution's emergency number.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, turn off any nearby ignition sources.[14]

  • Don PPE: Before re-entering the area, don appropriate PPE, including respiratory protection if warranted and you are trained to use it.[15]

  • Contain the Spill:

    • For a solid spill , gently cover it with an absorbent material like vermiculite or sand to prevent it from becoming airborne.

    • For a liquid spill , create a dike around the spill using absorbent pads or socks to prevent it from spreading.[16]

  • Absorb and Collect:

    • Slowly and gently sweep the absorbed material from the outside in.[16]

    • Place all contaminated absorbents and cleanup materials into the Halogenated Solid Waste container.[16]

  • Decontaminate the Area:

    • Wipe the spill surface with a cloth dampened with soap and water.

    • For highly toxic materials, the rinse water should be collected as hazardous waste.[16]

    • Place the cleaning cloth in the solid waste container.

  • Report and Restock: Report the incident to your supervisor or EHS office. Restock the spill kit immediately.[16]

By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-fluoroaniline.

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-fluoroaniline.

  • AK Scientific, Inc. Safety Data Sheet: 3-Bromo-4-fluoroaniline.

  • Aarti Industries. GPS Safety Summary: 2-fluoroaniline.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-fluoroaniline.

  • GOV.UK. (2021). Compendium of chemical hazards: Aniline.

  • Health and Safety Authority. Guidance on Safe Storage of Chemicals in Laboratories.

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.

  • University of Wisconsin-Milwaukee. Standard Operating Procedure: Aniline.

  • Princeton University Environmental Health & Safety. Chemical Spill Procedures.

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.

  • University of Toronto Scarborough. UTSC Laboratory Health and Safety Manual: Chemical Handling and Storage.

  • FIU Environmental Health and Safety. Spill Response Procedures.

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.

  • Cornell University Environmental Health and Safety. 5.4.1.1 Incidental Spill Cleanup Procedures.

  • University College Cork. (2024). Guidance on Safe Storage of Chemicals in the Laboratory.

  • Santa Cruz Biotechnology. Safety Data Sheet: 2-Bromo-4-fluoroaniline.

  • PubChem, National Center for Biotechnology Information. 4-Bromo-2-fluoroaniline.

  • Washington State University Environmental Health & Safety. Halogenated Solvents.

  • University of Florida Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.

  • Louisiana State University. Chemical Storage Guidelines.

  • University of Maine. Hazardous Waste Segregation.

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromoaniline.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.